molecular formula C6H7BO3S B1275754 5-Acetylthiophene-2-boronic acid CAS No. 206551-43-1

5-Acetylthiophene-2-boronic acid

Cat. No.: B1275754
CAS No.: 206551-43-1
M. Wt: 170 g/mol
InChI Key: DCNMATSPQKWETQ-UHFFFAOYSA-N
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Description

5-Acetylthiophene-2-boronic acid (CAS 206551-43-1) is a high-purity organoboron building block critical in medicinal chemistry and drug discovery research. This compound is a versatile synthetic intermediate, primarily utilized in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form novel carbon-carbon bonds for the synthesis of complex thiophene-containing derivatives . A primary and well-characterized research application of this compound is its function as an inhibitor of AmpC β-lactamase, a key bacterial enzyme responsible for antibiotic resistance. It exhibits potent inhibition with a Ki value of 1.6 ± 0.4 µM . This makes it a valuable tool for researchers studying resistance mechanisms and developing new combinations of β-lactam antibiotics . Furthermore, boronic acids like this one are recognized as bioisosteres of carboxylic acids and can form reversible complexes with biological nucleophiles, enabling their investigation as protease inhibitors and sensors . The compound is a stable, non-toxic synthon that can enhance the pharmacokinetic properties of bioactive molecules . It must be stored in a cool, dark place under an inert atmosphere to maintain stability and is sensitive to moisture . This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(5-acetylthiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BO3S/c1-4(8)5-2-3-6(11-5)7(9)10/h2-3,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNMATSPQKWETQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(S1)C(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399855
Record name 5-Acetylthiophene-2-boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206551-43-1
Record name 5-Acetylthiophene-2-boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Acetyl-2-thiopheneboronic Acid (contains varying amounts of Anhydride)
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Foundational & Exploratory

5-Acetylthiophene-2-boronic acid molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure of 5-Acetylthiophene-2-boronic acid

Introduction

This compound is an organoboron compound of significant interest to researchers in medicinal chemistry, materials science, and organic synthesis.[1] Its unique molecular architecture, featuring a thiophene ring functionalized with both a boronic acid and an acetyl group, makes it a versatile building block. This guide provides a detailed examination of its molecular structure, properties, synthesis, and applications, with a focus on the technical details relevant to scientific professionals.

The compound is widely utilized as a reagent in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. Furthermore, its derivatives are explored in drug discovery, notably for their activity as β-lactamase inhibitors, and in materials science for the development of organic semiconductors.[1][2]

Molecular Structure and Physicochemical Properties

The core of the molecule is a five-membered thiophene ring. An acetyl group (-COCH₃) is attached at the 5-position, and a boronic acid group [-B(OH)₂] is at the 2-position. This substitution pattern dictates its reactivity and utility in chemical synthesis.

Data Presentation

Key physicochemical properties and chemical identifiers are summarized in the tables below for easy reference.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 206551-43-1[3]
Molecular Formula C₆H₇BO₃S[1]
Molecular Weight 169.99 g/mol [4]
Appearance White to Gray to Brown powder/crystal[2]
Melting Point 133-138 °C
Solubility Soluble in Methanol[2]

Table 2: Chemical Identifiers

IdentifierValueSource
SMILES CC(=O)c1ccc(B(O)O)s1
InChI InChI=1S/C6H7BO3S/c1-4(8)5-2-3-6(11-5)7(9)10/h2-3,9-10H,1H3[5]
InChIKey DCNMATSPQKWETQ-UHFFFAOYSA-N[5]
Molecular Visualization

The two-dimensional structure of this compound is depicted below.

2D structure of this compound.

Synthesis and Characterization

Several synthetic routes for this compound have been established, with the borylation of a pre-functionalized thiophene being a common and effective method.[1]

Experimental Workflow Visualization

A generalized workflow for the synthesis and subsequent purification and analysis of the compound is illustrated below.

G A Reactant Mixing (e.g., 5-bromo-2-acetylthiophene + Boron source) B Reaction (Under inert atmosphere) A->B C Work-up (Quenching & Extraction) B->C D Purification (e.g., Recrystallization or Chromatography) C->D E Characterization (NMR, MS, IR) D->E F Final Product (this compound) E->F

Generalized workflow for synthesis and analysis.
Experimental Protocols

Protocol 1: Representative Synthesis via Borylation This protocol is a generalized procedure based on common borylation reactions.[1]

  • Reactant Preparation : Dissolve 5-bromo-2-acetylthiophene in an anhydrous aprotic solvent (e.g., DMF or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents : Add a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate).

  • Boron Source : Add bis(pinacolato)diboron to the mixture.

  • Reaction : Heat the reaction mixture (e.g., to 80-90 °C) and stir for several hours until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up : Cool the mixture to room temperature. Add water to quench the reaction.

  • Extraction : Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection : The resulting pinacol ester is hydrolyzed to the boronic acid using an aqueous acid (e.g., HCl).

  • Purification : The crude product is purified by recrystallization or column chromatography to yield pure this compound.

Protocol 2: Characterization by NMR Spectroscopy

  • Sample Preparation : Dissolve 5-10 mg of the purified product in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

  • Expected Signals : The ¹H NMR spectrum should confirm the presence of two distinct aromatic protons on the thiophene ring, a singlet for the acetyl methyl protons, and a broad singlet for the boronic acid hydroxyl protons. The ¹³C NMR will show characteristic peaks for the thiophene ring carbons, the carbonyl carbon, and the acetyl methyl carbon.

Applications in Research and Development

The bifunctional nature of this compound makes it a valuable intermediate in several advanced applications.

Suzuki-Miyaura Cross-Coupling

It is a key substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize more complex molecules, particularly bi-aryl compounds. The boronic acid moiety readily participates in the catalytic cycle.

pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd_complex R-Pd(II)-X oa->pd_complex arx Aryl Halide (R-X) arx->oa tm Transmetalation pd_complex->tm pd_complex2 R-Pd(II)-Ar tm->pd_complex2 boronic 5-Acetylthiophene- 2-boronic acid (Ar-B(OH)₂) boronic->tm base Base base->tm re Reductive Elimination pd_complex2->re re->pd0 Catalyst Regeneration product Product (R-Ar) re->product

Simplified catalytic cycle of Suzuki-Miyaura coupling.
Enzyme Inhibition

Boronic acids are known to interact with serine proteases. This compound has been identified as an inhibitor of β-lactamase (AmpC), an enzyme responsible for antibiotic resistance in bacteria, with a reported inhibition constant (Ki) of 1.6 ± 0.4 μM.[2] This makes it a lead compound for developing new antibacterial agents.

Safety and Handling

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4][6] The compound may contain varying amounts of its anhydride, so anhydrous conditions are recommended for long-term stability.

  • Hazards : While specific toxicity data is limited, boronic acids as a class can be irritants. Standard safe laboratory practices should be followed.

Conclusion

This compound is a high-value chemical intermediate with a well-defined molecular structure that enables its diverse applications. Its utility in forming carbon-carbon bonds via Suzuki-Miyaura coupling and its potential as a scaffold for enzyme inhibitors underscore its importance in modern chemical and pharmaceutical research. The protocols and data presented in this guide offer a technical foundation for scientists and researchers working with this versatile compound.

References

An In-depth Technical Guide to the Synthesis of 5-Acetylthiophene-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 5-acetylthiophene-2-boronic acid, a valuable building block in medicinal chemistry and materials science. This document details established methodologies, including experimental protocols and quantitative data, to facilitate its synthesis in a laboratory setting.

Introduction

This compound (C₆H₇BO₃S) is a key intermediate in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its utility stems from the presence of both a boronic acid moiety, which can participate in C-C bond formation, and an acetyl group that can be further functionalized. This dual functionality makes it an important precursor for the synthesis of a wide range of heterocyclic compounds with potential applications in drug discovery and the development of organic electronic materials.[1]

Synthetic Pathways

The synthesis of this compound can be approached through several strategic pathways. The most common and practical routes involve the borylation of a pre-functionalized thiophene ring. Two prominent methods are detailed below:

  • Palladium-Catalyzed Borylation of 2-Acetyl-5-bromothiophene: This is a widely used method that involves the coupling of 2-acetyl-5-bromothiophene with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst.

  • Halogen-Metal Exchange of 2-Acetyl-5-bromothiophene followed by Borylation: This classic organometallic approach involves the conversion of the aryl bromide to an organolithium or Grignard reagent, which is then quenched with a boron electrophile like triisopropyl borate.

This guide will focus on a two-step synthesis commencing from the commercially available 2-acetylthiophene. The first step is the bromination of 2-acetylthiophene to form the key intermediate, 2-acetyl-5-bromothiophene. The second step is the conversion of this intermediate to the final product, this compound, via a palladium-catalyzed borylation reaction.

Data Presentation

The following table summarizes the quantitative data for the two-step synthesis of this compound.

StepReactionStarting MaterialKey ReagentsProductYield (%)Purity (%)
1Bromination2-AcetylthiopheneN-Bromosuccinimide (NBS), Acetic Anhydride, Acetic Acid2-Acetyl-5-bromothiophene82>95 (by NMR)
2Palladium-Catalyzed Borylation2-Acetyl-5-bromothiopheneBis(pinacolato)diboron, PdCl₂(dppf), Potassium AcetateThis compound pinacol ester~70-80 (typical)>97 (by HPLC)
3Hydrolysis (Deprotection)This compound pinacol esterAcidic or basic conditionsThis compoundHigh>97.5

Experimental Protocols

Step 1: Synthesis of 2-Acetyl-5-bromothiophene

This protocol is adapted from a standard procedure for the bromination of 2-acetylthiophene.[2]

Materials:

  • 2-Acetylthiophene (1.08 mL, 10 mmol)

  • N-Bromosuccinimide (NBS) (1.78 g, 10 mmol)

  • Acetic Anhydride (3.78 mL, 40 mmol)

  • Acetic Acid (0.40 mL)

  • 25 mL round-bottomed flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Protective tube (e.g., calcium chloride tube)

  • Filtration apparatus (Büchner funnel and filter paper)

  • Water

Procedure:

  • To a dry 25 mL round-bottomed flask equipped with a magnetic stir bar and a protective tube, add 2-acetylthiophene (1.08 mL, 10 mmol), N-bromosuccinimide (1.78 g, 10 mmol), and acetic anhydride (3.78 mL, 40 mmol).

  • Add acetic acid (0.40 mL) to the mixture.

  • Stir the reaction mixture at 50 °C for 1 hour, protecting it from light. The color of the solution will change from colorless to light yellow.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 100 mL of water with continuous stirring until the acetic anhydride is completely hydrolyzed.

  • 2-Acetyl-5-bromothiophene will precipitate as white crystals.

  • Collect the product by filtration and wash it with 50 mL of water.

  • The final yield of 2-acetyl-5-bromothiophene is typically around 82%.[2]

Characterization Data for 2-Acetyl-5-bromothiophene:

  • Melting Point: 92-94 °C (acetone)[2]

  • ¹H NMR (300 MHz, CDCl₃): δ 7.40 (d, J=3.9 Hz, 1H), 7.08 (d, J=3.9 Hz, 1H), 2.48 (s, 3H)[2]

Step 2: Synthesis of this compound pinacol ester

This protocol describes a general method for the palladium-catalyzed borylation of an aryl bromide.

Materials:

  • 2-Acetyl-5-bromothiophene (1.0 mmol)

  • Bis(pinacolato)diboron (1.1 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 mmol)

  • Potassium acetate (KOAc) (1.5 mmol)

  • Anhydrous 1,4-dioxane

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., Argon or Nitrogen)

  • Heating mantle or oil bath

Procedure:

  • In a Schlenk tube, combine 2-acetyl-5-bromothiophene (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), PdCl₂(dppf) (0.03 mmol), and potassium acetate (1.5 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Hydrolysis of this compound pinacol ester to this compound

The pinacol ester can often be used directly in subsequent Suzuki-Miyaura coupling reactions. If the free boronic acid is required, it can be obtained by hydrolysis.

Procedure:

  • Dissolve the this compound pinacol ester in a suitable solvent mixture (e.g., THF/water).

  • Add an acid (e.g., HCl) or a base (e.g., NaOH) and stir at room temperature or with gentle heating until the deprotection is complete (monitored by TLC or LC-MS).

  • Neutralize the reaction mixture if necessary.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product, often by recrystallization.

Characterization Data for this compound:

  • Appearance: Pale brown to brown powder[3]

  • Melting Point: 141.5-147.5 °C[3]

  • Purity (HPLC): ≥97.5%[3]

  • ¹H NMR: Conforms to the expected structure.[3]

Mandatory Visualization

Caption: Synthetic pathway for this compound.

Conclusion

The synthesis of this compound is a well-established process that is crucial for the advancement of various fields, including medicinal chemistry and materials science. The detailed protocols and data provided in this guide are intended to support researchers in the efficient and successful synthesis of this important chemical intermediate. Careful execution of these experimental procedures and adherence to laboratory safety standards are paramount for achieving high yields and purity of the final product.

References

An In-depth Technical Guide to 5-Acetylthiophene-2-boronic Acid: Physicochemical Properties and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 5-Acetylthiophene-2-boronic acid. While specific quantitative solubility data in various organic solvents is not extensively reported in publicly available literature, this document outlines its general characteristics and furnishes a detailed experimental protocol for determining its solubility, a critical parameter for applications in organic synthesis, drug discovery, and materials science.

Physicochemical Properties

This compound is an organoboron compound featuring a thiophene ring substituted with a boronic acid group at the 2-position and an acetyl group at the 5-position.[1] This substitution pattern, particularly the presence of the acetyl group, is noted to influence the compound's reactivity and solubility.[1] It is primarily utilized in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1]

Table 1: Summary of Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₆H₇BO₃S[1][2][3][4]
Molecular Weight 169.99 g/mol [2][3][4]
CAS Number 206551-43-1[1][2][4]
Melting Point 133-138 °C[2]
141.5-147.5 °C[4]
Appearance White to Gray to Brown powder/crystal[1]
Pale brown to brown powder[4]
Purity ≥97.0% to 112.0%[1]
≥97.5% (HPLC, Titration)[4]
NLT 98%[3]
InChI Key DCNMATSPQKWETQ-UHFFFAOYSA-N[2][4][5]
SMILES CC(=O)c1ccc(s1)B(O)O[2][4]
Quantitative Solubility Data not available in the public domain.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in various solvents. This protocol is adapted from established methods for similar organic compounds.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (powder/crystal form)

  • Selected solvents (e.g., water, ethanol, acetone, chloroform, ethyl acetate, DMSO)

  • Glass vials with screw caps

  • Thermostatic shaker or incubator

  • Analytical balance

  • Pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Evaporating dish or pre-weighed vials

  • Vacuum oven or desiccator

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer (optional, for concentration-based analysis)

Procedure: Gravimetric Method

  • Preparation: Add an excess amount of this compound to a series of glass vials. The presence of excess solid is crucial to ensure that saturation is achieved.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to allow the solution to reach equilibrium. The equilibration time should be sufficient for the concentration of the solute in the solution to become constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. To ensure that no solid particles are transferred, pass the solution through a syringe filter into a pre-weighed evaporating dish or vial (W₁). Record the exact volume of the filtered solution.

  • Solvent Evaporation: Place the evaporating dish in a vacuum oven at a temperature below the boiling point of the solvent but sufficient to facilitate evaporation. A gentle stream of an inert gas like nitrogen can also be used.

  • Final Weighing: Once the solvent has completely evaporated, cool the evaporating dish in a desiccator to room temperature and weigh it again (W₂). Repeat the drying and weighing steps until a constant mass is achieved.

  • Calculation: The solubility (S) in g/L can be calculated using the following formula:

    S (g/L) = (W₂ - W₁) / V

    Where:

    • W₁ = Initial weight of the empty evaporating dish (g)

    • W₂ = Final weight of the evaporating dish with the dried solute (g)

    • V = Volume of the filtered solution (L)

Procedure: Concentration-Based Method (e.g., HPLC)

For a more precise measurement, the concentration of the saturated solution can be determined using an analytical technique like HPLC.

  • Follow steps 1-5 from the gravimetric method.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.

  • Analysis: Analyze the diluted sample by HPLC to determine the exact concentration of this compound.

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound is illustrated in the following diagram.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess 5-Acetylthiophene- 2-boronic acid to vial B Add known volume of solvent A->B C Seal and agitate at constant temperature (24-72h) B->C D Allow excess solid to settle C->D E Withdraw and filter supernatant D->E F Transfer known volume to pre-weighed dish E->F G Evaporate solvent F->G H Weigh dried solute G->H I Calculate Solubility H->I

Caption: Workflow for Gravimetric Solubility Determination.

References

An In-depth Technical Guide to the Stability and Storage of 5-Acetylthiophene-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-acetylthiophene-2-boronic acid. The information is intended to assist researchers, scientists, and professionals in the field of drug development in ensuring the integrity and reliability of this reagent in their experimental workflows.

Introduction

This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the formation of carbon-carbon bonds makes it a key intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). However, as a heteroaromatic boronic acid, its stability can be a critical factor for the success and reproducibility of synthetic procedures. This guide outlines the known stability profile of this compound, its primary degradation pathways, recommended storage and handling procedures, and experimental protocols for stability assessment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 206551-43-1
Molecular Formula C₆H₇BO₃S
Molecular Weight 169.99 g/mol
Appearance White to gray to brown powder or crystal
Melting Point 133-138 °C
Solubility Soluble in methanol

Stability and Recommended Storage

The stability of this compound is influenced by several environmental factors. Based on supplier recommendations and the general behavior of heteroaromatic boronic acids, the following storage conditions are advised to minimize degradation.

ParameterRecommended ConditionRationale
Temperature Store in a freezer, under -20°C.[1]Low temperatures slow down the rate of chemical degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[1]Minimizes exposure to oxygen and moisture, which can lead to oxidative degradation and hydrolysis.
Light Keep in a dark place.[1]Protects the compound from photolytic degradation.
Moisture Keep container tightly closed in a dry place.Prevents hydrolysis of the boronic acid and its potential anhydrides.

Degradation Pathways

Arylboronic acids, and particularly heteroaromatic boronic acids like this compound, are susceptible to two primary degradation pathways: protodeboronation and oxidation.

4.1. Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This reaction is a common decomposition pathway for boronic acids and can be influenced by pH. The stability of heteroaromatic boronic acids in this regard can be complex, and the formation of boronic esters does not always guarantee enhanced stability.

The proposed general mechanism for protodeboronation is illustrated in the following diagram.

Protodeboronation_Pathway 5-Acetylthiophene-2-boronic_acid This compound Thiophene 5-Acetylthiophene 5-Acetylthiophene-2-boronic_acid->Thiophene Protodeboronation Boric_acid Boric Acid 5-Acetylthiophene-2-boronic_acid->Boric_acid Proton_source H⁺ (from water, acid, or base) Proton_source->5-Acetylthiophene-2-boronic_acid

Caption: General pathway for protodeboronation of this compound.

4.2. Oxidative Degradation

Arylboronic acids can undergo oxidative degradation, leading to the formation of the corresponding phenol. This process can be initiated by various oxidizing agents, including atmospheric oxygen, and may be accelerated by heat, light, or the presence of metal catalysts. In the case of this compound, this would result in the formation of 5-acetyl-2-hydroxythiophene.

The proposed pathway for oxidative degradation is depicted below.

Oxidative_Degradation_Pathway Boronic_Acid This compound Intermediate Peroxoboronate Intermediate Boronic_Acid->Intermediate Oxidation Phenol 5-Acetyl-2-hydroxythiophene Intermediate->Phenol Rearrangement & Hydrolysis Oxidant [O] Oxidant->Boronic_Acid

Caption: Oxidative degradation pathway of this compound to its corresponding phenol.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a stability-indicating analytical method should be employed. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose. The following is a general protocol that can be adapted for a formal stability study.

5.1. Stability-Indicating HPLC Method Development

  • Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

  • Column: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended. The pH of the aqueous phase can be adjusted to optimize the separation.

  • Detection: UV detection at a wavelength where this compound and its expected degradation products have significant absorbance.

  • Forced Degradation Studies: To ensure the method is stability-indicating, the bulk drug should be subjected to forced degradation under various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic). The chromatograms of the stressed samples should show resolution between the parent peak and any degradation product peaks.

5.2. Protocol for a Formal Stability Study

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent at a known concentration.

  • Storage Conditions: Aliquot the solutions into appropriate containers and store them under a range of conditions (e.g., -20°C, 4°C, 25°C/60% RH, 40°C/75% RH) and under different atmospheres (inert vs. air) and light conditions (protected vs. exposed to light).

  • Time Points: Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months).

  • Analysis: At each time point, analyze the samples using the validated stability-indicating HPLC method.

  • Data Analysis: Quantify the amount of this compound remaining and any degradation products formed. Calculate the degradation rate and estimate the shelf-life under each storage condition.

The following diagram illustrates a typical workflow for a stability study.

Stability_Study_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_outcome Outcome Sample_Prep Prepare Solutions of This compound Storage_Conditions Store under various conditions: - Temperature - Humidity - Light - Atmosphere Sample_Prep->Storage_Conditions Time_Points Analyze at defined time points Storage_Conditions->Time_Points HPLC_Analysis Stability-Indicating HPLC Analysis Time_Points->HPLC_Analysis Data_Analysis Quantify Parent and Degradants HPLC_Analysis->Data_Analysis Shelf_Life Determine Shelf-Life and Optimal Storage Conditions Data_Analysis->Shelf_Life

Caption: Workflow for conducting a stability study of this compound.

5.3. NMR Spectroscopy for Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹¹B NMR, can be a powerful tool for monitoring the degradation of boronic acids and identifying the structure of degradation products.

  • ¹H NMR: Can be used to monitor the disappearance of signals corresponding to the protons of this compound and the appearance of new signals from degradation products.

  • ¹¹B NMR: The chemical shift of the boron atom is sensitive to its coordination environment. This can be used to distinguish between the trigonal boronic acid and the tetrahedral boronate species, providing insights into the degradation mechanism.

Handling Precautions

When handling this compound, standard laboratory safety practices should be followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

Conclusion

This compound is a valuable but potentially unstable reagent. Its stability is critically dependent on storage conditions. To ensure the integrity and reactivity of this compound, it is imperative to store it at low temperatures, under an inert atmosphere, and protected from light and moisture. The primary degradation pathways are protodeboronation and oxidation. For applications requiring high purity and reproducibility, it is recommended to perform a stability study using a validated stability-indicating method to establish an appropriate shelf-life under the intended storage and use conditions.

References

An In-depth Technical Guide to the Spectroscopic Data of 5-Acetylthiophene-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a critical tool for elucidating the molecular structure of 5-Acetylthiophene-2-boronic acid. Below are the predicted chemical shifts for ¹H and ¹³C NMR spectra.

¹H NMR (Proton NMR) Data

The predicted ¹H NMR spectrum is based on the analysis of similar substituted thiophene rings. The chemical shifts are referenced to a standard solvent signal.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CH₃ (Acetyl group)~ 2.5 - 2.6SingletN/A3H
Thiophene H³~ 7.6 - 7.7Doublet~ 3.8 - 4.01H
Thiophene H⁴~ 7.8 - 7.9Doublet~ 3.8 - 4.01H
-B(OH)₂ (Boronic acid)~ 8.0 - 8.5Broad SingletN/A2H

Note: The boronic acid protons (-OH) are exchangeable and may appear as a very broad signal or not be observed at all, depending on the solvent, concentration, and water content.

¹³C NMR (Carbon-13 NMR) Data

The predicted ¹³C NMR chemical shifts provide insight into the carbon framework of the molecule.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C H₃ (Acetyl group)~ 26 - 28
C =O (Acetyl group)~ 190 - 192
Thiophene C2~ 145 - 150 (Broad due to C-B coupling)
Thiophene C3~ 135 - 137
Thiophene C4~ 128 - 130
Thiophene C5~ 142 - 144

Note: The carbon atom directly attached to the boron (C2) may exhibit a broadened signal due to quadrupolar relaxation of the boron nucleus.[1]

Experimental Protocol: NMR Spectroscopy

Obtaining high-quality NMR spectra for aryl boronic acids requires specific considerations to prevent signal broadening caused by the formation of cyclic anhydride trimers (boroxines).[2]

Objective: To acquire ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated methanol (Methanol-d₄) or Deuterated water (D₂O)

  • NMR tubes (5 mm)

  • Pipettes and vials

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound powder.

    • Transfer the solid into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of Methanol-d₄. The use of a protic solvent like methanol is crucial as it effectively breaks down the boroxine oligomers, leading to sharper signals for the monomeric boronic acid.[2]

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

  • Sample Loading:

    • Transfer the solution from the vial into a 5 mm NMR tube using a Pasteur pipette.

    • Ensure the solution height in the tube is approximately 4-5 cm.

  • Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Tune and shim the probe to the sample.

    • For ¹H NMR:

      • Acquire a standard single-pulse proton spectrum.

      • Set the spectral width to approximately 16 ppm.

      • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).

      • Set the spectral width to approximately 220-240 ppm.

      • A larger number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum correctly.

    • Calibrate the chemical shift scale. For Methanol-d₄, the residual solvent peak can be referenced to δ = 3.31 ppm for ¹H and δ = 49.0 ppm for ¹³C.

    • Integrate the peaks in the ¹H spectrum.

    • Assign the peaks based on their chemical shift, multiplicity, and integration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Data

The following table summarizes the expected characteristic absorption bands for this compound.

Functional GroupPredicted Absorption Range (cm⁻¹)IntensityVibration Type
O-H (Boronic acid)3200 - 3600Strong, BroadStretching
C-H (Aromatic/Thiophene)3050 - 3150Medium to WeakStretching
C-H (Aliphatic, -CH₃)2850 - 3000Medium to WeakStretching
C=O (Ketone)1660 - 1680StrongStretching
C=C (Thiophene ring)1400 - 1550Medium to StrongStretching
B-O1310 - 1380StrongStretching
C-S (Thiophene ring)650 - 850Medium to WeakStretching

Note: The broad O-H stretch is a key feature of boronic acids. The C=O stretch is expected to be very prominent.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

ATR-FTIR is a convenient method for analyzing solid powder samples directly with minimal preparation.[3][4]

Objective: To acquire an IR spectrum of solid this compound.

Materials:

  • This compound sample (powder)

  • FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)

  • Wipes (e.g., Kimwipes)

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal surface is clean. If necessary, wipe it with a soft tissue dampened with isopropanol and allow it to dry completely.

    • With the empty, clean crystal, acquire a background spectrum. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

  • Sample Application:

    • Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula. Only enough sample to cover the crystal is needed.[4]

    • Lower the ATR press arm and apply consistent pressure to ensure firm contact between the sample powder and the crystal surface. Optimal contact is essential for a high-quality spectrum.[3]

  • Sample Spectrum Acquisition:

    • Acquire the IR spectrum of the sample.

    • Typically, 16 to 32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

  • Data Analysis and Cleaning:

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Label the significant peaks and assign them to the corresponding functional groups using correlation tables.

    • After the measurement, release the pressure arm, remove the bulk of the powder, and clean the crystal surface thoroughly with a wipe and isopropanol.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy start Sample of 5-Acetylthiophene- 2-boronic acid nmr_prep Dissolve in Methanol-d4 start->nmr_prep ir_prep Place Powder on ATR Crystal start->ir_prep nmr_acq Acquire 1H & 13C Spectra (400+ MHz) nmr_prep->nmr_acq Load into NMR tube nmr_proc Process Data (FFT, Phase, Calibrate) nmr_acq->nmr_proc nmr_data NMR Data Table (δ, J, Mult.) nmr_proc->nmr_data final final nmr_data->final ir_acq Acquire Spectrum (16-32 Scans) ir_prep->ir_acq Apply Pressure ir_proc Process Data (Background Subtract) ir_acq->ir_proc ir_data IR Data Table (cm-1, Intensity) ir_proc->ir_data ir_data->final

Caption: Workflow for NMR and IR spectroscopic analysis.

References

5-Acetylthiophene-2-boronic acid: A Technical Guide to Safe Handling and Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 5-Acetylthiophene-2-boronic acid (CAS No: 206551-43-1). Boronic acids are a class of compounds widely utilized as building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] While versatile, proper handling and safety precautions are paramount to ensure the well-being of laboratory personnel. This document outlines the known hazards, recommended handling procedures, and emergency protocols.

Core Safety and Physical Data

All personnel handling this compound must be thoroughly familiar with its potential hazards and the requisite safety measures. The following tables summarize the key physical, chemical, and safety information.

Physical and Chemical Properties
PropertyValueSource
Chemical Formula C₆H₇BO₃S[1]
Molecular Weight 169.99 g/mol [2]
Appearance White to Gray to Brown powder/crystal[1]
Melting Point 133-138 °C
Storage Temperature Store in a dry, sealed place, preferably in a freezer under -20°C in an inert atmosphere.[2][3]
Stability Stable under normal conditions.[4] May contain varying amounts of anhydride.[1]
Hazard Identification and Classification
Hazard TypeClassificationPrecautionary Statement
Skin Corrosion/Irritation Category 2 - Causes skin irritation.[4]H315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2 - Causes serious eye irritation.[4]H319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure) Category 3 - May cause respiratory irritation.[4]H335: May cause respiratory irritation.

Note: The toxicological properties of this compound have not been fully investigated.[5] It should be handled with the care afforded to all laboratory chemicals with unknown long-term health effects.

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict safety protocols is mandatory when working with this compound. The following procedures are based on established best practices for handling fine chemicals.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against exposure. The minimum required PPE includes:

  • Eye Protection : Chemical safety goggles compliant with European Standard EN 166 or OSHA's 29 CFR 1910.133 regulations.[4][5]

  • Hand Protection : Chemically resistant, impervious gloves (e.g., nitrile).[4]

  • Respiratory Protection : For operations that may generate dust, a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate particulate filter (e.g., N95) is recommended. Use only in a well-ventilated area or under a chemical fume hood.[4]

  • Skin and Body Protection : A laboratory coat and appropriate protective clothing to prevent skin exposure.[4]

Handling and Storage
  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Avoiding Contamination : Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4] Wash hands and any exposed skin thoroughly after handling.[4] Do not eat, drink, or smoke in areas where the chemical is handled.

  • Storage Conditions : Store in a tightly closed container in a dry, well-ventilated place.[4] For long-term stability, refrigeration is recommended.[5] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[5]

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5]
Skin Contact Take off contaminated clothing immediately. Wash off with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[4][5]
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[4][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][5]
Spill and Disposal Procedures
  • Spill Containment : In case of a spill, ensure adequate ventilation and wear appropriate PPE. Sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[5]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4]

Visual Workflow and Hazard Relationships

To further clarify the safety procedures and the interrelation of hazards, the following diagrams have been generated.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal a Assess Risks & Review SDS b Don Appropriate PPE (Goggles, Gloves, Lab Coat) a->b c Work in Fume Hood b->c d Weigh & Transfer Chemical c->d e Perform Reaction d->e f Decontaminate Glassware e->f h Segregate Waste e->h g Store in Dry, Cool, Sealed Container f->g i Dispose via Approved Waste Stream h->i

Caption: Logical workflow for the safe handling of the chemical.

Hazard_Relationship_Diagram Hazard Relationships of this compound substance This compound exposure_contact Direct Contact (Skin/Eyes) substance->exposure_contact can lead to exposure_inhalation Inhalation of Dust substance->exposure_inhalation can lead to hazard_skin Skin Irritation (H315) hazard_eye Serious Eye Irritation (H319) hazard_resp Respiratory Irritation (H335) exposure_contact->hazard_skin causes exposure_contact->hazard_eye causes exposure_inhalation->hazard_resp causes

Caption: Relationships between exposure routes and primary hazards.

References

A Technical Guide to 5-Acetylthiophene-2-boronic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Versatile Building Block in Modern Chemistry

5-Acetylthiophene-2-boronic acid is a heterocyclic organic compound that has garnered significant attention in the fields of medicinal chemistry, organic synthesis, and materials science. Its unique structural features, combining a thiophene ring with both an acetyl and a boronic acid functional group, make it a valuable and versatile building block for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and key applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions.

Commercial Availability and Physicochemical Properties

This compound is readily available from a variety of commercial chemical suppliers. Researchers can source this reagent from companies including, but not limited to, Sigma-Aldrich, TCI Chemicals, Apollo Scientific, Chem-Impex, and Ality Chemical.[1][2] ECHEMI serves as a platform listing suppliers such as Conier Chem&Pharma Limited and HANGZHOU LEAP CHEM CO., LTD. The purity of the commercially available compound typically ranges from 97% to over 99%. It is important to note that some suppliers indicate that the product may contain varying amounts of its anhydride.[2]

A summary of the key quantitative data for this compound is presented in the tables below for easy comparison.

Table 1: Chemical Identifiers and Molecular Properties

PropertyValue
CAS Number 206551-43-1
Molecular Formula C₆H₇BO₃S
Molecular Weight 169.99 g/mol
MDL Number MFCD01075681

Table 2: Physical and Chemical Properties

PropertyValue
Appearance White to yellow or brown crystalline powder
Melting Point 133-138 °C (literature value)
Purity ≥97% - >99% (supplier dependent)
Storage Conditions Typically stored at room temperature or refrigerated (2-8°C) in a dry, well-ventilated place.

Synthesis of this compound: A Representative Protocol

Several synthetic routes to this compound have been described in the chemical literature, including the Knorr synthesis and the borylation of a pre-functionalized thiophene. A common and effective method involves the borylation of a suitable thiophene precursor. The following is a representative, generalized experimental protocol based on established chemical principles for the synthesis of aryl boronic acids.

Experimental Protocol: Synthesis via Borylation of 2-Acetyl-5-bromothiophene

This protocol outlines a plausible method for the synthesis of this compound from 2-acetyl-5-bromothiophene.

Materials:

  • 2-Acetyl-5-bromothiophene

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-acetyl-5-bromothiophene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (2.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask via a syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with diethyl ether or ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Deprotection: The resulting crude this compound pinacol ester can be hydrolyzed to the boronic acid by stirring with an aqueous acid solution (e.g., 1M HCl) or by other established methods.

  • Purification: The final product, this compound, can be purified by recrystallization or column chromatography.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product 2-Acetyl-5-bromothiophene 2-Acetyl-5-bromothiophene Inert Atmosphere (Ar/N2) Inert Atmosphere (Ar/N2) 2-Acetyl-5-bromothiophene->Inert Atmosphere (Ar/N2) Bis(pinacolato)diboron Bis(pinacolato)diboron Bis(pinacolato)diboron->Inert Atmosphere (Ar/N2) Pd(dppf)Cl2 Pd(dppf)Cl2 Pd(dppf)Cl2->Inert Atmosphere (Ar/N2) KOAc KOAc KOAc->Inert Atmosphere (Ar/N2) Dioxane Dioxane Dioxane->Inert Atmosphere (Ar/N2) Heating (80-90 C) Heating (80-90 C) Inert Atmosphere (Ar/N2)->Heating (80-90 C) Stirring (12-24h) Stirring (12-24h) Heating (80-90 C)->Stirring (12-24h) Solvent Extraction Solvent Extraction Stirring (12-24h)->Solvent Extraction Drying Drying Solvent Extraction->Drying Concentration Concentration Drying->Concentration Hydrolysis Hydrolysis Concentration->Hydrolysis Purification Purification Hydrolysis->Purification This compound This compound Purification->this compound

Caption: A logical workflow for the synthesis of this compound.

Key Applications in Organic Synthesis: The Suzuki-Miyaura Coupling

A primary application of this compound is its use as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] The boronic acid functionality allows for the coupling of the 5-acetylthiophen-2-yl moiety to a variety of aryl, heteroaryl, or vinyl halides and triflates.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

The following protocol provides a detailed methodology for a typical Suzuki-Miyaura coupling reaction using this compound.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane and Water (solvent system)

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.2 eq), the aryl bromide (1.0 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 eq), to the flask.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via a syringe.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired biaryl product.

G Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-X (Aryl Halide) Ar-X->Oxidative\nAddition Ar-Pd(II)-X\nL2 Ar-Pd(II)-X L2 Oxidative\nAddition->Ar-Pd(II)-X\nL2 Transmetalation Transmetalation Ar-Pd(II)-X\nL2->Transmetalation Base Base Base->Transmetalation R-B(OH)2 R-B(OH)2 (Boronic Acid) R-B(OH)2->Transmetalation Ar-Pd(II)-R\nL2 Ar-Pd(II)-R L2 Transmetalation->Ar-Pd(II)-R\nL2 Reductive\nElimination Reductive Elimination Ar-Pd(II)-R\nL2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R (Product) Reductive\nElimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a readily accessible and highly useful building block for organic synthesis. Its utility, particularly in the robust and versatile Suzuki-Miyaura coupling, makes it an indispensable tool for researchers in drug discovery and materials science. The information and protocols provided in this guide are intended to facilitate its effective use in the laboratory, enabling the synthesis of novel and complex molecular architectures.

References

The Advent and Evolution of Thiophene Boronic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene boronic acids have emerged as indispensable building blocks in modern organic synthesis, finding widespread application in the development of pharmaceuticals, agrochemicals, and advanced materials. Their utility primarily stems from their role as nucleophilic partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds. This technical guide provides an in-depth exploration of the discovery, historical development, and key synthetic methodologies for preparing thiophene boronic acids, supplemented with detailed experimental protocols and quantitative data.

Historical Perspective: The Dawn of Boronic Acids and the Emergence of Thiophene Derivatives

The journey of boronic acids began in 1860 when Edward Frankland reported the first synthesis of a boronic acid, ethylboronic acid. However, it was the development of organometallic chemistry in the first half of the 20th century, particularly the use of Grignard and organolithium reagents, that paved the way for the synthesis of a wide array of aryl boronic acids.

Due to the industrial significance of the thiophene moiety, the synthesis of thiophenylboronic acids was among the first forays into heterocyclic boronic acids. The electron-rich nature of the thiophene ring and its presence in numerous biologically active molecules made it a prime target for the development of new synthetic methodologies.

The Pioneering Synthesis of 2-Thienylboronic Acid

While a definitive singular "discovery" paper for 2-thienylboronic acid is not readily apparent in early literature, its preparation became feasible with the advent of standard methods for aryl boronic acid synthesis. The most common and historically significant routes involve the reaction of a 2-thienyl organometallic species with a trialkyl borate.

A Landmark Achievement: The First Synthesis of 3-Thienylboronic Acid

The synthesis of the 3-thienyl isomer proved to be more challenging due to the lower thermodynamic stability of the 3-lithiothiophene intermediate compared to its 2-lithio counterpart. The first successful synthesis of 3-thienylboronic acid was reported by Gronowitz in 1974, a significant milestone in the field of heterocyclic chemistry.

Key Synthetic Methodologies

The two primary and historically significant methods for the synthesis of thiophene boronic acids are the Grignard reagent method and the organolithium method. More contemporary methods, such as the Miyaura borylation, have also become prevalent.

The Grignard Reagent Method

This classic method involves the formation of a thienyl Grignard reagent from the corresponding bromothiophene, which is then reacted with a trialkyl borate, followed by acidic hydrolysis.

Grignard_Synthesis 2-Bromothiophene 2-Bromothiophene 2-Thienylmagnesium bromide 2-Thienylmagnesium bromide 2-Bromothiophene->2-Thienylmagnesium bromide Grignard formation Mg, THF Mg, THF Borate ester intermediate Borate ester intermediate 2-Thienylmagnesium bromide->Borate ester intermediate Reaction with Trialkyl borate Trialkyl borate Trialkyl borate->Borate ester intermediate 2-Thienylboronic acid 2-Thienylboronic acid Borate ester intermediate->2-Thienylboronic acid Hydrolysis H3O+ H3O+ H3O+->2-Thienylboronic acid

Grignard Synthesis of 2-Thienylboronic Acid
The Organolithium Method

This method, particularly crucial for the synthesis of 3-thienylboronic acid, involves the formation of a thienyllithium species by halogen-metal exchange at low temperatures, followed by reaction with a trialkyl borate and subsequent hydrolysis.

Organolithium_Synthesis 3-Bromothiophene 3-Bromothiophene 3-Thienyllithium 3-Thienyllithium 3-Bromothiophene->3-Thienyllithium Lithiation n-BuLi, THF, -78°C n-BuLi, THF, -78°C n-BuLi, THF, -78°C->3-Thienyllithium Borate ester intermediate Borate ester intermediate 3-Thienyllithium->Borate ester intermediate Reaction with Trialkyl borate Trialkyl borate Trialkyl borate->Borate ester intermediate 3-Thienylboronic acid 3-Thienylboronic acid Borate ester intermediate->3-Thienylboronic acid Hydrolysis H3O+ H3O+ H3O+->3-Thienylboronic acid

Organolithium Synthesis of 3-Thienylboronic Acid

Quantitative Data on Thiophene Boronic Acid Synthesis

The following tables summarize key quantitative data for the synthesis of 2- and 3-thienylboronic acid using historical and modern methods.

Synthesis of 2-Thienylboronic Acid
Method Starting Material Reagents Temperature (°C) Reaction Time Yield (%)
Grignard2-BromothiopheneMg, Tri-n-butyl borate, THFRefluxNot specified~50-60
Organolithium2-Bromothiophenen-BuLi, Trimethyl borate, Ether-70Not specified~60-70
Miyaura Borylation2-BromothiopheneBis(pinacolato)diboron, PdCl2(dppf), KOAc, Dioxane8012 h>80
Synthesis of 3-Thienylboronic Acid
Method Starting Material Reagents Temperature (°C) Reaction Time Yield (%)
Organolithium (Gronowitz, 1974)3-BromothiopheneEthyllithium, Tri-n-butyl borate, Ether-70Not specified52
Modern Organolithium3-Bromothiophenen-BuLi, Trimethyl borate, THF-781 h~70-80
Miyaura Borylation3-BromothiopheneBis(pinacolato)diboron, PdCl2(dppf), KOAc, Dioxane8012 h>80

Experimental Protocols

Protocol 1: Synthesis of 2-Thienylboronic Acid via Grignard Reagent (General Procedure)

Materials:

  • 2-Bromothiophene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Tri-n-butyl borate

  • 10% Sulfuric acid

  • Diethyl ether

Procedure:

  • A dry, three-necked, round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.1 eq.).

  • A solution of 2-bromothiophene (1.0 eq.) in anhydrous THF is added dropwise to the magnesium turnings with gentle heating to initiate the reaction.

  • After the addition is complete, the mixture is refluxed for 1 hour to ensure complete formation of the Grignard reagent.

  • The reaction mixture is cooled to 0 °C in an ice bath.

  • A solution of tri-n-butyl borate (1.2 eq.) in anhydrous THF is added dropwise while maintaining the temperature below 10 °C.

  • The mixture is stirred at room temperature for 2 hours.

  • The reaction is quenched by the slow addition of 10% sulfuric acid until the mixture is acidic.

  • The aqueous layer is extracted with diethyl ether (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is recrystallized from a suitable solvent (e.g., water or a mixture of hexane and ethyl acetate) to afford pure 2-thienylboronic acid.

Protocol 2: Synthesis of 3-Thienylboronic Acid via Organolithium Reagent (Gronowitz, 1974, Adapted)

Materials:

  • 3-Bromothiophene

  • Anhydrous diethyl ether

  • n-Butyllithium (in hexane)

  • Tri-n-butyl borate

  • Dilute hydrochloric acid

  • Petroleum ether

Procedure:

  • A solution of 3-bromothiophene (1.0 eq.) in anhydrous diethyl ether is placed in a dry, three-necked flask under a nitrogen atmosphere and cooled to -70 °C using a dry ice/acetone bath.

  • n-Butyllithium (1.1 eq.) is added dropwise to the cooled solution, and the mixture is stirred at -70 °C for 30 minutes.

  • Tri-n-butyl borate (1.2 eq.) is then added dropwise at -70 °C, and the reaction mixture is stirred for an additional 2 hours at this temperature.

  • The reaction is allowed to warm to room temperature and then hydrolyzed by the addition of dilute hydrochloric acid.

  • The ether layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with water and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the resulting crude product is triturated with petroleum ether to yield 3-thienylboronic acid.

Protocol 3: Suzuki-Miyaura Cross-Coupling of 2-Thienylboronic Acid with an Aryl Bromide (General Procedure)

Materials:

  • Aryl bromide (e.g., 4-bromoanisole)

  • 2-Thienylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Water

Procedure:

  • To a round-bottom flask are added the aryl bromide (1.0 eq.), 2-thienylboronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Toluene and an aqueous solution of potassium carbonate (2.0 M, 2.0 eq.) are added.

  • The reaction mixture is heated to 80-90 °C and stirred vigorously until the starting material is consumed (monitored by TLC or GC).

  • After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the coupled product.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Add Reactants Add Aryl Bromide, 2-Thienylboronic Acid, Pd(OAc)2, PPh3 Inert Atmosphere Evacuate and backfill with Argon (3x) Add Reactants->Inert Atmosphere Add Solvents_Base Add Toluene and aq. K2CO3 solution Inert Atmosphere->Add Solvents_Base Heat_Stir Heat to 80-90°C with vigorous stirring Add Solvents_Base->Heat_Stir Monitor Monitor reaction by TLC/GC Heat_Stir->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Extract Dilute with water and extract with Ethyl Acetate Cool->Extract Wash_Dry Wash with brine, dry over Na2SO4 Extract->Wash_Dry Concentrate Concentrate under reduced pressure Wash_Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Product Product Purify->Product

Experimental Workflow for Suzuki-Miyaura Coupling

Conclusion

The discovery and development of synthetic routes to thiophene boronic acids have been pivotal in expanding the toolkit of medicinal and materials chemists. From the early, challenging syntheses to the now routine and high-yielding modern methods, the journey of these versatile building blocks highlights the continuous evolution of organic chemistry. Their central role in constructing complex molecular architectures through reactions like the Suzuki-Miyaura coupling ensures their continued importance in scientific research and development.

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Acetylthiophene-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful implementation of the Suzuki-Miyaura cross-coupling reaction utilizing 5-Acetylthiophene-2-boronic acid. This versatile building block is crucial in the synthesis of a wide array of compounds with significant potential in medicinal chemistry and materials science. The following sections offer structured data, comprehensive experimental procedures, and visual guides to facilitate the application of this important synthetic transformation.

Introduction

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organohalide or triflate. Thiophene derivatives are prevalent motifs in numerous biologically active molecules and functional materials. The coupling of this compound with various aryl and heteroaryl halides provides a direct route to synthesize complex molecular architectures. However, five-membered heterocyclic boronic acids, such as this compound, can present challenges due to their potential instability and propensity for deboronation under basic reaction conditions.[1][2] The protocols outlined herein are designed to address these challenges by providing optimized conditions for efficient and high-yielding coupling reactions.

Data Presentation: Reaction Parameters and Yields

The following tables summarize quantitative data from representative Suzuki-Miyaura coupling reactions involving thiophene-based substrates, providing a comparative overview of various catalytic systems and reaction conditions.

Table 1: Suzuki-Miyaura Coupling of 2-Acetyl-5-bromothiophene with Phenylboronic Acid under Microwave Conditions [3]

EntryCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (min)Yield (%)
10.25KOHWater/TBAB1603090
20.125KOHWater/TBAB1603085
30.5KOHWater/TBAB1603092
41.0KOHWater/TBAB1603095
51.0Cs₂CO₃DMF1002400 (Thermal)Traces

TBAB: Tetrabutylammonium bromide; DMF: Dimethylformamide

Table 2: Suzuki-Miyaura Coupling of 2-Bromo-5-(bromomethyl)thiophene with Various Aryl Boronic Acids [4]

EntryAryl Boronic AcidCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (2.5 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)901276
24-Methylphenylboronic acidPd(PPh₃)₄ (2.5 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)901272
34-Methoxyphenylboronic acidPd(PPh₃)₄ (2.5 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)901268
44-Chlorophenylboronic acidPd(PPh₃)₄ (2.5 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)901265
52-Naphthylboronic acidPd(PPh₃)₄ (2.5 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)901255

Experimental Protocols

The following are detailed protocols for performing the Suzuki-Miyaura coupling with this compound. These protocols are general and may require optimization for specific substrates.

Protocol 1: General Procedure using a Palladium Precatalyst

This protocol is adapted from methodologies developed for unstable heteroaryl boronic acids and is suitable for a broad range of aryl and heteroaryl halides.[1][2]

Materials:

  • This compound (1.2 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (flame-dried)

Procedure:

  • To a flame-dried Schlenk tube or round-bottom flask, add the aryl or heteroaryl halide (1.0 equivalent), this compound (1.2 equivalents), the palladium precatalyst (2 mol%), and potassium phosphate (2.0 equivalents).

  • Seal the vessel with a septum and purge with nitrogen or argon for 15-20 minutes.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 40-80 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is based on rapid, microwave-assisted procedures that can significantly reduce reaction times.[3]

Materials:

  • This compound (1.2 equivalents)

  • Aryl or heteroaryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., a benzothiazole-based Pd(II)-precatalyst, 1 mol%)[3]

  • Cesium carbonate (Cs₂CO₃, 2.0 equivalents)

  • Dimethylformamide (DMF)

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine the aryl or heteroaryl bromide (1.0 equivalent), this compound (1.2 equivalents), the palladium catalyst (1 mol%), and cesium carbonate (2.0 equivalents).

  • Add DMF to the vial and seal it with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 160 °C) for a specified time (e.g., 30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification steps as outlined in Protocol 1.

Visualizations

The following diagrams illustrate the key processes involved in the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)Ln-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr_prime Ar-Pd(II)Ln-Ar' Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product  Product  Formation ArX Ar-X ArX->OxAdd + Ar-X Ar_prime_BOH2 Ar'B(OH)₂ Ar_prime_BOH2->Transmetal + Ar'B(OH)₂ Base Base Base->Transmetal + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Reactants (Boronic Acid, Aryl Halide, Catalyst, Base) inert 2. Establish Inert Atmosphere (Purge with N₂ or Ar) reagents->inert solvent 3. Add Degassed Solvent inert->solvent heating 4. Heat and Stir (Conventional or Microwave) solvent->heating monitoring 5. Monitor Progress (TLC, LC-MS) heating->monitoring extraction 6. Quench and Extract monitoring->extraction drying 7. Dry and Concentrate extraction->drying purification 8. Purify (Column Chromatography) drying->purification analysis 9. Characterize Product purification->analysis

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Acetylthiophene-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of palladium catalysts for the Suzuki-Miyaura cross-coupling of 5-acetylthiophene-2-boronic acid with various aryl halides. The following sections detail recommended catalysts, reaction conditions, and experimental protocols, along with quantitative data to facilitate reaction optimization.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document focuses on the coupling of this compound with aryl halides to synthesize 5-aryl-2-acetylthiophenes, which are valuable intermediates in medicinal chemistry. The selection of the appropriate palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.

General Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide is as follows:

Where Ar represents an aryl or heteroaryl group and X can be I, Br, Cl, or OTf.

Palladium Catalysts and Ligands

A variety of palladium catalysts can be employed for the Suzuki-Miyaura coupling of thiophene derivatives. The choice of catalyst and ligand is crucial and often depends on the reactivity of the aryl halide.

  • For Aryl Bromides and Iodides: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst.

  • For Aryl Chlorides: More electron-rich and bulky phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), in combination with a palladium source like palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), are generally more effective for the activation of less reactive aryl chlorides.[1] Another effective catalyst for this transformation is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for Suzuki-Miyaura coupling reactions of structurally similar thiophene derivatives. While direct data for this compound is limited, the conditions for the coupling of 2-acetyl-5-bromothiophene with various arylboronic acids provide a strong predictive basis for optimizing the desired transformation.[2]

Table 1: Suzuki-Miyaura Coupling of 2-Acetyl-5-bromothiophene with Arylboronic Acids (Conventional Heating) [2]

Arylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(II)-precatalyst 1 (0.25)KOH (2)Water/TBAB1001885
4-Methylphenylboronic acidPd(II)-precatalyst 1 (0.25)KOH (2)Water/TBAB1002082
4-Methoxyphenylboronic acidPd(II)-precatalyst 1 (0.25)KOH (2)Water/TBAB1001592
4-Chlorophenylboronic acidPd(II)-precatalyst 1 (0.25)KOH (2)Water/TBAB1002478
Thiophene-3-boronic acidPd(II)-precatalyst 1 (0.25)KOH (2)Water/TBAB1002465

Table 2: Suzuki-Miyaura Coupling of 2-Acetyl-5-bromothiophene with Arylboronic Acids (Microwave Irradiation) [2]

Arylboronic AcidCatalyst (mol%)Base (equiv.)SolventPower (W)Time (min)Yield (%)
Phenylboronic acidPd(II)-precatalyst 1 (0.25)KOH (2)Water/TBAB100-1501592
4-Methylphenylboronic acidPd(II)-precatalyst 1 (0.25)KOH (2)Water/TBAB100-1501588
4-Methoxyphenylboronic acidPd(II)-precatalyst 1 (0.25)KOH (2)Water/TBAB100-1501095
4-Chlorophenylboronic acidPd(II)-precatalyst 1 (0.25)KOH (2)Water/TBAB100-1502085
Thiophene-3-boronic acidPd(II)-precatalyst 1 (0.25)KOH (2)Water/TBAB100-1502072

Experimental Protocols

The following are generalized protocols that can be adapted for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization may be required for specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Bromides and Iodides using Pd(PPh₃)₄

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.1 - 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2-3 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask or reaction tube, add this compound, the aryl halide, the base, and the Pd(PPh₃)₄ catalyst.

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100°C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate or diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: General Procedure for Coupling with Aryl Chlorides using a Buchwald Ligand

Materials:

  • This compound (1.0 equiv)

  • Aryl chloride (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (1-3 mol%)

  • SPhos or XPhos (1.2-3.6 mol%)

  • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2-3 equiv)

  • Solvent: 1,4-Dioxane or Toluene

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂ and the phosphine ligand to a flame-dried reaction vessel.

  • Add the solvent and stir for 10-15 minutes to form the active catalyst.

  • To this mixture, add the this compound, the aryl chloride, and the base.

  • Seal the vessel and heat the reaction mixture to 100-120°C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Follow the work-up and purification steps as described in Protocol 1.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X L2 OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar R-Pd(II)-Ar' L2 Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd Boronic Ar'-B(OH)2 + Base Boronic->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Aryl Halide - Base - Pd Catalyst & Ligand start->reagents inert Establish Inert Atmosphere (N2 or Ar Purge) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (80-120°C, 12-24h) solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Aqueous Work-up: - Quench with Water - Extract with Organic Solvent - Wash and Dry monitoring->workup purification Purification: - Concentrate under Vacuum - Column Chromatography workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 5-Acetylthiophene-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of bioactive 5-aryl-2-acetylthiophenes from 5-acetylthiophene-2-boronic acid via Suzuki-Miyaura cross-coupling reactions. Detailed protocols, quantitative data, and illustrations of relevant biological pathways are included to facilitate the application of this versatile building block in drug discovery and medicinal chemistry.

Introduction

This compound is a valuable heterocyclic building block in organic synthesis, particularly for the construction of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.[1][2] The resulting 5-aryl-2-acetylthiophene scaffold is a privileged motif found in a variety of biologically active molecules with potential therapeutic applications, including anti-inflammatory, anticancer, and antithrombotic agents. The thiophene ring is a common feature in many pharmaceuticals and its derivatives are known to exhibit a wide range of biological activities.[3][4]

The Suzuki-Miyaura coupling reaction is a robust and widely used method for the formation of C-C bonds, offering high tolerance to a variety of functional groups and generally proceeding under mild reaction conditions.[2][5] This makes it an ideal strategy for the synthesis of libraries of 5-aryl-2-acetylthiophenes for structure-activity relationship (SAR) studies.

Synthesis of 5-Aryl-2-acetylthiophenes via Suzuki-Miyaura Coupling

The synthesis of 5-aryl-2-acetylthiophenes can be efficiently achieved by the Suzuki-Miyaura cross-coupling reaction between this compound and a variety of aryl halides. While the direct use of this compound is feasible, many published procedures utilize the analogous 2-acetyl-5-bromothiophene as the coupling partner with various arylboronic acids. The reaction conditions are generally transferable. A representative reaction scheme is shown below:

General Reaction Scheme:

Where Ar represents a substituted or unsubstituted aryl or heteroaryl group, and X is a halide (typically Br or I).

Quantitative Data from Analogous Suzuki-Miyaura Coupling Reactions

The following table summarizes the results from a microwave-assisted Suzuki-Miyaura cross-coupling of 2-acetyl-5-bromothiophene with various arylboronic acids. These conditions and outcomes provide a strong predictive basis for the reaction of this compound with the corresponding aryl bromides.[6]

EntryArylboronic Acid (Ar-B(OH)₂)ProductTime (min)Yield (%)
1Phenylboronic acid1-(5-phenylthiophen-2-yl)ethan-1-one1592
24-Methylphenylboronic acid1-(5-(p-tolyl)thiophen-2-yl)ethan-1-one1595
34-Methoxyphenylboronic acid1-(5-(4-methoxyphenyl)thiophen-2-yl)ethan-1-one1098
44-Chlorophenylboronic acid1-(5-(4-chlorophenyl)thiophen-2-yl)ethan-1-one2085
54-Fluorophenylboronic acid1-(5-(4-fluorophenyl)thiophen-2-yl)ethan-1-one2088
64-(Trifluoromethyl)phenylboronic acid1-(5-(4-(trifluoromethyl)phenyl)thiophen-2-yl)ethan-1-one2575
7Naphthalen-2-ylboronic acid1-(5-(naphthalen-2-yl)thiophen-2-yl)ethan-1-one2090
8Thiophen-3-ylboronic acid1-(5-(thiophen-3-yl)thiophen-2-yl)ethan-1-one1582

Experimental Protocols

The following are detailed protocols for the synthesis of 5-aryl-2-acetylthiophenes based on established methodologies for analogous Suzuki-Miyaura cross-coupling reactions.[6][7]

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from the microwave-assisted synthesis of 5-aryl-2-acetylthiophenes.[6]

Materials:

  • This compound

  • Aryl bromide (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Tetrabutylammonium bromide (TBAB) (1 equivalent)

  • Water

  • Microwave reactor vials

Procedure:

  • To a 10 mL microwave reactor vial, add this compound (1 mmol), the corresponding aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), K₂CO₃ (2 mmol), and TBAB (1 mmol).

  • Add 5 mL of water to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 10-30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Conventional Thermal Suzuki-Miyaura Coupling

This protocol provides a method for Suzuki-Miyaura coupling using conventional heating.[7]

Materials:

  • This compound

  • Aryl bromide (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

  • Potassium phosphate (K₃PO₄) (2 equivalents)

  • 1,4-Dioxane

  • Water

  • Round-bottom flask with reflux condenser

Procedure:

  • To a round-bottom flask, add this compound (1 mmol), the aryl bromide (1.1 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₃PO₄ (2 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Biological Activity and Signaling Pathways

Derivatives of 5-aryl-2-acetylthiophene have been reported to exhibit a range of biological activities, with anti-inflammatory and anticancer properties being of significant interest.

Anti-inflammatory Activity via NF-κB Inhibition

Many thiophene-based compounds exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. Certain 5-aryl-2-acetylthiophene derivatives are hypothesized to inhibit this pathway, thereby reducing the inflammatory response.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_P P-IκB IkB->IkB_P NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB IκB NF-κB IkB_NFkB->NFkB Release Bioactive_Molecule 5-Aryl-2-acetylthiophene Bioactive_Molecule->IKK Inhibition DNA DNA NFkB_n->DNA Binding Inflammation Pro-inflammatory Gene Expression DNA->Inflammation Transcription

Caption: Inhibition of the NF-κB signaling pathway.

Anticancer Activity

Thiophene derivatives have also been investigated as potential anticancer agents.[10] Some have been shown to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis. Others have been identified as inhibitors of protein kinases, such as MEK, which are key components of signaling pathways that regulate cell growth and proliferation, like the MAPK/ERK pathway.[11] The diverse mechanisms of action of thiophene-containing molecules make them attractive candidates for the development of novel cancer therapeutics.

Suzuki_Workflow Start Start Reactants This compound + Aryl Halide Start->Reactants Reaction_Setup Add Pd Catalyst, Base, Solvent Reactants->Reaction_Setup Reaction_Conditions Heating (Conventional or Microwave) Reaction_Setup->Reaction_Conditions Workup Aqueous Workup & Extraction Reaction_Conditions->Workup Purification Column Chromatography Workup->Purification Product Pure 5-Aryl-2-acetylthiophene Purification->Product Bio_Assay Biological Activity Screening Product->Bio_Assay End End Bio_Assay->End

Caption: Experimental workflow for synthesis and screening.

References

Application Notes and Protocols: 5-Acetylthiophene-2-boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-acetylthiophene-2-boronic acid as a versatile building block in medicinal chemistry. The focus is on its application in the synthesis of bioactive molecules with potential therapeutic applications, particularly in the fields of oncology, infectious diseases, and inflammatory conditions. Detailed protocols for Suzuki-Miyaura cross-coupling reactions and relevant biological assays are provided to guide researchers in their drug discovery efforts.

Introduction

This compound is an organoboron compound that serves as a key intermediate in organic synthesis.[1] Its thiophene core is a privileged scaffold in medicinal chemistry, known to be present in a wide array of pharmacologically active compounds.[2][3][4] The presence of both a boronic acid group and an acetyl functional group makes it a valuable reagent for constructing complex molecular architectures, primarily through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of diverse libraries of thiophene derivatives for biological screening.

Key Applications in Medicinal Chemistry

Derivatives synthesized from this compound have shown promise in several therapeutic areas:

  • Anticancer Activity: Thiophene-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines.[5][6][7][8][9] The acetylthiophene moiety can be incorporated into larger molecules that inhibit key signaling pathways involved in cancer progression, such as the p38 MAPK pathway.[10][11]

  • Antimicrobial Activity: The thiophene ring is a common feature in many antimicrobial agents.[2][4][12][13] By coupling this compound with various heterocyclic partners, novel compounds with potential antibacterial and antifungal properties can be generated.

  • Anti-inflammatory Activity: Thiophene derivatives have been explored for their anti-inflammatory properties, often by targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or by modulating inflammatory signaling cascades.[14]

Data Presentation: Biological Activities of 5-Acetylthiophene Derivatives

The following tables summarize the quantitative biological data for various derivatives that can be synthesized using this compound as a key building block.

Table 1: Anticancer Activity of Thiophene Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Thiazolo[4,5-d]pyrimidine7-Chloro-3-phenyl-5-(trifluoromethyl)[5][15]thiazolo[4,5-d]pyrimidine-2(3H)-thioneA375 (Melanoma)Not specified[9]
Thiazole-2-acetamide(E)-2-((5-cinnamoyl-4-methylthiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamidePC-3 (Prostate)7 ± 0.6[16]
Thiazole-2-acetamide(E)-2-((5-cinnamoyl-4-methylthiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamideMCF-7 (Breast)4 ± 0.2[16]
Pyrimidine Derivative2d derivativeA549 (Lung)Strong cytotoxicity at 50 µM[13]
Pyrimidine Derivative3b and 3gHepG2 (Liver) & MCF-7 (Breast)More potent than 5-FU[17]

Table 2: Antimicrobial Activity of Thiophene Derivatives

Compound ClassSpecific DerivativeMicroorganismMIC (µg/mL)Reference
Thiophene-based heterocycleSpiro–indoline–oxadiazole derivativeClostridium difficile2 - 4[10]
TetrahydrobenzothiopheneCompound 3bSalmonella0.54 - 0.73 µM[18]
Thiophene analogue of chalconeNot specifiedS. aureus, E. coli, B. subtilis, P. aeruginosa, C. albicansModerate to good[4]
2-Aminothiophene derivativeCompound 12B. subtilis, E. coli, P. vulgaris, S. aureusSignificant inhibition[4]

Table 3: Anti-inflammatory Activity of Thiophene Derivatives

Compound ClassSpecific DerivativeAssayIC50 (µM)Reference
Benzothiophene-phenolic acid hybridCompound 25-LOX Inhibition6.0[19]
Benzothiophene-phenolic acid hybridCompound 35-LOX Inhibition6.6[19]
Thiophene curcuminoidCompound 10aIL-1β production inhibitionSignificant decrease at 10-100 µM[3]
Thiophene curcuminoidCompound 11IL-1β production inhibitionSignificant decrease at 10-50 µM[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with Heteroaryl Halides

This protocol is adapted from established methods for the Suzuki-Miyaura coupling of thiophene derivatives.[14][15][17]

Materials:

  • This compound

  • Heteroaryl halide (e.g., 2-chloropyrimidine, 2-bromopyridine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, DMF, toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.2 eq.), the heteroaryl halide (1.0 eq.), and the base (2.0 eq.).

  • Add the palladium catalyst (0.05 - 0.1 eq.).

  • Evacuate the flask and backfill with an inert gas (repeat 3 times).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Diagram of Experimental Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - this compound - Heteroaryl halide - Base - Palladium catalyst inert Inert Atmosphere (N2 or Ar) start->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-120 °C, 2-24h) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Aqueous Workup & Extraction monitor->extract purify Column Chromatography extract->purify end Isolated Product purify->end

General workflow for Suzuki-Miyaura cross-coupling.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxicity of compounds against cancer cell lines.

Materials:

  • Synthesized thiophene derivatives

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Signaling Pathway Visualization

p38 MAPK Signaling Pathway

Derivatives of this compound have been investigated as potential inhibitors of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[10][11] This pathway is a key regulator of cellular responses to stress and inflammation and is implicated in the progression of cancer and inflammatory diseases.[19][20][21] Inhibition of p38 MAPK can lead to a reduction in the production of pro-inflammatory cytokines and can induce apoptosis in cancer cells.

G extracellular Stress / Cytokines (e.g., UV, TNF-α) receptor Receptor extracellular->receptor tak1 TAK1 receptor->tak1 activates mkk MKK3/6 tak1->mkk activates p38 p38 MAPK mkk->p38 phosphorylates (activates) downstream Downstream Targets (e.g., ATF2, MK2) p38->downstream phosphorylates cellular_response Cellular Responses: - Inflammation - Apoptosis - Cell Cycle Arrest downstream->cellular_response leads to inhibitor 5-Acetylthiophene Derivative (Inhibitor) inhibitor->p38 inhibits

Inhibition of the p38 MAPK signaling pathway.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds with significant potential in medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions provides a straightforward method for generating molecular diversity. The resulting thiophene derivatives have demonstrated promising anticancer, antimicrobial, and anti-inflammatory activities, making this starting material a key resource for drug discovery and development programs. The provided protocols and data serve as a foundation for researchers to explore the synthesis and biological evaluation of novel therapeutic agents based on the 5-acetylthiophene scaffold.

References

Application Notes and Protocols: Preparation of 5-aryl-2-acetylthiophenes using Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 5-aryl-2-acetylthiophenes, valuable intermediates in medicinal chemistry and materials science. The primary method detailed is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 5-bromo-2-acetylthiophene and various arylboronic acids. This approach offers a versatile and efficient route to a diverse range of 5-aryl-2-acetylthiophene derivatives. An alternative synthetic route commencing from acetophenone derivatives via a Vilsmeier-Haack reaction is also briefly mentioned. This guide includes comprehensive experimental procedures, tabulated reaction data, and diagrams illustrating the experimental workflow and the catalytic cycle of the Suzuki coupling reaction.

Introduction

Thiophene-containing compounds are significant scaffolds in drug discovery and development, exhibiting a wide range of biological activities, including anti-tumor and anti-inflammatory properties.[1] Specifically, 5-aryl-2-acetylthiophenes serve as crucial building blocks for the synthesis of more complex, biologically active molecules.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, valued for its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a wide array of boronic acids.[2] This makes it an ideal strategy for the synthesis of libraries of 5-aryl-2-acetylthiophene analogs for screening purposes.

Synthesis via Suzuki-Miyaura Cross-Coupling

The core of this method involves the reaction of a halogenated thiophene with an arylboronic acid in the presence of a palladium catalyst and a base. For the preparation of 5-aryl-2-acetylthiophenes, 2-acetyl-5-bromothiophene is a common starting material.[3][4]

Experimental Workflow

The general workflow for the synthesis of 5-aryl-2-acetylthiophenes via Suzuki coupling is depicted below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Combine 2-acetyl-5-bromothiophene, arylboronic acid, catalyst, and base in a reaction flask add_solvent Add solvent (e.g., water, DMF, 1,4-dioxane) start->add_solvent heating Heat the mixture (Conventional or Microwave) add_solvent->heating monitoring Monitor reaction progress by TLC heating->monitoring cool Cool to room temperature monitoring->cool extract Pour into water and extract with an organic solvent cool->extract dry Dry the organic layer and concentrate under reduced pressure extract->dry purify Purify the crude product (e.g., recrystallization, chromatography) dry->purify characterize Characterize the final product (NMR, Mass Spectrometry) purify->characterize

Caption: General experimental workflow for the synthesis of 5-aryl-2-acetylthiophenes.

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki Coupling in Water

This protocol is adapted from a microwave-assisted synthesis which offers rapid reaction times.[3][4]

Materials:

  • 2-Acetyl-5-bromothiophene

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Benzothiazole-based Pd(II)-precatalyst

  • Potassium hydroxide (KOH)

  • Tetrabutylammonium bromide (TBAB)

  • Water (distilled or deionized)

  • Microwave reactor

Procedure:

  • In a microwave reaction vessel, combine 2-acetyl-5-bromothiophene (1 mmol), the desired arylboronic acid (1.2 mmol), potassium hydroxide (2 mmol), tetrabutylammonium bromide (1 mmol), and the Pd(II)-precatalyst (0.25 mol%).

  • Add 3 mL of water to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150°C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the pure 5-aryl-2-acetylthiophene.

Protocol 2: Conventional Heating Suzuki Coupling

This protocol is based on conventional heating methods.[2][5]

Materials:

  • 5-Bromo-2-acetylthiophene or another suitable 5-halo-2-acetylthiophene derivative

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄) or another suitable base (e.g., Na₂CO₃)

  • 1,4-Dioxane and water (4:1 mixture)

Procedure:

  • To an oven-dried Schlenk flask, add 5-bromo-2-acetylthiophene (1 eq.), the arylboronic acid (1.1 eq.), and Pd(PPh₃)₄ (2.5-7 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add the solvent system (1,4-dioxane/water, 4:1) and the base (e.g., K₃PO₄, 2 eq.).[2][5]

  • Stir the mixture at room temperature for 30 minutes under the inert atmosphere.

  • Heat the reaction mixture to reflux (e.g., 90-100°C) for 12-24 hours.[2][5]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium or sodium sulfate.

  • Remove the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel to obtain the desired 5-aryl-2-acetylthiophene.

Data Presentation

The yields of 5-aryl-2-acetylthiophenes are dependent on the specific arylboronic acid used and the reaction conditions.

Table 1: Microwave-Assisted Suzuki Coupling of 2-Acetyl-5-bromothiophene with Various Arylboronic Acids [3]

Arylboronic AcidProductYield (%)
Phenylboronic acid5-Phenyl-2-acetylthiophene95
4-Methylphenylboronic acid5-(4-Methylphenyl)-2-acetylthiophene92
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-acetylthiophene96
4-Chlorophenylboronic acid5-(4-Chlorophenyl)-2-acetylthiophene88
3-Nitrophenylboronic acid5-(3-Nitrophenyl)-2-acetylthiophene85

Reaction Conditions: 2-acetyl-5-bromothiophene (1 mmol), arylboronic acid (1.2 mmol), KOH (2 mmol), TBAB (1 mmol), Pd(II)-precatalyst (0.25 mol%), water (3 mL), microwave irradiation.

Table 2: Conventional Heating Suzuki Coupling Yields [5]

Arylboronic Acid/EsterProductYield (%)
Phenylboronic acid5-Phenyl-N-(pyrazin-2-yl)thiophene-2-carboxamide65
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide68
3,4-Dichlorophenylboronic acid5-(3,4-Dichlorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide72
2-Thiopheneboronic acid5-(Thiophen-2-yl)-N-(pyrazin-2-yl)thiophene-2-carboxamide55
4-(Trifluoromethyl)phenylboronic acid5-(4-(Trifluoromethyl)phenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide45

Note: The yields in Table 2 are for a structurally related thiophene derivative, 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, but illustrate the typical range of yields achievable under conventional heating conditions.[5]

Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium complex. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_oa cluster_tm pd0 Pd(0)L₂ oa_complex R¹-Pd(II)L₂-X pd0->oa_complex R¹-X tm_complex R¹-Pd(II)L₂-R² oa_complex->tm_complex R²-B(OH)₂ + Base tm_complex->pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Alternative Synthesis Route

While the Suzuki coupling is highly effective, 5-aryl-2-acetylthiophenes can also be synthesized via a multi-step process starting from various acetophenone derivatives.[1] This method involves the Vilsmeier-Haack reaction to form a β-aryl-β-chloroacrolein intermediate. This intermediate then undergoes cyclization with sodium sulfide and subsequent reaction with chloroacetone to yield the target 5-aryl-2-acetylthiophene.[1]

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a robust and versatile method for the synthesis of 5-aryl-2-acetylthiophenes from readily available starting materials. The protocols outlined, including both microwave-assisted and conventional heating methods, can be adapted for the synthesis of a wide array of derivatives. The choice of conditions can be tailored to optimize yields and reaction times for specific substrates. These application notes serve as a comprehensive guide for researchers in organic synthesis and drug development to efficiently produce these valuable chemical intermediates.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Acetylthiophene-2-boronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the reaction conditions for the Suzuki-Miyaura cross-coupling of 5-Acetylthiophene-2-boronic acid with a variety of aryl halides. The Suzuki-Miyaura reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, and is widely employed in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceutical agents and functional materials.[1][2] This document outlines optimized reaction parameters, detailed experimental protocols, and includes visualizations to aid in the successful execution of these coupling reactions.

The acetyl group at the 5-position of the thiophene ring is an electron-withdrawing group, which can influence the reactivity of the boronic acid. Careful selection of the catalyst, ligand, base, and solvent system is therefore crucial for achieving high yields and purity of the desired 5-aryl-2-acetylthiophene products. Both conventional heating and microwave-assisted protocols are presented, with the latter often offering significant advantages in terms of reduced reaction times and improved yields.[3]

I. Reaction Parameters and Data Presentation

Successful Suzuki-Miyaura coupling is dependent on the careful selection of several key reaction components. The following tables summarize typical reaction conditions for the coupling of this compound with aryl bromides, chlorides, and iodides, based on established methodologies for similar thiophene derivatives.[3][4][5]

Table 1: Reaction Conditions for Coupling with Aryl Bromides

Catalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp. (°C)TimeYield (%)Notes
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane / H₂O (4:1)1002 - 12 h85 - 95General conditions for a wide range of aryl bromides.
Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene / EtOH / H₂O (2:1:1)9012 h80 - 92A common and effective system.
Benzothiazole-based Pd(II)-precatalyst (0.25)-KOH (2)H₂O with TBAB100 (MW)10 min90 - 98Microwave-assisted, green conditions.[3]
PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF1108 h88 - 96Effective for electron-rich and -poor aryl bromides.

Table 2: Reaction Conditions for Coupling with Aryl Chlorides

Catalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp. (°C)TimeYield (%)Notes
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)1,4-Dioxane / H₂O (10:1)12012 - 24 h70 - 85Higher temperatures and catalyst loading are often required.
Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2.5)t-BuOH / H₂O (5:1)11018 h75 - 90Bulky, electron-rich ligands are crucial for activating aryl chlorides.
POPd2 (0.1)-K₂CO₃ (3)H₂O150 (MW)15 min64 - 99Microwave-assisted conditions for unactivated aryl chlorides.[2]
NiCl₂(dppp) (5)-K₃PO₄ (3)1,4-Dioxane10024 h60 - 80Nickel catalysts can be a cost-effective alternative for aryl chlorides.

Table 3: Reaction Conditions for Coupling with Aryl Iodides

Catalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp. (°C)TimeYield (%)Notes
Pd(PPh₃)₄ (1.5)-Na₂CO₃ (2)Toluene / H₂O (3:1)802 - 6 h90 - 98Aryl iodides are generally more reactive.
Pd(OAc)₂ (1)-K₂CO₃ (2)DMF / H₂O (5:1)804 h92 - 99Mild conditions are often sufficient.
Pd/C (5)-K₃PO₄ (2)EtOH / H₂O (1:1)8012 h85 - 95Heterogeneous catalyst allowing for easier purification.
CuI (10) / Pd(PPh₃)₄ (2)-K₂CO₃ (2)THF608 h88 - 97Copper co-catalysis can sometimes enhance reactivity.

II. Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for performing the Suzuki-Miyaura coupling of this compound with aryl halides under both conventional heating and microwave irradiation.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using Conventional Heating

This protocol is a robust starting point for the coupling of this compound with aryl bromides or iodides.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (bromide or iodide, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction).

  • Stir the reaction mixture vigorously and heat to 100 °C using a preheated oil bath.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2-acetylthiophene.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is particularly effective for rapid reaction optimization and can provide higher yields in shorter reaction times, especially for less reactive aryl chlorides.[3]

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane

  • Water, deionized

  • Microwave reactor vials with caps

  • Microwave reactor

Procedure:

  • To a microwave reactor vial, add this compound, the aryl halide, Pd(PPh₃)₄, and K₂CO₃.

  • Add 1,4-dioxane and water in a 2:1 ratio (e.g., 2 mL of dioxane and 1 mL of water for a 0.5 mmol scale reaction).

  • Seal the vial securely with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 120 °C for 10-30 minutes. The reaction time may need to be optimized for different aryl halides.

  • After the reaction is complete, cool the vial to room temperature.

  • Open the vial carefully in a fume hood.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

III. Visualizations

The following diagrams illustrate the general experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura coupling reaction.

experimental_workflow reagents 1. Weigh Reagents (Boronic Acid, Aryl Halide, Base, Catalyst) setup 2. Assemble Reaction (Inert Atmosphere) reagents->setup solvent 3. Add Degassed Solvent setup->solvent reaction 4. Heat and Stir (Conventional or Microwave) solvent->reaction monitoring 5. Monitor Progress (TLC, LC-MS) reaction->monitoring workup 6. Aqueous Workup (Extraction) monitoring->workup purification 7. Purify Product (Column Chromatography) workup->purification characterization 8. Characterize Product (NMR, MS) purification->characterization

Caption: General experimental workflow for Suzuki-Miyaura coupling.

suzuki_cycle cluster_0 Catalytic Cycle pd0 Pd(0)L_n pd_complex1 R-Pd(II)(X)L_n pd0->pd_complex1 Oxidative Addition pd_complex2 R-Pd(II)(R')L_n pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Ar-R' pd_complex2->product aryl_halide Ar-X aryl_halide->pd_complex1 boronic_acid R'-B(OH)₂ + Base boronic_acid->pd_complex1

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Use of 5-Acetylthiophene-2-boronic acid in Organic Semiconductor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetylthiophene-2-boronic acid is a key building block in the synthesis of novel organic semiconductor materials. Its unique structure, featuring both an electron-withdrawing acetyl group and a versatile boronic acid moiety, allows for its incorporation into conjugated polymer backbones through palladium-catalyzed cross-coupling reactions. The resulting thiophene-based materials are of significant interest for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The acetyl group can be used to fine-tune the electronic properties of the final polymer, influencing its charge transport characteristics and morphology.

These application notes provide detailed protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1] The protocols are based on established methodologies for similar thiophene derivatives and provide a robust starting point for researchers.[1][2]

Key Application: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling reaction is a versatile and widely used method for the synthesis of biaryl compounds, which are common motifs in conjugated polymers.[1] In this context, this compound is coupled with an aryl or heteroaryl halide in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.[1][2]

A general reaction scheme is as follows:

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 5-Acetylthiophene-2-boronic_acid This compound Coupled_Product 5-Acetyl-2-arylthiophene 5-Acetylthiophene-2-boronic_acid->Coupled_Product Aryl_Halide Aryl Halide (R-X) Aryl_Halide->Coupled_Product Catalyst Pd Catalyst Base Base Solvent Solvent Byproducts Byproducts

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Suzuki-Miyaura Coupling of Aryl Halides with an Analogous Thiophene Derivative

The following table summarizes the results of Suzuki-Miyaura cross-coupling reactions between 2-acetyl-5-bromothiophene and various arylboronic acids.[2] These results provide a strong indication of the expected yields and reaction conditions when using the complementary this compound with the corresponding aryl bromides. The reactions were carried out under both thermal heating and microwave irradiation.[2]

EntryArylboronic AcidProductMethodTimeYield (%)
1Phenylboronic acid2-Acetyl-5-phenylthiopheneA (Thermal)10 h85
2Phenylboronic acid2-Acetyl-5-phenylthiopheneB (Microwave)15 min92
34-Methylphenylboronic acid2-Acetyl-5-(4-methylphenyl)thiopheneA (Thermal)10 h88
44-Methylphenylboronic acid2-Acetyl-5-(4-methylphenyl)thiopheneB (Microwave)15 min94
54-Methoxyphenylboronic acid2-Acetyl-5-(4-methoxyphenyl)thiopheneA (Thermal)12 h82
64-Methoxyphenylboronic acid2-Acetyl-5-(4-methoxyphenyl)thiopheneB (Microwave)20 min90
74-Chlorophenylboronic acid2-Acetyl-5-(4-chlorophenyl)thiopheneA (Thermal)12 h78
84-Chlorophenylboronic acid2-Acetyl-5-(4-chlorophenyl)thiopheneB (Microwave)20 min85
9Thiophene-2-boronic acid2-Acetyl-5-(thiophen-2-yl)thiopheneA (Thermal)8 h90
10Thiophene-2-boronic acid2-Acetyl-5-(thiophen-2-yl)thiopheneB (Microwave)10 min96

Reaction Conditions:

  • Method A (Thermal): 2-acetyl-5-bromothiophene (1 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2 mmol), toluene/H₂O (10:1), 100 °C.

  • Method B (Microwave): 2-acetyl-5-bromothiophene (1 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2 mmol), toluene/H₂O (10:1), 120 °C, microwave irradiation.[2]

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura cross-coupling reaction using this compound. These protocols are adaptable, and optimization may be required for specific aryl halides.

Protocol 1: General Suzuki Coupling using Pd(PPh₃)₄

This protocol is a widely used and effective method for the coupling of aryl bromides.[1]

Materials:

  • This compound

  • Aryl halide (1.0 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)[1]

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture[1]

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask or reaction tube, add this compound (1.1 equivalents), the aryl halide (1.0 equivalent), and the base (2 equivalents).[1]

  • Add the palladium catalyst (1-5 mol%) to the flask.

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.[1]

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate or diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Protocol_1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Aryl halide, Base B Add Pd(PPh₃)₄ Catalyst A->B C Purge with Inert Gas B->C D Add Degassed Solvent C->D E Heat and Stir (80-100°C, 12-24h) D->E F Monitor Progress (TLC/GC-MS) E->F G Cool to Room Temperature F->G Reaction Complete H Aqueous Work-up & Extraction G->H I Dry and Filter Organic Layer H->I J Solvent Removal I->J K Column Chromatography J->K Protocol_2_Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification A Combine Reactants & Catalyst in Microwave Vial B Add Solvent A->B C Seal Vial B->C D Heat in Microwave Reactor (120-150°C, 10-30 min) C->D E Cool to Room Temperature D->E F Aqueous Work-up & Extraction E->F G Dry and Filter Organic Layer F->G H Solvent Removal G->H I Column Chromatography H->I

References

Application Notes and Protocols: Heck Reaction Protocol for 5-Acetylthiophene-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Mizoroki-Heck reaction is a powerful and widely utilized tool in organic synthesis for the formation of carbon-carbon bonds.[1] It typically involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1] A significant variation of this reaction, often termed the oxidative Heck or boron-Heck reaction, employs organoboronic acids as the coupling partners in place of organohalides.[2][3][4][5] This approach is advantageous due to the stability, low toxicity, and commercial availability of boronic acids.[2][4]

This document provides a detailed protocol for the Heck reaction of 5-Acetylthiophene-2-boronic acid with various alkenes. Thiophene derivatives are important structural motifs in many pharmaceutical compounds, and the ability to functionalize them via C-C bond formation is of significant interest in drug discovery and development. The acetyl group on the thiophene ring renders it an electron-deficient heteroaryl boronic acid, which can influence its reactivity.

The protocols described herein are based on established methods for the Heck-type coupling of aryl boronic acids with olefins. While a specific protocol for this compound is not extensively documented, the provided methodologies for other aryl boronic acids offer a strong starting point for optimization.

Reaction Principle

The oxidative Heck reaction of an aryl boronic acid with an alkene is catalyzed by a palladium(II) species. The catalytic cycle is distinct from the classical Heck reaction that starts with a Pd(0) catalyst. The key steps generally involve:

  • Transmetalation: The aryl group from the boronic acid is transferred to the Pd(II) catalyst.

  • Migratory Insertion: The alkene coordinates to the aryl-palladium complex and subsequently inserts into the palladium-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from the alkyl-palladium intermediate is eliminated, forming the desired substituted alkene product and a palladium-hydride species.

  • Catalyst Regeneration: The resulting Pd(0) is re-oxidized to Pd(II) to re-enter the catalytic cycle. This step often requires an external oxidant, although oxidant-free methods have been developed.[3][4]

Experimental Protocols

Two general protocols are presented below, representing common variations of the Heck reaction with aryl boronic acids.

Protocol 1: Pd(OAc)₂-Catalyzed Heck Reaction with N-Bromosuccinimide (NBS) Additive

This protocol is adapted from a mild, base- and ligand-free method for the Heck reaction of aryl boronic acids.[3][5][6]

Materials:

  • This compound

  • Alkene (e.g., Styrene, Butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • N-Bromosuccinimide (NBS)

  • Toluene (anhydrous)

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1.0 equiv).

  • Add the alkene (1.0 mmol, 1.0 equiv).

  • Add Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%).

  • Add N-Bromosuccinimide (NBS, 0.30 mmol, 30 mol%).

  • Add anhydrous toluene (1.0 mL).

  • Seal the tube and stir the reaction mixture at room temperature (25 °C) for 12 hours.

  • Upon completion (monitored by TLC or GC-MS), the reaction mixture can be filtered through a short pad of celite to remove the palladium catalyst.

  • The filtrate is then concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Oxygen and Base-Free Oxidative Heck Coupling

This protocol is based on a method developed for the efficient coupling of aryl boronic acids with both electron-rich and electron-deficient olefins without the need for an external oxidant other than the solvent acting as a hydrogen acceptor.[2][4]

Materials:

  • This compound

  • Alkene (e.g., n-Butyl vinyl ether, Methyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Acetone (anhydrous)

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and dppp (0.03 mmol, 3 mol%).

  • Add this compound (1.0 mmol, 1.0 equiv).

  • Add the alkene (2.0 mmol, 2.0 equiv).

  • Add anhydrous acetone (3.0 mL).

  • Seal the tube and heat the reaction mixture to 70 °C with stirring for 15-20 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is then redissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Data Presentation

The following tables summarize representative conditions and yields for the Heck reaction of various aryl boronic acids with different olefins, based on the literature.[3][5] These can be used as a guide for the reaction of this compound.

Table 1: Pd(OAc)₂/NBS Catalyzed Heck Reaction of Aryl Boronic Acids with Styrene [5]

EntryAryl Boronic AcidProductYield (%)
1Phenylboronic acidtrans-Stilbene76
24-Methylphenylboronic acid4-Methyl-trans-stilbene72
34-Methoxyphenylboronic acid4-Methoxy-trans-stilbene68
44-Chlorophenylboronic acid4-Chloro-trans-stilbene82
54-Nitrophenylboronic acid4-Nitro-trans-stilbene85

Reaction conditions: Aryl boronic acid (1 mmol), Styrene (1 mmol), Pd(OAc)₂ (5 mol%), NBS (30 mol%), Toluene (1 mL), 25 °C, 12 h.

Table 2: Oxygen and Base-Free Heck Coupling of Aryl Boronic Acids with Alkenes [4]

EntryAryl Boronic AcidAlkeneProductYield (%)
1Phenylboronic acidn-Butyl vinyl etherPhenyl n-butyl ketone93
24-Methoxyphenylboronic acidn-Butyl vinyl ether4-Methoxyphenyl n-butyl ketone98
34-Chlorophenylboronic acidn-Butyl vinyl ether4-Chlorophenyl n-butyl ketone85
4Phenylboronic acidMethyl acrylateMethyl cinnamate87
54-Methoxyphenylboronic acidMethyl acrylateMethyl 4-methoxycinnamate92

Reaction conditions: Aryl boronic acid (1.0 mmol), Alkene (2.0 equiv), Pd(OAc)₂ (2 mol%), dppp (3 mol%), Acetone (3 mL), 70 °C, 15-20 h.

Mandatory Visualization

Diagram 1: General Workflow for the Heck Reaction

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Boronic Acid and Alkene to Schlenk Tube B 2. Add Pd Catalyst and Additive/Ligand C 3. Add Anhydrous Solvent D 4. Stir under Inert Atmosphere (Heat if necessary) C->D Seal Tube E 5. Quench and Filter Catalyst D->E Reaction Complete F 6. Solvent Removal G 7. Column Chromatography H Final Product G->H Purified

Caption: General experimental workflow for the Heck reaction of an aryl boronic acid.

Diagram 2: Catalytic Cycle of the Oxidative Heck Reaction

Oxidative_Heck_Cycle cluster_products pd2 Pd(II)L_n aryl_pd Ar-Pd(II)-L_n pd2->aryl_pd Ar-B(OH)₂ (Transmetalation) alkene_complex [Ar-Pd(II)(alkene)-L_n] aryl_pd->alkene_complex Alkene alkyl_pd R-Pd(II)-L_n alkene_complex->alkyl_pd Migratory Insertion pd0 Pd(0)L_n alkyl_pd->pd0 β-Hydride Elimination product Product (Substituted Alkene) alkyl_pd->product pd0->pd2 Oxidant (Catalyst Regeneration)

Caption: Simplified catalytic cycle for the oxidative Heck reaction.

References

Synthesis of Novel Heterocyclic Compounds from 5-Acetylthiophene-2-boronic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 5-acetylthiophene-2-boronic acid as a key building block. The methodologies described herein focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile tool for the formation of carbon-carbon bonds. The resulting thiophene-containing heterocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.[1][2]

Introduction

Thiophene and its derivatives are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The thiophene ring serves as a versatile scaffold that can be readily functionalized to modulate the physicochemical and pharmacological properties of a molecule. This compound is a valuable synthetic intermediate that allows for the direct introduction of an acetyl-substituted thiophene moiety onto various heterocyclic systems. The acetyl group provides a handle for further chemical transformations, enabling the creation of diverse compound libraries for biological screening.

The Suzuki-Miyaura cross-coupling reaction is the primary method for utilizing this compound. This reaction involves the coupling of the boronic acid with a halide (or triflate) substituted heterocycle in the presence of a palladium catalyst and a base.

Application 1: Synthesis of 2-(5-Acetylthiophen-2-yl)pyridine Derivatives

The introduction of a 5-acetylthiophene moiety at the 2-position of a pyridine ring can lead to compounds with potential applications as antimicrobial or anticancer agents. The following protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with 2-halopyridines.

Experimental Protocol:

General Procedure for the Synthesis of 2-(5-Acetylthiophen-2-yl)pyridine (3a)

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the 2-halopyridine (e.g., 2-bromopyridine, 1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(5-acetylthiophen-2-yl)pyridine.

Data Presentation:
Entry2-HalopyridineCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
12-BromopyridinePd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)901885
22-ChloropyridinePd(dppf)Cl₂ (3)Cs₂CO₃ (2)Toluene/H₂O (4:1)1002478

Note: The data presented in this table is representative and yields may vary depending on the specific substrate and reaction conditions.

Visualization:

Suzuki_Coupling_Pyridine reactant1 This compound reagents Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90 °C reactant1->reagents reactant2 2-Bromopyridine reactant2->reagents product 2-(5-Acetylthiophen-2-yl)pyridine reagents->product

Suzuki coupling for 2-(5-Acetylthiophen-2-yl)pyridine.

Application 2: Synthesis of 4-(5-Acetylthiophen-2-yl)pyrimidine Derivatives

Pyrimidine derivatives are of great interest in medicinal chemistry due to their wide range of biological activities, including anticancer and antiviral properties.[2][3] The Suzuki-Miyaura coupling provides a direct route to novel thiophene-substituted pyrimidines.

Experimental Protocol:

General Procedure for the Synthesis of 4-(5-Acetylthiophen-2-yl)pyrimidine (3b)

  • Reaction Setup: In a microwave reaction vial, combine this compound (1.0 equiv.), the 4-halopyrimidine (e.g., 4-chloro-2-(methylthio)pyrimidine, 1.1 equiv.), and a base such as sodium carbonate (Na₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3-5 mol%).

  • Solvent Addition: Add a degassed solvent, such as a mixture of dimethylformamide (DMF) and water (e.g., 5:1 v/v).

  • Reaction: Seal the vial and place it in a microwave reactor. Heat the reaction to 120-150 °C for 15-45 minutes.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the desired product.

Data Presentation:
Entry4-HalopyrimidineCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (min)Yield (%)
14-Chloro-2-(methylthio)pyrimidinePd(dppf)Cl₂ (4)Na₂CO₃ (2)DMF/H₂O (5:1)1403082
24-IodopyrimidinePd(OAc)₂/SPhos (2/4)K₃PO₄ (2)Dioxane/H₂O (4:1)1204575

Note: The data presented in this table is representative and yields may vary depending on the specific substrate and reaction conditions.

Visualization:

Suzuki_Coupling_Pyrimidine reactant1 This compound reagents Pd(dppf)Cl₂, Na₂CO₃ DMF/H₂O, 140 °C, µW reactant1->reagents reactant2 4-Chloropyrimidine reactant2->reagents product 4-(5-Acetylthiophen-2-yl)pyrimidine reagents->product

Suzuki coupling for 4-(5-Acetylthiophen-2-yl)pyrimidine.

Application 3: Synthesis of 2-(5-Acetylthiophen-2-yl)pyrazine Derivatives

Pyrazine-containing compounds have shown a broad spectrum of biological activities. The synthesis of thiophene-substituted pyrazines can be efficiently achieved through Suzuki-Miyaura cross-coupling.

Experimental Protocol:

General Procedure for the Synthesis of 2-(5-Acetylthiophen-2-yl)pyrazine (3c)

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.1 equiv.) and the 2-halopyrazine (e.g., 2-chloropyrazine, 1.0 equiv.) in a suitable solvent such as 1,4-dioxane.

  • Base and Catalyst Addition: Add an aqueous solution of a base, for example, potassium phosphate (K₃PO₄, 2.0 equiv.), followed by the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).

  • Reaction: Heat the mixture to reflux (around 100 °C) and stir for 12-24 hours.

  • Monitoring: Follow the reaction progress by TLC or GC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: After filtration and concentration, purify the crude product by column chromatography on silica gel to obtain the pure 2-(5-acetylthiophen-2-yl)pyrazine.

Data Presentation:
Entry2-HalopyrazineCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
12-ChloropyrazinePd(PPh₃)₄ (5)K₃PO₄ (2)Dioxane/H₂O (4:1)1002079
22-BromopyrazinePd(dppf)Cl₂ (3)Cs₂CO₃ (2)Toluene/H₂O (4:1)1001688

Note: The data presented in this table is representative and yields may vary depending on the specific substrate and reaction conditions.

Visualization:

Experimental_Workflow start Reaction Setup (Boronic Acid, Halo-heterocycle, Base) catalyst Add Palladium Catalyst start->catalyst inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) catalyst->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Conventional or Microwave) solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up (Extraction and Washing) monitoring->workup purification Purification (Column Chromatography) workup->purification product Characterized Novel Heterocycle purification->product

General experimental workflow for Suzuki-Miyaura coupling.

Signaling Pathways and Biological Relevance

The synthesized thiophene-heterocycle conjugates are scaffolds that can be further elaborated to target various biological pathways implicated in diseases such as cancer, infectious diseases, and inflammatory conditions. For instance, pyrimidine-containing compounds are known to act as kinase inhibitors, interfering with cell signaling pathways crucial for cancer cell proliferation. Thiophene-based compounds have also demonstrated a wide range of pharmacological activities, including antimicrobial and anti-inflammatory effects.[1]

Visualization:

Signaling_Pathways cluster_synthesis Synthesis cluster_application Potential Applications This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Halo-heterocycles Halo-heterocycles Halo-heterocycles->Suzuki Coupling Novel Thiophene-Heterocycles Novel Thiophene-Heterocycles Suzuki Coupling->Novel Thiophene-Heterocycles Kinase Inhibition Kinase Inhibition Novel Thiophene-Heterocycles->Kinase Inhibition Cancer Antimicrobial Activity Antimicrobial Activity Novel Thiophene-Heterocycles->Antimicrobial Activity Infectious Diseases Anti-inflammatory Effects Anti-inflammatory Effects Novel Thiophene-Heterocycles->Anti-inflammatory Effects Inflammation

Logical relationship of synthesis to potential applications.

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide array of novel heterocyclic compounds through the Suzuki-Miyaura cross-coupling reaction. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthesis of new chemical entities with significant potential for drug discovery and development. The resulting thiophene-heterocycle conjugates are promising scaffolds for the development of new therapeutic agents targeting a range of diseases.

References

5-Acetylthiophene-2-boronic Acid: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetylthiophene-2-boronic acid is a valuable heterocyclic building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its thiophene core is a recognized pharmacophore present in numerous FDA-approved drugs, contributing to diverse biological activities. The boronic acid functional group allows for the facile formation of carbon-carbon bonds with various aryl and heteroaryl halides, enabling the construction of complex molecular architectures. Furthermore, the acetyl group provides a key site for further functionalization or can act as a crucial interaction point with biological targets. These attributes make this compound a versatile starting material for the synthesis of novel therapeutic agents, particularly in the areas of kinase inhibition and antibacterial research.

Key Applications in Drug Discovery

This document highlights two significant applications of this compound in drug discovery: as a precursor for the synthesis of p38 MAP kinase inhibitors for anti-inflammatory therapies and as a direct inhibitor of bacterial AmpC β-lactamases to combat antibiotic resistance.

Building Block for p38 MAP Kinase Inhibitors

The mitogen-activated protein kinase (MAPK) p38 is a critical enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[1][2] Dysregulation of the p38 MAPK pathway is implicated in a range of inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease.[3] Consequently, inhibitors of p38 MAP kinase are of significant interest as potential anti-inflammatory drugs.[4] The 5-acetylthiophene-2-yl moiety has been incorporated into potent p38 MAP kinase inhibitors, where it often serves as a key structural element for interaction with the enzyme's active site.

While a specific p38 MAP kinase inhibitor synthesized directly from this compound with publicly available IC50 values is not readily found in the literature, a closely related and representative compound, 4-(4-(5-acetylthiophen-2-yl)phenyl)morpholine, demonstrates the utility of this scaffold. The biological activity of such compounds is typically evaluated through in vitro kinase assays and cellular assays measuring the inhibition of cytokine production. For illustrative purposes, the table below presents typical activity data for potent p38 MAP kinase inhibitors with similar structural motifs.

Compound IDTargetAssay TypeIC50 (nM)Cellular Activity (TNF-α inhibition, IC50 nM)
Representative Thiophene-based Inhibitor p38α MAP KinaseIn vitro kinase assay10 - 10050 - 500

Note: The data presented are representative values for this class of compounds and are intended for illustrative purposes.

Direct Inhibition of AmpC β-Lactamase

Bacterial resistance to β-lactam antibiotics is a major global health crisis, largely driven by the production of β-lactamase enzymes that hydrolyze and inactivate these drugs.[5] AmpC β-lactamase is a class C enzyme that confers resistance to a broad spectrum of β-lactam antibiotics, including cephalosporins.[6] Boronic acids have emerged as a promising class of non-β-lactam inhibitors that form a reversible covalent bond with the active site serine of β-lactamases, mimicking the transition state of β-lactam hydrolysis.[7] this compound itself has been identified as an inhibitor of AmpC β-lactamase.

CompoundTarget EnzymeInhibition Constant (Ki)
This compound E. coli AmpC β-Lactamase1.6 ± 0.4 µM

Experimental Protocols

Protocol 1: Synthesis of a Representative p38 MAP Kinase Inhibitor via Suzuki-Miyaura Coupling

This protocol describes the synthesis of 4-(4-(5-acetylthiophen-2-yl)phenyl)morpholine, a representative p38 MAP kinase inhibitor, using a Suzuki-Miyaura cross-coupling reaction between this compound and 4-(4-bromophenyl)morpholine.

Materials:

  • This compound

  • 4-(4-Bromophenyl)morpholine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), 4-(4-bromophenyl)morpholine (1.1 eq), and potassium carbonate (2.0 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired product, 4-(4-(5-acetylthiophen-2-yl)phenyl)morpholine.

Protocol 2: In Vitro AmpC β-Lactamase Inhibition Assay

This protocol outlines a general procedure to determine the inhibitory activity of this compound against E. coli AmpC β-lactamase using the chromogenic cephalosporin substrate, nitrocefin.

Materials:

  • Purified E. coli AmpC β-lactamase

  • This compound (dissolved in DMSO)

  • Nitrocefin solution

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in phosphate buffer.

  • In a 96-well microplate, add a fixed concentration of AmpC β-lactamase to each well.

  • Add the different concentrations of the inhibitor (this compound) to the wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for enzyme-inhibitor binding.

  • Initiate the enzymatic reaction by adding a fixed concentration of nitrocefin to each well.

  • Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 486 nm over time using a microplate reader.

  • The initial reaction velocities are calculated for each inhibitor concentration.

  • The inhibition constant (Ki) is determined by fitting the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, or mixed-type inhibition) using specialized software.

Visualizations

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Cytokines Inflammatory Cytokines Receptor Receptor Inflammatory Cytokines->Receptor Cellular Stress Cellular Stress MAPKKK MAPKKK (e.g., TAK1, ASK1) Cellular Stress->MAPKKK Receptor->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38_MAPK p38 MAP Kinase MKK3_6->p38_MAPK phosphorylates Downstream_Substrates Downstream Substrates (e.g., MK2, ATF2) p38_MAPK->Downstream_Substrates phosphorylates Transcription_Factors Transcription Factors Downstream_Substrates->Transcription_Factors activates Inhibitor 5-Aryl-2-acetylthiophene (p38 Inhibitor) Inhibitor->p38_MAPK inhibits Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-1β) Transcription_Factors->Gene_Expression AmpC_Inhibition_Pathway cluster_enzyme AmpC β-Lactamase Active Site Serine Active Site Serine Hydrolysis Hydrolysis & Inactivation Serine->Hydrolysis leads to Covalent_Complex Reversible Covalent Complex (Inactive) Serine->Covalent_Complex Beta_Lactam β-Lactam Antibiotic Beta_Lactam->Serine attacks Boronic_Acid 5-Acetylthiophene- 2-boronic acid Boronic_Acid->Serine forms complex with Covalent_Complex->Hydrolysis prevents Suzuki_Coupling_Workflow Start Reaction Setup Reactants Combine: - this compound - Aryl Halide - Base (K2CO3) - Pd Catalyst (Pd(PPh3)4) Start->Reactants Solvent Add Degassed Solvent (Dioxane/Water) Reactants->Solvent Reaction Heat under Inert Atmosphere (90°C, 12-18h) Solvent->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: - Dilute with Ethyl Acetate - Wash with Water & Brine Monitoring->Workup Reaction Complete Purification Purification: - Dry over MgSO4 - Concentrate - Column Chromatography Workup->Purification Product Final Product Purification->Product Inhibition_Assay_Workflow Start Assay Setup Preparation Prepare: - Inhibitor dilutions - Enzyme solution - Substrate solution Start->Preparation Incubation Incubate Enzyme with Inhibitor Preparation->Incubation Reaction_Start Initiate Reaction with Substrate (Nitrocefin) Incubation->Reaction_Start Measurement Measure Absorbance Change (486 nm) over time Reaction_Start->Measurement Analysis Data Analysis: - Calculate initial velocities - Determine Ki value Measurement->Analysis Result Inhibition Potency (Ki) Analysis->Result

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 5-Acetylthiophene-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 5-Acetylthiophene-2-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide direct answers to common challenges, troubleshoot experimental hurdles, and ultimately improve reaction yields and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended conditions for a Suzuki coupling reaction with this compound?

A1: For a successful starting point, a common set of conditions involves a palladium catalyst with a phosphine ligand, a carbonate or phosphate base, and a mixed aqueous-organic solvent system. The reaction should be conducted under a strictly inert atmosphere (Nitrogen or Argon) with properly degassed solvents.[1][2] A typical starting protocol is outlined in Table 1.

Q2: My reaction yield is low, or the reaction has failed completely. What are the most common culprits?

A2: Low or no yield in Suzuki couplings with heteroaryl boronic acids can often be attributed to several key factors:

  • Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, consuming your starting material.[3][4] Thiophene boronic acids are particularly susceptible to this decomposition pathway.[3][5]

  • Catalyst Inactivity: The palladium catalyst may have decomposed due to oxygen exposure or may be poisoned by the sulfur atom in the thiophene ring.[2][3][6]

  • Inefficient Oxidative Addition or Transmetalation: The specific combination of aryl halide, catalyst, ligand, and base may not be optimal for the key steps in the catalytic cycle.[1][7]

  • Poor Reagent Quality: The purity and stability of the boronic acid, aryl halide, base, and solvents are critical. Boronic acids can degrade over time.[2]

Q3: How can I detect and minimize protodeboronation of my this compound?

A3: Protodeboronation can be detected by monitoring the reaction mixture using techniques like GC-MS or LC-MS and looking for the mass corresponding to 2-acetylthiophene. To minimize this side reaction:

  • Use milder bases or reaction conditions where possible.

  • Employ a highly active catalyst system to ensure the desired coupling reaction is faster than the decomposition (protodeboronation) pathway.[8]

  • Consider converting the boronic acid to a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt, which can act as a "slow-release" source of the active boronic acid.[4]

  • Keep reaction times as short as possible by closely monitoring for completion.[8]

Q4: What is the optimal catalyst and ligand system for this type of coupling?

A4: While Pd(PPh₃)₄ is a common starting point, challenging couplings with heteroaryl boronic acids often benefit from more advanced catalyst systems.[9][10] Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), can significantly improve yields by accelerating both the oxidative addition and reductive elimination steps.[1][11] Air-stable pre-catalysts or palladacycles can also offer greater consistency and activity.[2][12]

Q5: How does the choice of base and solvent affect the reaction yield?

A5: The base and solvent are critical and interdependent. The base activates the boronic acid for the crucial transmetalation step.[13]

  • Bases: Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are most common.[13] K₂CO₃ has proven effective for thiophene couplings.[14] The choice can affect reaction rate and the prevalence of side reactions like protodeboronation.[7]

  • Solvents: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) with water is frequently used to dissolve both the organic substrates and the inorganic base.[9][15] The ratio can be optimized to ensure all components remain in solution at the reaction temperature.

Q6: I see a black precipitate forming in my reaction flask. What does this mean and how can I prevent it?

A6: The formation of a black precipitate, commonly known as "palladium black," indicates that the palladium catalyst has precipitated out of the solution and is no longer active in the catalytic cycle.[16] This is a form of catalyst decomposition. It can be caused by:

  • Presence of oxygen in the reaction vessel.

  • Running the reaction at too high a temperature for an extended period.

  • An inappropriate ligand that fails to stabilize the palladium species throughout the cycle.

To prevent this, ensure thorough degassing of all solvents and maintain a strict inert atmosphere.[2][17] Using more robust ligands or pre-catalysts can also improve catalyst stability.[1]

Troubleshooting Guide

This section provides a systematic approach to resolving specific issues encountered during the experiment.

dot

G start Low or No Product Yield reagent_check Verify Reagent Quality (Purity, Stability, Stoichiometry) start->reagent_check reagent_ok Reagents OK? reagent_check->reagent_ok setup_check Review Reaction Setup setup_ok Setup OK? setup_check->setup_ok conditions_check Analyze Reaction Conditions optimize_catalyst Optimize Catalyst System conditions_check->optimize_catalyst optimize_base_solvent Optimize Base/Solvent conditions_check->optimize_base_solvent optimize_temp_time Optimize Temp/Time conditions_check->optimize_temp_time reagent_ok->setup_check Yes replace_reagents Replace/Purify Reagents Use Fresh Boronic Acid reagent_ok->replace_reagents No setup_ok->conditions_check Yes improve_setup Improve Degassing Protocol Ensure Positive Inert Gas Pressure setup_ok->improve_setup No catalyst_details Use Buchwald Ligand (e.g., SPhos) Try Air-Stable Pre-catalyst optimize_catalyst->catalyst_details base_solvent_details Screen Bases (K3PO4, Cs2CO3) Adjust Solvent/Water Ratio optimize_base_solvent->base_solvent_details temp_time_details Lower Temperature to Reduce Deboronation Monitor Closely to Minimize Reaction Time optimize_temp_time->temp_time_details

Caption: Troubleshooting workflow for optimizing Suzuki coupling reactions.

Data Presentation

Table 1: Recommended Starting Conditions for Optimization
ComponentRecommendationRationale & Key Considerations
Aryl/Heteroaryl Halide 1.0 equivalentAryl bromides or iodides are generally more reactive than chlorides.[18]
This compound 1.1 - 1.5 equivalentsA slight excess helps drive the reaction to completion, but a large excess can complicate purification.
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or a Buchwald Pre-catalyst (1-2 mol%)Pd(PPh₃)₄ is a good starting point.[9][10] Buchwald systems are often superior for heteroaryl couplings.[1][11]
Base K₂CO₃ or K₃PO₄ (2.0 - 3.0 equivalents)These bases are effective and commonly used for thiophene substrates.[10][14] Ensure the base is finely ground.[16]
Solvent System 1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 4:1 to 10:1 v/v)The solvent must be thoroughly degassed to remove oxygen. The aqueous portion is necessary to dissolve the base.[9][15]
Temperature 80 - 100 °CHigher temperatures increase reaction rate but can also accelerate catalyst decomposition and protodeboronation.[5][9]
Atmosphere Nitrogen or ArgonA strict inert atmosphere is mandatory to prevent catalyst oxidation and side reactions.[2]
Table 2: Troubleshooting Guide: Common Issues & Solutions
IssuePotential Cause(s)Recommended Solution(s)
Significant Protodeboronation Reaction temperature is too high; Reaction time is too long; Base is too strong/reactive.Lower the reaction temperature. Monitor the reaction closely and stop it upon consumption of the limiting reagent.[8] Screen milder bases.
Homocoupling of Boronic Acid Oxygen contamination in the reaction vessel.Improve the degassing procedure for solvents (e.g., freeze-pump-thaw cycles or sparging with inert gas for 30+ min). Ensure a leak-proof setup.[2]
Reaction Stalls Catalyst decomposition (Pd black formation); Poor solubility of reagents.Use a more robust ligand (e.g., Buchwald type) to stabilize the catalyst.[1] Adjust the solvent/water ratio or switch to a different solvent system (e.g., DME, DMF) to improve solubility.[15]
No Reaction Inactive catalyst; Poor quality reagents; Incorrect reaction setup.Use a fresh batch of catalyst and high-purity, dry reagents. Run a control reaction with a known successful substrate pair (e.g., bromobenzene and phenylboronic acid) to validate your setup and reagents.[16]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling

This protocol is a robust starting point for the coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv), finely powdered

  • Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio, 10 mL total)

  • Flame-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Setup: To the flame-dried Schlenk flask, add the aryl halide, this compound, palladium catalyst, and base under a positive flow of inert gas.

  • Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

dot

G pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add 1 pdII R¹-Pd(II)-X L₂ ox_add->pdII transmetal Transmetalation pdII->transmetal 2 catalyst_death Catalyst Deactivation (e.g., S-coordination) pdII->catalyst_death pdII_R2 R¹-Pd(II)-R² L₂ transmetal->pdII_R2 red_elim Reductive Elimination pdII_R2->red_elim 3 red_elim->pd0 Product Ar¹-Ar² red_elim->Product ArX Ar¹-X ArX->ox_add Boronic Ar²-B(OH)₂ (Thiophene) Boronic->transmetal deboronation Protodeboronation (Side Reaction) Boronic->deboronation Base Base (e.g., K₂CO₃) Base->transmetal

Caption: The Suzuki catalytic cycle with potential failure points for thiophene boronic acids.

References

Common side reactions with 5-Acetylthiophene-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Acetylthiophene-2-boronic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound?

A1: The most prevalent side reactions when using this compound, particularly in palladium-catalyzed cross-coupling reactions, are protodeboronation, homocoupling, and the formation of boronic anhydrides (boroxines). Thienylboronic acids are especially susceptible to protodeboronation under the basic conditions often required for Suzuki-Miyaura couplings[1].

Q2: What is protodeboronation and why is it a significant issue with this compound?

A2: Protodeboronation is a chemical reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 2-acetylthiophene as a byproduct[1]. This side reaction consumes the boronic acid, leading to a reduced yield of the desired coupled product and complicating the purification process[1]. The electron-withdrawing nature of the acetyl group on the thiophene ring can influence the susceptibility of the compound to this side reaction.

Q3: What is homocoupling in the context of Suzuki-Miyaura reactions?

A3: Homocoupling is a side reaction where two molecules of the boronic acid react with each other to form a symmetrical biaryl compound. In the case of this compound, this would result in the formation of 5,5'-diacetyl-2,2'-bithiophene. This reaction is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that can directly react with the boronic acid before its reduction to the active Pd(0) state.

Q4: What are boroxines and are they a concern when using this compound?

A4: Boroxines are six-membered rings with alternating boron and oxygen atoms, which are cyclic anhydrides formed from the dehydration of three boronic acid molecules[2][3]. While boroxine formation is a reversible process, it can occur upon storage or heating of the boronic acid, potentially affecting the stoichiometry and reactivity in a given reaction[2]. For this compound, some commercial suppliers note that it may contain varying amounts of the anhydride form.

Q5: Are boronic esters of this compound, such as the pinacol ester, more stable?

A5: Yes, converting a boronic acid to its pinacol ester (Bpin) or other stable derivatives like MIDA (N-methyliminodiacetic acid) boronates can significantly enhance its stability. Pinacol esters are generally more resistant to protodeboronation and are easier to handle and store compared to the free boronic acid[1]. This increased stability is a common strategy to improve the efficiency of Suzuki-Miyaura couplings with sensitive boronic acids.

Troubleshooting Guides

Issue 1: Low yield of the desired cross-coupled product and a significant amount of 2-acetylthiophene byproduct.

This is a strong indication of significant protodeboronation.

  • Question: What reaction conditions are you using (base, solvent, temperature)?

    • Answer: High pH (basic conditions), elevated temperatures, and the presence of aqueous media are known to accelerate protodeboronation[1]. Consider the following adjustments:

      • Base: Switch to a milder base. For instance, if you are using a strong base like NaOH or KOH, consider using potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄)[4].

      • Temperature: Lower the reaction temperature. Running the reaction at a more moderate temperature (e.g., 60-80 °C) can help to suppress the rate of protodeboronation[1].

      • Solvent: While some water is often necessary for the Suzuki-Miyaura reaction, excessive amounts can promote protodeboronation. If possible, consider using a less aqueous solvent system or anhydrous conditions, although this may require optimization of other parameters.

  • Question: What catalyst and ligand system are you employing?

    • Answer: The choice of catalyst and ligand is crucial. A highly active catalyst can promote the desired cross-coupling to proceed faster than the competing protodeboronation[1]. However, some bulky phosphine ligands can inadvertently promote this side reaction[1]. Consider screening different palladium sources and ligands. Modern palladium precatalysts, such as those from the Buchwald group, are often highly effective.

  • Question: Are you using the free boronic acid?

    • Answer: If protodeboronation remains a significant issue, consider converting the this compound to a more stable derivative, such as its pinacol ester. These esters are generally more resistant to protodeboronation and can release the active boronic acid slowly under the reaction conditions[1].

Issue 2: Presence of a significant amount of a high molecular weight byproduct, likely the homocoupled dimer.

This suggests that homocoupling is a competing reaction pathway.

  • Question: How are you setting up your reaction? Is it under an inert atmosphere?

    • Answer: The presence of oxygen is a major contributor to the homocoupling of boronic acids. Ensure that your solvent is thoroughly degassed and that the reaction is performed under a strict inert atmosphere (e.g., nitrogen or argon). This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent.

  • Question: What is your palladium source?

    • Answer: If you are using a Pd(II) precatalyst like palladium(II) acetate (Pd(OAc)₂), it can directly promote homocoupling before being reduced to the catalytically active Pd(0) species. Consider using a Pd(0) source, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), to minimize this initial homocoupling.

  • Question: What is the stoichiometry of your reactants?

    • Answer: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) is common practice. However, a large excess might increase the likelihood of homocoupling. Ensure your stoichiometry is carefully controlled.

Data Presentation

The following tables provide illustrative data on how reaction conditions can influence the yield of the desired product and the formation of byproducts in Suzuki-Miyaura couplings involving electron-deficient thiophene boronic acids, such as this compound. Note: This data is representative and actual yields may vary depending on the specific substrates and reaction setup.

Table 1: Influence of Base on Product and Byproduct Formation

EntryBase (2 equiv.)SolventTemperature (°C)Desired Product Yield (%)Protodeboronation Byproduct (%)
1NaOHDioxane/H₂O (4:1)100~40-50~30-40
2K₂CO₃Dioxane/H₂O (4:1)100~60-70~15-25
3K₃PO₄Dioxane/H₂O (4:1)100~75-85~5-15

Table 2: Influence of Temperature on Product and Byproduct Formation

EntryBaseSolventTemperature (°C)Desired Product Yield (%)Protodeboronation Byproduct (%)
1K₃PO₄Dioxane/H₂O (4:1)100~75-85~5-15
2K₃PO₄Dioxane/H₂O (4:1)80~80-90<10
3K₃PO₄Dioxane/H₂O (4:1)60~70-80 (slower reaction)<5

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Side Reactions

This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide, designed to minimize protodeboronation and homocoupling.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Degassed 1,4-Dioxane

  • Degassed deionized water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (oven-dried)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, the aryl bromide, and finely ground potassium phosphate.

  • Seal the flask with a septum and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Add the degassed 1,4-dioxane and deionized water via syringe (a common ratio is 4:1 to 5:1 dioxane:water).

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Preparation of this compound pinacol ester

This protocol describes the conversion of the boronic acid to its more stable pinacol ester.

Materials:

  • This compound (1.0 equivalent)

  • Pinacol (1.1 equivalents)

  • Anhydrous solvent (e.g., toluene or THF)

  • Dean-Stark apparatus (if using toluene) or molecular sieves (if using THF)

  • Standard laboratory glassware (oven-dried)

Procedure:

  • To a round-bottom flask, add this compound and pinacol.

  • Add the anhydrous solvent.

  • If using toluene, attach a Dean-Stark apparatus to remove water azeotropically and heat the mixture to reflux.

  • If using THF, add activated molecular sieves and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling or purified by crystallization or column chromatography.

Visualizations

Protodeboronation_Mechanism BoronicAcid This compound Boronate Thiophene Boronate Anion [ArB(OH)3]- BoronicAcid->Boronate + OH- (Base) Byproduct 2-Acetylthiophene (Protodeboronation Product) Boronate->Byproduct + H+ BoricAcid Boric Acid B(OH)3 Boronate->BoricAcid ProtonSource Proton Source (e.g., H2O) ProtonSource->Byproduct

Mechanism of Protodeboronation

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling CheckByproducts Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->CheckByproducts Protodeboronation High Protodeboronation (2-Acetylthiophene observed) CheckByproducts->Protodeboronation Protodeboronation Product Dominant Homocoupling High Homocoupling (Dimer observed) CheckByproducts->Homocoupling Homocoupling Product Dominant Other Other Issues (e.g., catalyst deactivation) CheckByproducts->Other No Clear Major Byproduct SolutionProto Optimize Conditions: - Milder Base - Lower Temperature - Use Boronic Ester Protodeboronation->SolutionProto SolutionHomo Optimize Setup: - Degas Solvents - Use Pd(0) Catalyst - Strict Inert Atmosphere Homocoupling->SolutionHomo SolutionOther General Troubleshooting: - Check Reagent Purity - Screen Catalysts/Ligands - Verify Solvent Quality Other->SolutionOther

Troubleshooting Workflow for Low Yield

Boroxine_Formation ThreeBA 3 x this compound Boroxine Boroxine (Cyclic Anhydride) ThreeBA->Boroxine - 3 H2O (Dehydration) Water 3 x H2O Boroxine->ThreeBA + 3 H2O (Hydrolysis)

Reversible Formation of Boroxine

References

Technical Support Center: Preventing Protodeboronation of 5-Acetylthiophene-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for organoboron chemistry. This guide provides detailed troubleshooting advice and protocols specifically for researchers, scientists, and drug development professionals encountering protodeboronation with 5-Acetylthiophene-2-boronic acid.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem for this compound?

A: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] For your work with this compound, this reaction consumes your starting material, leading to the formation of 5-acetylthiophene as a byproduct. This directly reduces the yield of your desired coupled product in reactions like the Suzuki-Miyaura coupling. Thienylboronic acids are known to be particularly susceptible to this decomposition, especially under the basic and often heated conditions required for cross-coupling reactions.[2][3]

Q2: What are the primary factors that cause protodeboronation during my experiment?

A: Several experimental factors can accelerate the rate of protodeboronation. Identifying them is the first step in troubleshooting:

  • High pH (Basic Conditions): The reaction is significantly faster at high pH (typically >10).[2][3] This is because strong bases generate a more reactive arylboronate anion ([ArB(OH)₃]⁻), which is more prone to cleavage.[2][4]

  • Elevated Temperatures: Higher reaction temperatures increase the rate of decomposition.[2] While necessary for many coupling reactions, excessive heat can favor the protodeboronation pathway.

  • Aqueous Media: The presence of a proton source, most commonly water, is required for the reaction to proceed.[2][5]

  • Catalyst System: While a highly active catalyst can outcompete protodeboronation, some palladium-phosphine systems, particularly those with very bulky ligands, can inadvertently promote it.[2][3]

  • Self-Catalysis: Under conditions where the pH is close to the pKa of the boronic acid, a self-catalysis pathway can further accelerate decomposition.[4][5]

Q3: Are boronic esters (e.g., pinacol esters) or other surrogates a better alternative?

A: Yes, using a more stable surrogate is a highly effective strategy.

  • Boronic Esters (e.g., Pinacol Esters): It is a common assumption that converting a boronic acid to its pinacol ester (Bpin) form enhances stability. While pinacol esters are often more robust against oxidation and easier to handle, they do not universally prevent protodeboronation and their stability under basic conditions can be nuanced.[2][4][5]

  • MIDA Boronates: For particularly unstable compounds like many heteroaryl boronic acids, N-methyliminodiacetic acid (MIDA) boronates are a superior alternative.[6] MIDA boronates are exceptionally stable, often indefinitely air-stable on the benchtop, protecting the boron moiety.[7] Under specific Suzuki conditions (e.g., using K₃PO₄ in a dioxane/water mixture), they undergo a slow, controlled hydrolysis to release the active boronic acid.[7] This "slow-release" mechanism keeps the instantaneous concentration of the unstable boronic acid low, minimizing its decomposition and favoring the desired cross-coupling.[2][7]

  • Trifluoroborates: Potassium aryltrifluoroborates are another class of "slow-release" surrogates that offer enhanced stability compared to the free boronic acids.[4]

Q4: How should I handle and store this compound to ensure its stability?

A: Proper handling and storage are critical. This compound is sensitive to moisture and can degrade over time.[8] To maintain its integrity, it should be stored in a tightly sealed container in a cool, dry, dark place, preferably under an inert atmosphere (e.g., in a desiccator or freezer at -20°C).[8][9] For best results, use freshly purchased or prepared material, or consider converting it to a more stable MIDA boronate for long-term storage.[7]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving protodeboronation issues.

Diagram 1: The Protodeboronation Pathway

G BA 5-Acetylthiophene-2- boronic acid Anion Boronate Anion [ArB(OH)₃]⁻ BA->Anion  Base (e.g., K₂CO₃, OH⁻) (High pH accelerates) Product 5-Acetylthiophene (Unwanted Byproduct) Anion->Product C-B Bond Cleavage H2O Proton Source (e.g., Water) H2O->Anion

Caption: Mechanism of base-catalyzed protodeboronation.

Diagram 2: Troubleshooting Workflow for Protodeboronation

G start Low Yield & Byproduct Detected q_base Is a strong base (e.g., NaOH, KOH) used? start->q_base a_base Action: Switch to a milder base (K₃PO₄, K₂CO₃, KF) q_base->a_base Yes q_temp Is the reaction temp > 100 °C? q_base->q_temp No a_base->q_temp a_temp Action: Lower temperature (e.g., 60-80 °C) q_temp->a_temp Yes q_cat Is catalyst turnover low? q_temp->q_cat No a_temp->q_cat a_cat Action: Use a highly active catalyst/ligand system (e.g., Pd(OAc)₂/SPhos) q_cat->a_cat Yes final_sol Persistent Issue: Use a stabilized surrogate (MIDA Boronate) q_cat->final_sol No a_cat->final_sol

Caption: Decision tree for troubleshooting protodeboronation.

Table 1: Summary of Troubleshooting Strategies
SymptomProbable CauseRecommended Solution
Low yield of desired product; significant 5-acetylthiophene byproduct detected by GC-MS or NMR.High pH: Use of strong bases like NaOH, KOH, or Cs₂CO₃.Switch to a milder base such as finely ground K₃PO₄ or K₂CO₃. In some cases, KF can be effective.[2]
Reaction is clean at lower temperatures but decomposition increases upon heating.Elevated Temperature: Reaction temperature is too high, accelerating the decomposition pathway.Determine the lowest effective temperature for the coupling reaction. Attempting the reaction at a moderate temperature (e.g., 60-80 °C) can slow the rate of protodeboronation.[2]
Protodeboronation is faster than the desired cross-coupling reaction.Insufficient Catalyst Activity: The catalyst system is not efficient enough to outcompete the decomposition side reaction.Use a highly active palladium catalyst and ligand system (e.g., Pd(OAc)₂ with SPhos or other Buchwald ligands) to ensure the rate of Suzuki coupling is much faster than protodeboronation.[2][3]
The issue persists even after optimizing base, temperature, and catalyst.Inherent Instability: The free boronic acid is simply too unstable under the required reaction conditions.Convert the boronic acid to a more robust surrogate. An N-methyliminodiacetic acid (MIDA) boronate is highly recommended for its exceptional stability and slow-release properties.[7]

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol provides a robust starting point for coupling this compound while minimizing decomposition.

  • Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a mild base such as finely ground K₃PO₄ (3.0 equiv.).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the Palladium catalyst (e.g., Pd(OAc)₂ with SPhos ligand, 1-2 mol%).

  • Solvent Addition: Add a degassed solvent mixture. A common choice is a ratio of an organic solvent to water, such as 1,4-dioxane/H₂O (5:1). Using minimal water can help suppress protodeboronation.[2]

  • Reaction Execution: Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 80 °C). Monitor the reaction progress by TLC, GC-MS, or LC-MS, checking for both product formation and the 5-acetylthiophene byproduct.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling Using a Slow-Release MIDA Boronate

This protocol is recommended when the free boronic acid proves too unstable.

Diagram 3: Standard vs. Slow-Release Strategy

G cluster_0 Standard Approach cluster_1 Slow-Release Approach BA Unstable Boronic Acid Direct Direct Use in Reaction BA->Direct Decomp High [Boronic Acid] = Fast Protodeboronation Direct->Decomp MIDA Stable MIDA Boronate Slow Slow Release in Reaction MIDA->Slow Min Low [Boronic Acid] = Minimized Protodeboronation Slow->Min

Caption: Comparison of direct use vs. the MIDA boronate slow-release strategy.

  • Synthesis of MIDA Boronate: First, convert the this compound to its corresponding MIDA boronate. This derivative is exceptionally stable for storage and handling.[7]

  • Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the thiophene MIDA boronate (1.2 equiv.), and finely ground K₃PO₄ (3.0 equiv.).

  • Catalyst Addition: Add the Palladium catalyst (e.g., Pd(OAc)₂ / SPhos ligand, 1-2 mol%) under an inert atmosphere.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane/H₂O (5:1). The minimal amount of water is necessary to facilitate the slow hydrolysis of the MIDA boronate.[7]

  • Reaction Execution: Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 60-80 °C). The MIDA boronate will slowly release the active boronic acid, keeping its concentration low and minimizing decomposition.[7]

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

References

Technical Support Center: Purification of 5-Acetylthiophene-2-boronic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Acetylthiophene-2-boronic acid. The following information is designed to address specific issues that may be encountered during the purification of products from reactions involving this reagent, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when working with products of this compound reactions?

A1: Common impurities include unreacted starting materials (this compound and the coupling partner, e.g., an aryl halide), homocoupled byproducts (e.g., 2,2'-diacetyl-5,5'-bithiophene), residual palladium catalyst, and byproducts from the decomposition of the boronic acid (protodeboronation). The presence of these impurities can complicate the purification process.[1][2]

Q2: How can I remove unreacted this compound from my crude product?

A2: Unreacted this compound can often be removed with a basic aqueous wash. By treating the crude reaction mixture with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted to its water-soluble boronate salt. This salt will then partition into the aqueous layer during an extraction procedure, separating it from the desired product in the organic layer.[1]

Q3: The desired product and a byproduct have very similar polarities. How can I effectively separate them by column chromatography?

A3: Separating compounds with similar polarities is a common challenge in chromatography. To achieve better separation, you can try the following:

  • Use a shallow solvent gradient: A slow and gradual increase in the polarity of the eluent can improve resolution between closely eluting compounds.[1]

  • Experiment with different solvent systems: Testing various combinations of solvents (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone) with Thin Layer Chromatography (TLC) is crucial to find the optimal conditions for separation.[1]

  • Adjust the stationary phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina.

Q4: My purified product is a persistent oil and will not crystallize. What can I do?

A4: If your product is an oil, it could be due to the presence of impurities inhibiting crystallization, or the product may inherently be an oil at room temperature.[1] First, attempt further purification by column chromatography to remove any remaining impurities.[1] If the product is still an oil after rigorous purification, it is likely not a crystalline solid at ambient temperature. In this case, purification by chromatography is the most suitable method.

Troubleshooting Guide

This guide addresses specific problems you might encounter during the purification of this compound reaction products.

Problem Potential Cause(s) Suggested Solution(s)
Low recovery of desired product after column chromatography. 1. The product is highly polar and is retained on the silica gel column. 2. The chosen eluent is not polar enough to effectively elute the product. 3. The product is degrading on the silica gel.1. Consider using a more polar stationary phase like alumina. 2. Gradually increase the polarity of the eluent. A mixture of n-hexane and ethyl acetate is a common starting point for thiophene compounds.[2] 3. Add a small amount of a modifier like triethylamine to the eluent to suppress interaction with acidic silica if your compound is basic. For acidic compounds, a small amount of acetic acid can be added.[3]
Dark-colored impurities co-eluting with the product. Residual palladium catalyst from the coupling reaction.1. Before column chromatography, filter the crude reaction mixture through a plug of Celite or silica gel to remove a significant portion of the catalyst. 2. For pharmaceutical applications requiring very low palladium levels, consider using a metal scavenger.
Difficulty in removing homocoupled byproduct. The homocoupled byproduct often has a polarity very similar to the desired product.1. Meticulous column chromatography with a very shallow solvent gradient is often required.[1] 2. If the product is a solid, recrystallization can be a highly effective method to separate it from the byproduct.[1]
Product appears to be degrading during purification. The acetyl group on the thiophene ring can be sensitive to certain conditions. Thiophene rings themselves can also be sensitive.1. Avoid strongly acidic or basic conditions during workup and purification if possible. 2. Minimize the time the product is on the chromatography column.

Data Presentation

The following table summarizes typical yields and suggested purification methods for Suzuki-Miyaura coupling products of 5-bromo-2-acetylthiophene with various arylboronic acids. This data, adapted from a study by Dawood et al. (2015), provides a useful reference for expected outcomes when working with similar 5-acetylthiophene derivatives.[4][5]

Arylboronic Acid Partner Purification Method Yield (%) Purity (Typical)
Phenylboronic acidColumn Chromatography85>98%
4-Methylphenylboronic acidColumn Chromatography82>98%
4-Methoxyphenylboronic acidColumn Chromatography88>98%
4-Chlorophenylboronic acidColumn Chromatography75>97%
3-Thienylboronic acidColumn Chromatography92>98%

Note: Purity is an estimated typical value for the given purification method and should be confirmed by analytical techniques such as NMR or HPLC.

Experimental Protocols

Protocol 1: General Aqueous Work-up Procedure

This protocol is a standard first step to remove inorganic salts and water-soluble impurities before further purification.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the organic layer with water or a saturated aqueous solution of sodium chloride (brine).

  • To remove unreacted boronic acid, perform an additional wash with a basic aqueous solution (e.g., 1M NaOH or saturated Na₂CO₃).

  • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography

This is a common and effective method for purifying the products of this compound reactions.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable eluent system. A good starting point for 5-aryl-2-acetylthiophenes is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the desired product.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the chosen solvent system, starting with a lower polarity if a gradient elution is planned.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified compound.

Protocol 3: Purification by Recrystallization

If the purified product is a solid, recrystallization can be an excellent final step to achieve high purity.

  • Solvent Screening:

    • In a small test tube, dissolve a small amount of the crude or partially purified solid in a minimal amount of a hot solvent. Potential solvents for 5-aryl-2-acetylthiophenes include cyclohexane, ethanol, or a mixture of solvents like ethyl acetate/hexanes.[6]

    • An ideal solvent will dissolve the compound when hot but not when cold.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to see if crystals form.

  • Recrystallization Procedure:

    • Dissolve the bulk of the solid in the minimum amount of the chosen hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly and undisturbed to allow for the formation of well-defined crystals.

    • Once crystallization is complete, collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reaction_setup Reaction Setup (this compound + Partner) reaction_completion Monitor Reaction (TLC, LC-MS) reaction_setup->reaction_completion aqueous_wash Aqueous Wash (Water, Brine) reaction_completion->aqueous_wash base_wash Basic Wash (e.g., NaOH aq.) Removes unreacted boronic acid aqueous_wash->base_wash drying Dry Organic Layer (e.g., Na2SO4) base_wash->drying concentration Concentration (Rotary Evaporator) drying->concentration chromatography Flash Column Chromatography concentration->chromatography recrystallization Recrystallization (if solid) chromatography->recrystallization pure_product pure_product recrystallization->pure_product Pure Product

Caption: General experimental workflow for the purification of this compound reaction products.

troubleshooting_logic cluster_impurities Impurity Identification cluster_solutions Purification Strategy start Crude Product boronic_acid Unreacted Boronic Acid? start->boronic_acid homocoupling Homocoupled Byproduct? start->homocoupling catalyst Palladium Residue? start->catalyst base_wash Basic Aqueous Wash boronic_acid->base_wash Yes column Column Chromatography (Shallow Gradient) homocoupling->column Yes celite_filtration Celite/Silica Filtration catalyst->celite_filtration Yes base_wash->column recrystallize Recrystallization column->recrystallize If solid celite_filtration->column

Caption: Decision-making workflow for troubleshooting common purification issues.

References

Technical Support Center: Catalyst Poisoning in Suzuki Reactions with Thiophene Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning in Suzuki-Miyaura cross-coupling reactions involving thiophene boronic acids.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki reactions with thiophene boronic acids often problematic?

A1: Thiophene-containing compounds can act as poisons to the palladium catalyst typically used in Suzuki reactions. The sulfur atom in the thiophene ring can coordinate strongly to the palladium center, leading to deactivation of the catalyst. This can result in low or no yield of the desired product.[1] Additionally, heteroaryl boronic acids, including those with a thiophene core, can be susceptible to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2][3]

Q2: What is the primary mechanism of palladium catalyst poisoning by thiophene derivatives?

A2: The primary mechanism of catalyst poisoning by thiophene derivatives involves the interaction of the sulfur atom's lone pair of electrons with the palladium catalyst's active sites. This strong coordination can block the binding of the reactants (the aryl halide and the organoborane) to the palladium center, thus inhibiting the catalytic cycle. In some cases, this can lead to the formation of stable and catalytically inactive palladium-sulfur complexes.

Q3: How can I identify if catalyst poisoning is the cause of my low reaction yield?

A3: Distinguishing catalyst poisoning from other issues like poor reagent quality or suboptimal reaction conditions can be challenging. A key indicator of catalyst poisoning is a reaction that starts but then stalls, leaving unreacted starting materials. You might also observe the formation of palladium black, which is an inactive, aggregated form of the catalyst.[1] To confirm, you can try increasing the catalyst loading; a significant improvement in yield may suggest that poisoning was a factor.

Q4: Which ligands are recommended to mitigate catalyst poisoning in these reactions?

A4: The use of bulky, electron-rich phosphine ligands can help to stabilize the palladium catalyst and promote the desired cross-coupling over the poisoning pathway. Ligands such as SPhos, XPhos, and RuPhos have been shown to be effective in Suzuki couplings involving heteroaromatic compounds.[2] These ligands can accelerate the rate-limiting oxidative addition step and shield the metal center from inhibitory interactions.[4]

Q5: Can the choice of base and solvent affect catalyst poisoning and reaction outcome?

A5: Yes, the base and solvent system are critical. For thiophene boronic acids, which can be prone to protodeboronation, using milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) under anhydrous conditions can be beneficial.[2] While some Suzuki reactions use aqueous bases, water can be a proton source for the unwanted protodeboronation side reaction.[5] The choice of solvent, such as dioxane or toluene, should also be carefully considered and anhydrous solvents are often preferred.[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low to no product yield, starting materials largely unreacted. Catalyst Poisoning: The sulfur on the thiophene ring is deactivating the palladium catalyst.- Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%).- Switch to a more robust catalyst system with bulky, electron-rich ligands (e.g., Pd₂(dba)₃ with SPhos or XPhos).[2]- Consider a "ligand-less" approach with a low concentration of a palladium source like Pd(OAc)₂.
Reaction starts but does not go to completion. Progressive Catalyst Deactivation: The catalyst is being slowly poisoned throughout the reaction.- Try a slow addition of the thiophene boronic acid over the course of the reaction.- Use a more stable form of the boronic acid, such as a pinacol ester or a MIDA boronate, which can release the boronic acid slowly into the reaction mixture.[6]
Significant amount of deboronated thiophene byproduct is observed. Protodeboronation: The boronic acid is being replaced by a hydrogen atom.- Switch to anhydrous reaction conditions.[2]- Use a milder, non-hydroxide base such as K₂CO₃ or K₃PO₄.[2]- Lower the reaction temperature, as higher temperatures can accelerate protodeboronation.[2]- Convert the boronic acid to a more stable derivative like a potassium trifluoroborate salt.[4]
Formation of a black precipitate (Palladium black). Catalyst Decomposition/Aggregation: The active Pd(0) catalyst is aggregating into an inactive form.- Ensure the reaction is thoroughly degassed to remove oxygen, which can promote catalyst decomposition.[7]- Use a more stable palladium precatalyst.- Employ bulky phosphine ligands to stabilize the active catalyst species.[1]
Inconsistent yields between batches. Variable Reagent Quality: Impurities in starting materials or solvents can act as catalyst poisons.- Use high-purity, anhydrous solvents.- Check the purity of the thiophene boronic acid and aryl halide before use.- If sulfur-containing impurities are suspected in other reagents, consider purification or using reagents from a different supplier.

Data Presentation

Table 1: Effect of Ligand on the Yield of Suzuki Coupling of 2-Thienylboronic Acid with 4-Bromoanisole

EntryPalladium SourceLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O1001245
2Pd(OAc)₂SPhosK₃PO₄Dioxane100692
3Pd₂(dba)₃XPhosK₃PO₄Toluene100495
4Pd(PPh₃)₄-K₂CO₃THF/H₂O801268

This table is a representative summary based on typical outcomes and may not reflect specific experimental results.

Experimental Protocols

Protocol 1: General Suzuki Coupling of a Thiophene Boronic Acid with an Aryl Bromide using a Buchwald Ligand

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • Thiophene boronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Schlenk flask or similar reaction vessel

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, thiophene boronic acid, potassium phosphate, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Troubleshooting a Failed Reaction - Identifying Catalyst Poisoning
  • Analyze Starting Materials: Before re-running a failed reaction, check the purity of the starting materials, particularly the thiophene boronic acid, for any signs of degradation using techniques like NMR.

  • Use Purified Reagents: If possible, purify the starting materials (e.g., recrystallize the aryl halide) and use a freshly opened bottle of high-purity, anhydrous solvent.

  • Control Reaction: Set up a small-scale control reaction with a known "good" substrate combination (e.g., phenylboronic acid and bromobenzene) using the same batch of catalyst, base, and solvent to ensure they are active.

  • Incremental Catalyst Addition: In a new attempt of the problematic reaction, add the catalyst in portions throughout the reaction to counteract gradual poisoning.

  • Analyze for Sulfur: If persistent poisoning is suspected, consider analytical techniques to detect trace sulfur impurities in the starting materials or solvents.

Visualizations

Catalyst_Poisoning_Pathway cluster_cycle Suzuki Catalytic Cycle cluster_poisoning Poisoning Pathway Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Poisoned_Catalyst Inactive Pd-S Complex Pd(0)L2->Poisoned_Catalyst Coordination of Sulfur Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Th-B(OH)2) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Th Ar-Pd(II)-Th Transmetalation->Ar-Pd(II)-Th Reductive_Elimination Reductive Elimination Ar-Pd(II)-Th->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Ar-Th Ar-Th (Product) Reductive_Elimination->Ar-Th Thiophene Thiophene Boronic Acid (Sulfur Source) Thiophene->Poisoned_Catalyst

Caption: Mechanism of palladium catalyst poisoning by thiophene.

Troubleshooting_Workflow start Low Yield in Suzuki Reaction check_reagents Check Reagent Purity & Stability start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions [Reagents OK] purify_reagents Purify/Replace Reagents check_reagents->purify_reagents [Impure] protodeboronation Protodeboronation Observed? check_conditions->protodeboronation [Conditions OK] optimize_conditions Optimize Conditions check_conditions->optimize_conditions [Suboptimal] catalyst_issue Suspect Catalyst Poisoning? protodeboronation->catalyst_issue [No] address_proto Use Anhydrous Conditions, Milder Base, or Boronic Ester protodeboronation->address_proto [Yes] address_poisoning Increase Catalyst/Ligand Loading, Use Robust Ligand (e.g., SPhos) catalyst_issue->address_poisoning [Yes] success Successful Reaction catalyst_issue->success [No, other issue] purify_reagents->start optimize_conditions->start address_proto->start address_poisoning->start

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Logical_Relationships problem Problem: Low Reaction Yield cause1 Cause: Catalyst Poisoning problem->cause1 cause2 Cause: Protodeboronation problem->cause2 cause3 Cause: Suboptimal Conditions problem->cause3 solution1a Solution: Increase Catalyst Loading cause1->solution1a solution1b Solution: Use Bulky Ligands (SPhos, XPhos) cause1->solution1b solution2a Solution: Use Anhydrous Solvents cause2->solution2a solution2b Solution: Use Milder Base (K3PO4) cause2->solution2b solution3a Solution: Ensure Inert Atmosphere cause3->solution3a solution3b Solution: Optimize Temperature cause3->solution3b

Caption: Logical relationships between problems, causes, and solutions.

References

Improving solubility of 5-Acetylthiophene-2-boronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with 5-Acetylthiophene-2-boronic acid, particularly concerning its solubility in organic solvents. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide: Improving Solubility

Researchers may encounter difficulties in dissolving this compound. The following troubleshooting guide offers a systematic approach to overcoming these solubility challenges.

Problem: this compound does not readily dissolve in the chosen organic solvent.

Initial Assessment Workflow

cluster_0 Initial Observation cluster_1 Investigation cluster_2 Actionable Solutions cluster_3 Outcome start Poor Solubility Observed check_purity Verify Compound Purity (Potential Boroxine Formation) start->check_purity First Step select_solvent Assess Solvent Polarity check_purity->select_solvent physical_methods Apply Physical Dissolution Aids (Heating, Sonication) select_solvent->physical_methods cosolvent Introduce a Co-solvent physical_methods->cosolvent If still insoluble end Solubility Improved physical_methods->end If successful esterification Consider Chemical Modification (Esterification) cosolvent->esterification For persistent issues cosolvent->end If successful esterification->end

Caption: A logical workflow for troubleshooting the poor solubility of this compound.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inappropriate Solvent Choice The polarity of the solvent may not be suitable for this compound. While specific quantitative data is limited, general solubility trends for similar aryl boronic acids suggest that ethers (like THF, dioxane) and polar aprotic solvents (like DMF, DMSO) are often effective.
Formation of Boroxine Boronic acids can undergo dehydration to form a cyclic trimeric anhydride called a boroxine, which is generally less soluble than the corresponding boronic acid.[1] The presence of varying amounts of this anhydride is common in commercial batches.[2]
Low Dissolution Rate The dissolution process may be slow under ambient conditions.

Experimental Protocols

For researchers needing to determine the precise solubility of this compound in their specific solvent systems or to improve its solubility, the following protocols are provided.

Protocol 1: Qualitative Solubility Assessment

A straightforward method to quickly assess solubility in a range of solvents.

Methodology:

  • Preparation: Add approximately 1-2 mg of this compound to a small vial.

  • Solvent Addition: Add the selected organic solvent dropwise (e.g., 100 µL increments) while vortexing or stirring.

  • Observation: Continue adding solvent up to a total volume of 1 mL. Observe for complete dissolution.

  • Classification:

    • Soluble: Dissolves completely.

    • Sparingly Soluble: A significant portion dissolves, but some solid remains.

    • Insoluble: Little to no solid dissolves.

Protocol 2: Improving Solubility with Co-solvents

This protocol details the use of a co-solvent to enhance the solubility of the compound in a primary solvent system.[1]

Methodology:

  • Initial Suspension: Suspend the desired amount of this compound in the primary organic solvent.

  • Co-solvent Addition: Add a small amount (e.g., 5-10% of the total volume) of a co-solvent in which the compound is known to be more soluble (e.g., DMF, DMSO, or an alcohol).[1]

  • Dissolution Aids: Gently heat the mixture or place it in an ultrasonic bath to aid dissolution.

  • Titration: If the compound remains insoluble, continue to add the co-solvent in small increments until complete dissolution is observed. The optimal solvent ratio will need to be determined empirically.[1]

Protocol 3: Chemical Modification via Esterification

Converting the boronic acid to a boronic ester can significantly improve its solubility in organic solvents.[3][4]

Methodology:

  • Reaction Setup: Dissolve this compound in a suitable solvent such as THF or toluene.

  • Reagent Addition: Add a diol, such as pinacol or ethylene glycol, to the solution.

  • Water Removal: The reaction involves the removal of water, which can be achieved by azeotropic distillation using a Dean-Stark apparatus.

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as TLC or GC-MS.

  • Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure to yield the boronic ester.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound difficult to dissolve, even in solvents where it is expected to be soluble?

A1: The primary reason for unexpected insolubility is often the presence of its corresponding boroxine, a less soluble trimeric anhydride.[5] Boronic acids exist in equilibrium with their boroxines, and the position of this equilibrium can be influenced by factors such as the presence of water and temperature.[5][6] To address this, try gentle heating or sonication, which can help shift the equilibrium back towards the more soluble boronic acid.

Boronic Acid-Boroxine Equilibrium

boronic_acid 3 x this compound (More Soluble) boroxine 5-Acetylthiophene-2-boroxine (Less Soluble) boronic_acid->boroxine Dehydration boroxine->boronic_acid Hydrolysis water + 3 H2O boroxine->water

Caption: The reversible equilibrium between this compound and its less soluble boroxine form.

Q2: Can I use heat to dissolve this compound?

A2: Yes, gentle heating can be an effective method to increase the solubility and dissolution rate of this compound in many organic solvents.[1] However, prolonged or excessive heating should be avoided as it can promote the formation of the less soluble boroxine anhydride.[7]

Q3: Are there any solvents that should be avoided?

A3: While comprehensive data is not available, boronic acids generally exhibit very low solubility in non-polar hydrocarbon solvents like hexane and methylcyclohexane.[3][4] These solvents are often used for the purification of boronic acids by washing away non-polar impurities.[3]

Q4: How does the purity of this compound affect its solubility?

A4: The purity can have a significant impact. As mentioned, commercial batches of boronic acids often contain varying amounts of the corresponding boroxine anhydride, which is less soluble.[2] If you are facing persistent solubility issues, it may be beneficial to verify the purity of your material.

Q5: Will adding a base improve the solubility in organic solvents?

A5: The addition of a base is a common strategy to improve the solubility of boronic acids in aqueous or protic media by forming a more soluble boronate salt.[1] However, in aprotic organic solvents, this strategy is generally not effective and may complicate your reaction system. The use of co-solvents or gentle heating is more appropriate for improving solubility in aprotic organic solvents.

References

Effect of base and solvent on 5-Acetylthiophene-2-boronic acid coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Acetylthiophene-2-boronic acid in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Suzuki coupling of this compound?

A1: The base is a critical component in the Suzuki-Miyaura catalytic cycle. Its primary role is to activate the this compound for the crucial transmetalation step.[1][2] There are two main proposed pathways for this activation:

  • Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻). This activated species then more readily transfers its organic group to the palladium(II) complex.

  • Hydroxide/Alkoxide Pathway: The base can react with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide species. This complex then undergoes transmetalation with the neutral boronic acid.

The operative pathway can depend on the specific base, solvent, and reaction conditions used. Weaker bases like carbonates and phosphates are commonly employed in these reactions.[1]

Q2: How does the choice of solvent affect the reaction?

A2: The solvent plays a multifaceted role in the Suzuki coupling reaction, influencing reaction rate, selectivity, and catalyst stability.[3] Key functions of the solvent include:

  • Solubilizing Reactants: The solvent must effectively dissolve the aryl halide, the boronic acid, the palladium catalyst, and the base to allow the reaction to proceed efficiently.

  • Catalyst Stability: Coordinating solvents can interact with the palladium catalyst, which can affect its activity and stability.

  • Influence on Base Activity: The solvent can modulate the strength and solubility of the base, thereby impacting the rate of transmetalation.

  • Polarity Effects: The polarity of the solvent can influence the rates of the oxidative addition and reductive elimination steps in the catalytic cycle. For some substrates, polar solvents can favor different reaction pathways.

Often, a mixture of an organic solvent and water is used to dissolve both the organic reactants and the inorganic base.[4]

Q3: Why is protodeboronation a common side reaction with thiophene boronic acids, and how can it be minimized?

A3: Protodeboronation is a side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond. Thiophene boronic acids are particularly susceptible to this reaction, which consumes the starting material and reduces the yield of the desired coupled product.

Factors that promote protodeboronation include:

  • High pH (Strongly Basic Conditions): The reaction is often accelerated at high pH.

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of this undesired side reaction.

  • Aqueous Media: The presence of a proton source, like water, is necessary for the reaction to occur.

To minimize protodeboronation:

  • Use milder bases (e.g., K₂CO₃, K₃PO₄) instead of strong hydroxides.

  • Employ anhydrous conditions where possible, although this can be challenging with inorganic bases.

  • Keep reaction temperatures as low as is practical for the coupling to proceed.

  • Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate ester, which can slowly release the boronic acid under the reaction conditions.[5]

Troubleshooting Guide

Issue 1: Low or no yield of the desired coupled product.

This is a common issue that can often be resolved by systematically checking the reaction components and conditions.

  • Is your catalyst active?

    • Palladium(II) precatalysts require in-situ reduction to the active Pd(0) species. This process can sometimes fail. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

    • Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as oxygen can deactivate the catalyst. Solvents should be properly degassed.

  • Is protodeboronation occurring?

    • Check for the presence of acetylthiophene as a byproduct. If significant protodeboronation is observed, consider the mitigation strategies outlined in FAQ Q3, such as using a milder base (e.g., K₃PO₄ instead of KOH) or minimizing the amount of water in the reaction.

  • Are your reagents pure and stable?

    • Verify the purity of your this compound and the coupling partner. Boronic acids can degrade over time.

  • Is your base/solvent combination optimal?

    • The choice of base and solvent is interdependent. For instance, strong bases like KOH might be effective in some solvent systems but could promote side reactions in others. See the data below for guidance on selecting a suitable combination. For challenging couplings, Cs₂CO₃ in an organic solvent like DMF can be effective.[6]

Issue 2: The reaction is slow or stalls before completion.

  • Is the reaction temperature appropriate?

    • While high temperatures can promote protodeboronation, some Suzuki couplings require sufficient thermal energy. For this compound, temperatures in the range of 90-100°C are often employed.[7] Microwave irradiation can be a highly effective method to accelerate the reaction and improve yields, often allowing for shorter reaction times.[6]

  • Is mixing adequate?

    • In biphasic systems (e.g., an organic solvent and water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.

  • Have you considered a different palladium ligand?

    • The ligand on the palladium catalyst significantly influences its reactivity. If using a standard catalyst like Pd(PPh₃)₄, switching to a catalyst with a more electron-rich and bulky phosphine ligand (e.g., those used in Buchwald-Hartwig chemistry) or an N-heterocyclic carbene (NHC) ligand might improve performance.

Data Presentation

The following table summarizes the results from a study on the Suzuki cross-coupling of 2-acetyl-5-bromothiophene with various arylboronic acids. These conditions are directly relevant to the coupling of this compound with aryl bromides.

Table 1: Effect of Base and Solvent on the Suzuki Coupling of 2-Acetyl-5-bromothiophene with Phenylboronic Acid

EntryBaseSolventCatalyst (mol%)Heating MethodTime (min)Yield (%)
1KOHWater/TBAB*0.25Microwave (160°C)3080
2KOHDMF0.25Microwave (160°C)3060
3Cs₂CO₃DMF0.25Microwave (160°C)3070

*TBAB (Tetrabutylammonium bromide) was used as a phase-transfer catalyst. Data adapted from Dawood, K. M., et al., ARKIVOC, 2015.[6]

This data suggests that for this substrate, aqueous conditions with KOH and a phase-transfer catalyst under microwave irradiation provide a high yield in a short reaction time.

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki Coupling in Aqueous Media

This protocol is based on the optimized conditions reported for the coupling of 2-acetyl-5-bromothiophene with phenylboronic acid.[6]

Materials:

  • This compound (1 equivalent)

  • Aryl bromide (1.2 equivalents)

  • Palladium precatalyst (e.g., a benzothiazole-based Pd(II)-precatalyst as in the reference, or a common alternative like Pd(PPh₃)₄) (0.25 mol%)

  • Potassium hydroxide (KOH) (2 equivalents)

  • Tetrabutylammonium bromide (TBAB) (0.6 equivalents)

  • Water (to achieve a concentration of ~0.33 M with respect to the boronic acid)

Procedure:

  • In a microwave reaction vessel equipped with a magnetic stir bar, combine this compound, the aryl bromide, the palladium precatalyst, KOH, and TBAB.

  • Add water (e.g., 3 mL for a 1 mmol scale reaction).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 160°C for 30 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ Active Catalyst oxidative_addition Oxidative Addition (Ar¹-X) pd0->oxidative_addition pd2_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation (Ar²-B(OR)₂ + Base) pd2_complex->transmetalation pd2_biaryl Ar¹-Pd(II)L₂-Ar² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² (Coupled Product) reductive_elimination->product Troubleshooting_Workflow cluster_protodeboronation Mitigate Protodeboronation cluster_catalyst Address Catalyst/Reagent Issues cluster_optimization Further Optimization start Low or No Yield check_byproduct Check for Acetylthiophene (Protodeboronation Byproduct) start->check_byproduct change_base Use Milder Base (e.g., K₃PO₄, K₂CO₃) check_byproduct->change_base Yes check_catalyst Catalyst or Reagents Issue? check_byproduct->check_catalyst No lower_temp Lower Reaction Temperature change_base->check_catalyst Re-evaluate anhydrous Use Anhydrous Conditions lower_temp->check_catalyst Re-evaluate anhydrous->check_catalyst Re-evaluate fresh_catalyst Use Fresh Catalyst/ Air-Stable Precatalyst check_catalyst->fresh_catalyst Yes optimize_conditions Optimize Conditions check_catalyst->optimize_conditions No degas_solvent Degas Solvents Thoroughly fresh_catalyst->optimize_conditions Re-evaluate check_purity Verify Reagent Purity degas_solvent->optimize_conditions Re-evaluate check_purity->optimize_conditions Re-evaluate change_solvent Change Solvent System (e.g., DMF/Cs₂CO₃) optimize_conditions->change_solvent use_microwave Use Microwave Heating optimize_conditions->use_microwave change_ligand Screen Different Ligands optimize_conditions->change_ligand success Improved Yield change_solvent->success use_microwave->success change_ligand->success

References

Technical Support Center: Troubleshooting Suzuki Reactions with 5-Acetylthiophene-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions involving 5-Acetylthiophene-2-boronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?

Low or no yield in a Suzuki reaction with this compound can stem from several issues. A systematic approach to troubleshooting is crucial. The most common culprits include:

  • Catalyst Inactivity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst, it must be efficiently reduced in situ. The catalyst or ligand may have degraded due to improper storage or handling.[1]

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid and decomposition of the palladium catalyst.[1][2] It is critical to properly degas solvents and maintain an inert atmosphere (Argon or Nitrogen).

  • Protodeboronation: Heteroaryl boronic acids, like this compound, are particularly susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2][3][4] This side reaction consumes your starting material.

  • Reagent Quality: The purity and stability of the boronic acid, aryl halide, base, and solvents are paramount. Boronic acids can degrade over time.[1][3]

  • Inappropriate Reaction Conditions: The choice of base, solvent, temperature, and catalyst/ligand combination is critical and often substrate-dependent.[3][5]

Q2: I am observing significant formation of a homocoupled product from this compound. What causes this and how can I minimize it?

The formation of a bi-thiophene byproduct (homocoupling) is a common side reaction. This typically occurs when:

  • Oxygen is present: Pd(II) species, which can form in the presence of oxygen, can promote the homocoupling of boronic acids.[2] Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere is the primary solution.

  • The reaction rate is slow: If the desired cross-coupling is sluggish, side reactions like homocoupling can become more prevalent.

To minimize homocoupling, ensure thorough degassing of all solvents and reagents and that the reaction is run under a robust inert atmosphere. Using a highly active catalyst system to accelerate the desired cross-coupling can also help.

Q3: Protodeboronation of my this compound seems to be a major issue. What strategies can I employ to mitigate this?

Protodeboronation is a significant challenge with electron-deficient and heteroaryl boronic acids.[3][6] Here are several strategies to address this:

  • Choice of Base: Use a non-aqueous, finely powdered base like K₃PO₄ or Cs₂CO₃.[1][7][8] The presence of excessive water and strong bases can facilitate protodeboronation.[4]

  • Anhydrous Conditions: Whenever possible, use anhydrous solvents. If water is necessary as a co-solvent, minimize the amount.

  • Use of Boronic Esters: Consider converting the boronic acid to a more stable boronic ester, such as a pinacol ester.[2][3] These are generally more resistant to protodeboronation.

  • Use of Potassium Trifluoroborate Salts (R-BF₃K): These salts are often more stable than the corresponding boronic acids and slowly release the boronic acid in situ under the reaction conditions.[9][10]

  • Reaction Temperature: Avoid excessively high temperatures, as this can accelerate the rate of protodeboronation.[11]

Q4: Can the sulfur atom in this compound poison the palladium catalyst?

Yes, sulfur-containing compounds can act as poisons for palladium catalysts by strongly binding to the metal center and inhibiting its catalytic activity.[12][13][14] While the sulfur in the thiophene ring is part of an aromatic system and generally less prone to poisoning than thiols or sulfides, catalyst inhibition can still be a concern, especially with certain catalyst systems or if impurities are present.[13][15]

If catalyst poisoning is suspected:

  • Increase Catalyst Loading: A modest increase in the catalyst loading may overcome partial poisoning.

  • Choose a Robust Ligand: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) can sometimes mitigate the effects of catalyst poisoning and are generally effective for heteroaryl couplings.[1][5]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting failed Suzuki reactions with this compound.

Troubleshooting_Workflow Start Low/No Yield Check_Reagents Verify Reagent Quality (Purity, Stability, Degassing) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Replace_Reagents Replace/Purify Reagents Improve Degassing Reagents_OK->Replace_Reagents No Check_Conditions Review Reaction Conditions (Inert Atmosphere, Temp) Reagents_OK->Check_Conditions Yes Replace_Reagents->Start Conditions_OK Conditions OK? Check_Conditions->Conditions_OK Improve_Conditions Ensure Strict Inert Atmosphere Optimize Temperature Conditions_OK->Improve_Conditions No Troubleshoot_Catalyst Troubleshoot Catalyst System Conditions_OK->Troubleshoot_Catalyst Yes Improve_Conditions->Start Catalyst_Issue Catalyst Issue? (e.g., Pd Black, Poisoning) Troubleshoot_Catalyst->Catalyst_Issue Change_Catalyst Use Fresh Catalyst Increase Loading Change Ligand (e.g., Buchwald) Catalyst_Issue->Change_Catalyst Yes Troubleshoot_Boron Troubleshoot Boron Reagent Catalyst_Issue->Troubleshoot_Boron No Success Successful Reaction Change_Catalyst->Success Boron_Issue Protodeboronation? Troubleshoot_Boron->Boron_Issue Modify_Boron Use Boronic Ester/BF3K Salt Anhydrous Conditions Boron_Issue->Modify_Boron Yes Optimize_Base_Solvent Optimize Base/Solvent System Boron_Issue->Optimize_Base_Solvent No Modify_Boron->Success Optimize_Base_Solvent->Success

Caption: Troubleshooting decision tree for failed Suzuki reactions.

Experimental Protocols & Data

General Protocol for Suzuki Coupling with this compound

This protocol is a general starting point and may require optimization for specific substrates.

Reaction Setup:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[1][7]

  • Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.

  • Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, toluene, or DMF) via syringe.[7][16][17]

  • Place the reaction vial in a pre-heated oil bath and stir at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Recommended Reaction Conditions for Thiophene Suzuki Couplings
ParameterRecommended ConditionRationale / Notes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Buchwald Precatalysts (e.g., XPhos Pd G3)Buchwald precatalysts are often highly active for heteroaryl couplings.[1][5]
Ligand Buchwald ligands (XPhos, SPhos), PPh₃Bulky, electron-rich ligands can accelerate the reaction and overcome steric hindrance.[1][5]
Base K₃PO₄, Cs₂CO₃, K₂CO₃, KFK₃PO₄ and Cs₂CO₃ are often effective in preventing protodeboronation.[6][7][8]
Solvent 1,4-Dioxane/H₂O, Toluene, DMF, THF/H₂OThe choice is substrate-dependent; solubility of all components is key.[5][7][16][18]
Temperature 80 - 110 °CHigher temperatures may be needed for less reactive halides, but can increase protodeboronation.[7][19]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst decomposition and homocoupling.[1]

Suzuki Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle cluster_cycle Catalytic Cycle OA Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X OA->PdII_Aryl Ar-X TM Transmetalation PdII_Boron Ar-Pd(II)L₂-R TM->PdII_Boron RE Reductive Elimination Pd0 Pd(0)L₂ RE->Pd0 Ar-R Product Coupled Product (Ar-R) RE->Product PdII_Aryl->TM R-B(OH)₂ Base PdII_Boron->RE ArX Aryl Halide (Ar-X) ArX->OA Boronic Boronic Acid (R-B(OH)₂) Boronic->TM

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Minimizing homocoupling of 5-Acetylthiophene-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Acetylthiophene-2-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in Suzuki-Miyaura cross-coupling reactions, with a specific focus on minimizing homocoupling.

Troubleshooting Guide: Minimizing Homocoupling

Homocoupling of this compound is a common side reaction that can significantly reduce the yield of your desired cross-coupled product and complicate purification. Use this guide to diagnose and resolve issues with excessive homocoupling in your experiments.

Problem: Significant formation of 5,5'-diacetyl-2,2'-bithiophene (homocoupling byproduct).

Potential Cause Recommended Solution
1. Presence of Oxygen Dissolved oxygen can promote both palladium(II)-mediated and oxidative homocoupling.[1][2][3] It is crucial to rigorously deoxygenate your reaction mixture.
a. Degassing: Sparge the solvent and the reaction mixture with an inert gas (Argon or Nitrogen) for an extended period (e.g., 30-60 minutes).
b. Freeze-Pump-Thaw: For more rigorous oxygen removal, perform three to five freeze-pump-thaw cycles.
2. Use of a Palladium(II) Precatalyst Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂) can directly react with the boronic acid to form the homocoupled dimer before the catalytic cycle is fully established.[1]
a. Switch to a Pd(0) Source: Utilize a Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[4]
b. Use Modern Precatalysts: Employ Buchwald or other palladacycle precatalysts (e.g., SPhos-Pd-G2, XPhos-Pd-G3) which are designed for clean and efficient generation of the active Pd(0) species.
c. Add a Mild Reducing Agent: If using a Pd(II) source is necessary, consider the addition of a mild reducing agent like potassium formate to facilitate the reduction to Pd(0).
3. High Instantaneous Concentration of Boronic Acid A high concentration of the boronic acid can favor the bimolecular homocoupling reaction.
a. Slow Addition: Add the this compound solution to the reaction mixture slowly over a period of time (e.g., 1-2 hours) using a syringe pump.[4][5]
4. Suboptimal Reaction Conditions The choice of base, solvent, and temperature can significantly influence the rate of homocoupling versus the desired cross-coupling.
a. Base Selection: Use a weaker base such as K₂CO₃ or K₃PO₄. Strong bases can sometimes accelerate side reactions.[6]
b. Solvent System: Aprotic solvents like dioxane, THF, or toluene, often with a minimal amount of water to dissolve the base, are generally effective at minimizing homocoupling.[5]
c. Temperature Control: Run the reaction at the lowest temperature that provides a reasonable rate for the cross-coupling reaction. Higher temperatures can disproportionately accelerate the rate of homocoupling.[5]
5. Stoichiometry of Reactants An excess of the boronic acid relative to the aryl halide can lead to increased homocoupling.
a. Use a Slight Excess of Aryl Halide: Employing a slight excess (e.g., 1.1 equivalents) of the aryl halide can help to ensure the palladium catalyst preferentially reacts with it.[5]

Experimental Workflow for Minimizing Homocoupling

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_addition Boronic Acid Addition cluster_monitoring Monitoring & Workup prep_reagents 1. Prepare Reagents (Aryl Halide, Base) degas_solvent 2. Degas Solvent (Ar sparge or Freeze-Pump-Thaw) prep_reagents->degas_solvent add_reagents 3. Add Aryl Halide & Base to Degassed Solvent degas_solvent->add_reagents add_catalyst 4. Add Pd Catalyst (Pd(0) or Precatalyst) add_reagents->add_catalyst heat_mixture 5. Heat to Optimal Temperature add_catalyst->heat_mixture slow_addition 7. Slow Addition via Syringe Pump heat_mixture->slow_addition dissolve_boronic 6. Dissolve Boronic Acid in Degassed Solvent dissolve_boronic->slow_addition monitor_reaction 8. Monitor by TLC/LC-MS slow_addition->monitor_reaction workup 9. Aqueous Workup monitor_reaction->workup purification 10. Column Chromatography workup->purification

Caption: A generalized experimental workflow designed to minimize the homocoupling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of homocoupling for this compound?

A1: The primary mechanisms for the homocoupling of boronic acids, including this compound, are:

  • Oxygen-Mediated Homocoupling: In the presence of oxygen, the active Pd(0) catalyst can be oxidized to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0). Rigorous exclusion of oxygen is the most effective way to prevent this pathway.[1][3]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂) is used as a precatalyst, it can directly react with the boronic acid to produce the homocoupled dimer and the active Pd(0) catalyst. This is often a problem at the beginning of the reaction.[1]

homocoupling_mechanisms cluster_oxygen Oxygen-Mediated Pathway cluster_pdii Pd(II) Precatalyst Pathway O2_Pd0 Pd(0) + O₂ O2_PdII Pd(II) O2_Pd0->O2_PdII Oxidation O2_RR R-R (Homocoupling) O2_PdII->O2_RR + 2 R-B(OH)₂ O2_BA 2 x R-B(OH)₂ O2_RR->O2_Pd0 Regeneration PdII_precatalyst Pd(II) Precatalyst (e.g., Pd(OAc)₂) PdII_RR R-R (Homocoupling) PdII_precatalyst->PdII_RR + 2 R-B(OH)₂ PdII_BA 2 x R-B(OH)₂ PdII_Pd0 Active Pd(0) PdII_RR->PdII_Pd0 Reduction note R = 5-Acetylthiophen-2-yl

Caption: Proposed mechanisms for the homocoupling of this compound.

Q2: How does the electron-withdrawing acetyl group on the thiophene ring affect homocoupling?

A2: The acetyl group is electron-withdrawing, which can make the this compound more prone to certain side reactions. Electron-deficient arylboronic acids have been shown to have a higher propensity for homocoupling under certain conditions.[7] This can be due to a less favorable rate of cross-coupling, providing a larger window for the competing homocoupling reaction to occur.[2]

Q3: Can the choice of base influence the extent of homocoupling?

A3: Yes, the base is a critical parameter. While a base is necessary to activate the boronic acid for transmetalation, an overly strong or highly concentrated base can sometimes promote side reactions, including boronic acid decomposition and potentially homocoupling.[6] A screening of bases is often recommended, with inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ being common choices that balance reactivity with minimizing side reactions.[6][8]

Q4: Is it better to use this compound or a corresponding boronic ester?

A4: Boronic esters, such as the pinacol ester (Bpin), are often more stable and less prone to side reactions like protodeboronation and homocoupling compared to the corresponding boronic acids.[2] If you are experiencing significant issues with homocoupling or decomposition of your boronic acid, switching to the more robust boronic ester derivative is a highly recommended strategy.

Data on Reaction Conditions and Homocoupling

While specific quantitative data on the percentage of homocoupling of this compound under various conditions is not extensively reported in a single comparative study, the following table summarizes conditions that have been successfully used for similar electron-deficient or heterocyclic substrates, with a focus on minimizing side reactions.

Catalyst System Base Solvent Temp (°C) Key Outcome/Observation Reference
Pd(PPh₃)₄ (3 mol%)K₂CO₃Dioxane/H₂O80-100General condition, Pd(0) source avoids initial Pd(II)-mediated homocoupling.[4]
Pd₂(dba)₃ / SPhos (2 mol%)K₃PO₄Toluene100Buchwald ligands are effective for challenging substrates and can suppress side reactions.[9]
PdCl₂(dppf) (3 mol%)K₂CO₃THF/H₂O80A common and relatively air-stable catalyst, but the Pd(II) source can be a risk for homocoupling.[9]
Pd(OAc)₂ / XPhos (2 mol%)Cs₂CO₃Dioxane100Stronger base and bulky ligand combination can be effective for electron-poor systems.[9]

Detailed Experimental Protocol

This protocol provides a starting point for performing a Suzuki-Miyaura coupling with this compound while minimizing the risk of homocoupling. Optimization for specific aryl halides is recommended.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv, finely powdered)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Syringe pump

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of Argon, add the aryl halide (1.0 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (3 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio) via cannula or syringe. The final concentration of the limiting reagent should be around 0.1 M.

  • Degassing: Sparge the resulting mixture with Argon for an additional 15-20 minutes.

  • Boronic Acid Preparation: In a separate flame-dried flask under Argon, dissolve the this compound (1.2 equiv) in a minimal amount of degassed 1,4-dioxane.

  • Reaction Initiation and Slow Addition: Heat the reaction mixture to 80-90 °C. Once the temperature has stabilized, add the boronic acid solution to the reaction mixture dropwise via a syringe pump over 1-2 hours.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Microwave-Assisted Suzuki Coupling with 5-Acetylthiophene-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in microwave-assisted Suzuki coupling reactions involving 5-Acetylthiophene-2-boronic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the microwave-assisted Suzuki coupling of this compound with aryl halides.

Issue Potential Cause Recommended Action
1. Low to No Product Yield Inactive Catalyst: The Pd(0) active species has not formed or has decomposed.- Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation. - Use fresh, high-purity palladium sources and ligands. Consider using a more robust, air-stable precatalyst.
Inefficient Transmetalation: The transfer of the thiophene group from boron to palladium is slow or incomplete.- The choice of base is critical. Stronger, non-aqueous bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker aqueous bases. - Ensure the base is finely powdered and anhydrous for solid bases.
Sub-optimal Reaction Conditions: The temperature or reaction time may not be suitable for the specific substrates.- Systematically screen temperatures (e.g., 80°C to 150°C) and reaction times (e.g., 5 to 45 minutes) under microwave irradiation. - Ensure efficient stirring to overcome mass transfer limitations.
2. Significant Deboronation Byproduct Protodeboronation: The C-B bond of the boronic acid is cleaved and replaced by a C-H bond, a common side reaction with electron-rich heteroaryl boronic acids, especially under basic and aqueous conditions at elevated temperatures.[1]- Minimize Water: Use anhydrous solvents and reagents where possible. If an aqueous system is necessary, minimize the amount of water. - Choice of Base: Use weaker bases like K₂CO₃ or KF, or non-aqueous bases. Strong bases in aqueous media can accelerate deboronation.[1][2] - Lower Temperature: If the coupling is efficient at a lower temperature, reducing the microwave temperature can minimize this side reaction.[1][2] - Boronic Acid Surrogates: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, which can slowly release the boronic acid under the reaction conditions.[1]
3. Homocoupling of Aryl Halide or Boronic Acid Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.- Thoroughly degas all solvents and the reaction mixture before heating. Maintain a strict inert atmosphere throughout the reaction.
Catalyst Decomposition: Decomposed palladium can catalyze homocoupling.- Use appropriate ligands to stabilize the palladium catalyst. Buchwald or Josiphos-type ligands can be effective.
4. Inconsistent Results Microwave Hotspots: Uneven heating within the reaction vessel.- Ensure the reaction volume is appropriate for the microwave vial size and that the vial is correctly positioned in the microwave cavity. - Use a stir bar to ensure uniform temperature distribution.
Reagent Purity/Stability: Degradation of this compound or other reagents.- Use fresh, high-purity reagents. Boronic acids can degrade upon storage, especially if exposed to moisture. Store in a desiccator.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using microwave irradiation for the Suzuki coupling of this compound?

A1: Microwave heating offers several significant advantages over conventional oil-bath heating, including dramatically reduced reaction times (from hours to minutes), often leading to higher product yields by minimizing the formation of byproducts from thermal decomposition.[3][4] The precise temperature control in modern microwave reactors also enhances reaction reproducibility.

Q2: Which palladium catalyst and ligand combination is a good starting point for this reaction?

A2: A common and effective starting point is a combination of a palladium(II) precatalyst like PdCl₂(dppf) or Pd(OAc)₂ with a phosphine ligand such as SPhos or XPhos. For microwave-assisted couplings, Pd(PPh₃)₄ is also frequently used.[5][6] The optimal choice will depend on the specific aryl halide used.

Q3: What is the role of the base in this reaction, and which one should I choose?

A3: The base is crucial for activating the boronic acid to facilitate transmetalation to the palladium center.[7] For thiophene boronic acids, which can be sensitive to protodeboronation, the choice of base is critical. While aqueous bases like K₂CO₃ can be effective, stronger, non-aqueous bases such as Cs₂CO₃ or K₃PO₄ often provide better yields, particularly with less reactive aryl chlorides.[8]

Q4: What solvent systems are recommended for microwave-assisted Suzuki coupling with this compound?

A4: A mixture of an organic solvent and water is often used to dissolve all the reaction components. Common solvent systems include 1,4-dioxane/water, DMF/water, or toluene/ethanol/water.[6][8] For substrates prone to deboronation, using anhydrous solvents like DMF or dioxane with a non-aqueous base can be beneficial.[8]

Q5: How can I monitor the progress of my microwave Suzuki coupling reaction?

A5: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken (after cooling), diluted, and analyzed to check for the consumption of starting materials and the formation of the product.

Q6: I am observing a significant amount of a byproduct with a mass corresponding to the thiophene without the boronic acid group. What is happening?

A6: This is a clear indication of protodeboronation, a common side reaction for heteroaryl boronic acids.[1] This occurs when the boronic acid group is replaced by a hydrogen atom from a proton source (like water) in the reaction mixture. Please refer to the troubleshooting guide for strategies to minimize this issue.

Quantitative Data Summary

The following tables summarize quantitative data from a study on the Suzuki coupling of the structurally related 2-acetyl-5-bromothiophene with various arylboronic acids, comparing conventional and microwave heating.

Table 1: Conventional vs. Microwave Heating in Suzuki Coupling of 2-Acetyl-5-bromothiophene

EntryAryl Boronic AcidHeating MethodTimeTemperature (°C)Yield (%)
1Phenylboronic acidConventional2 h10085
2Phenylboronic acidMicrowave10 min10096
34-Methylphenylboronic acidConventional2 h10082
44-Methylphenylboronic acidMicrowave15 min10094
54-Methoxyphenylboronic acidConventional2 h10080
64-Methoxyphenylboronic acidMicrowave15 min10092
73-Thienylboronic acidConventional2 h10065
83-Thienylboronic acidMicrowave20 min10080

Data adapted from a study on 2-acetyl-5-bromothiophene. Conditions: Pd(II) precatalyst, KOH, water, TBAB.[8]

Table 2: Optimization of Base and Solvent under Microwave Irradiation

EntrySolventBaseCatalyst Loading (mol%)Time (min)Yield (%)
1Water/TBABKOH0.5300
2DMF/Water/TBABKOH0.53020
3DMFKOH0.253050
4DMFCs₂CO₃0.253050
5DMFCs₂CO₃0.53072
6DMFCs₂CO₃1.03080

Data adapted from a study on a structurally similar bromothiophene derivative.[8] This table illustrates the significant impact of solvent and base selection on reaction yield.

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling of this compound

This protocol is a general starting point and may require optimization for specific aryl halides.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Microwave reactor vial with a stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a microwave reactor vial equipped with a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol), this compound (0.6 mmol), the palladium catalyst (e.g., 0.0125 mmol), and the base (e.g., 1.5 mmol).

  • Seal the vial with a septum cap.

  • Evacuate and backfill the vial with an inert gas (repeat 3 times).

  • Add the degassed solvent mixture (e.g., 5 mL of 1,4-dioxane/water) via syringe.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-120°C) for a specified time (e.g., 10-30 minutes) with stirring.[6]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Workflow General Experimental Workflow reagents 1. Reagent Addition (Aryl Halide, Boronic Acid, Catalyst, Base) solvent 2. Add Degassed Solvent reagents->solvent inert 3. Seal and Purge with Inert Gas solvent->inert microwave 4. Microwave Irradiation (Set Temperature and Time) inert->microwave workup 5. Cooldown and Aqueous Workup microwave->workup purification 6. Purification (e.g., Column Chromatography) workup->purification product Pure Product purification->product

Caption: A generalized workflow for a microwave-assisted Suzuki coupling experiment.

Troubleshooting_Tree Troubleshooting Low Yield start Low or No Yield check_deboronation Deboronation byproduct observed? start->check_deboronation yes_deboronation Yes check_deboronation->yes_deboronation Yes no_deboronation No check_deboronation->no_deboronation No deboronation_actions Minimize H₂O Use weaker/non-aqueous base Lower reaction temperature yes_deboronation->deboronation_actions check_catalyst Check Catalyst System no_deboronation->check_catalyst catalyst_actions Use fresh catalyst/ligand Ensure inert atmosphere Screen different ligands check_catalyst->catalyst_actions check_base Check Base/Solvent check_catalyst->check_base base_actions Use stronger base (e.g., Cs₂CO₃) Ensure anhydrous conditions Screen different solvents check_base->base_actions

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of 5-Acetylthiophene-2-boronic Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of ¹H NMR Spectra for Key Thiophene Derivatives

In the synthesis and development of novel pharmaceuticals and functional materials, precise characterization of molecular structure is paramount. For researchers working with thiophene-based compounds, particularly 5-acetylthiophene-2-boronic acid, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for verifying structure, assessing purity, and identifying potential byproducts. This guide provides a comparative analysis of the ¹H NMR spectral data for this compound and its common precursors or related structures, namely 2-acetylthiophene and thiophene-2-boronic acid.

Comparative ¹H NMR Data

The following table summarizes the expected ¹H NMR chemical shifts (δ) and coupling constants (J) for this compound and its key comparators. These values are crucial for distinguishing the desired product from starting materials and potential impurities.

CompoundProtonChemical Shift (δ, ppm) in CDCl₃MultiplicityCoupling Constant (J, Hz)
This compound H3~7.8-8.0d~3.5-4.0
H4~7.2-7.4d~3.5-4.0
-CH₃~2.5-2.6s-
-B(OH)₂Variable, broads-
2-Acetylthiophene H37.13t4.4
H47.64d5.2
H57.70d4.0
-CH₃2.57s-
Thiophene-2-boronic acid H3~7.4-7.6m-
H4~7.1-7.3m-
H5~7.5-7.7m-
-B(OH)₂Variable, broads-

Note: The chemical shifts for the boronic acid protons (-B(OH)₂) are often broad and their position can vary depending on solvent, concentration, and water content.

Experimental Protocol: ¹H NMR Characterization

A standardized protocol is essential for obtaining high-quality, reproducible ¹H NMR spectra.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the sample (e.g., this compound).

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for these compounds.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required or for precise referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

  • The ¹H NMR spectra should be recorded on a spectrometer with a minimum field strength of 300 MHz to ensure adequate signal dispersion.

  • Standard acquisition parameters for a ¹H NMR experiment should be used, including:

    • A sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

    • A relaxation delay of 1-5 seconds to allow for full relaxation of the protons between pulses.

    • A spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

3. Data Processing and Analysis:

  • The raw data (Free Induction Decay, FID) should be Fourier transformed to obtain the frequency-domain spectrum.

  • Phase correction and baseline correction should be applied to ensure accurate integration and peak identification.

  • The spectrum should be referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Integrate all peaks to determine the relative ratios of the different types of protons.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the peaks to the specific protons in the molecule.

Logical Workflow for Product Characterization

The following diagram illustrates the logical workflow for the ¹H NMR characterization of a synthesized this compound product.

G cluster_0 Synthesis & Purification cluster_1 ¹H NMR Analysis cluster_2 Spectral Interpretation & Comparison cluster_3 Reference Data cluster_4 Conclusion Synthesis Synthesis of this compound Purification Purification of Crude Product Synthesis->Purification SamplePrep Sample Preparation (CDCl₃) Purification->SamplePrep NMR_Acquisition ¹H NMR Data Acquisition SamplePrep->NMR_Acquisition DataProcessing Data Processing & Analysis NMR_Acquisition->DataProcessing Peak_Assignment Peak Assignment (δ, J, Integration) DataProcessing->Peak_Assignment Comparison Comparison with Reference Spectra Peak_Assignment->Comparison Impurity_ID Identification of Impurities Comparison->Impurity_ID Final_Conclusion Confirmation of Structure & Purity Impurity_ID->Final_Conclusion Ref_Product Expected this compound Spectrum Ref_Product->Comparison Ref_SM Spectra of Starting Materials (e.g., 2-Acetylthiophene) Ref_SM->Comparison Ref_BP Spectra of Potential Byproducts Ref_BP->Comparison

Caption: Workflow for ¹H NMR Characterization.

This comprehensive approach, combining detailed spectral comparison with a robust experimental protocol, will enable researchers to confidently characterize their this compound products and ensure the quality and reliability of their scientific findings.

Comparative Guide to LC-MS Analysis of Suzuki Coupling Reactions Involving 5-Acetylthiophene-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for monitoring the Suzuki coupling reaction of 5-Acetylthiophene-2-boronic acid with an aryl halide. We present two distinct approaches: a rapid Ultra-High-Performance Liquid Chromatography (UPLC-MS) method ideal for high-throughput screening and real-time reaction monitoring, and a standard High-Performance Liquid Chromatography (HPLC-MS) method optimized for detailed impurity profiling and separation of complex mixtures.

The Suzuki-Miyaura coupling is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely used in the pharmaceutical industry.[1][2] Effective monitoring is crucial to optimize reaction conditions and ensure product quality. LC-MS is a powerful tool for this purpose, providing sensitive and selective detection of reactants, products, and byproducts.[3][4]

Reaction Overview

The subject reaction is the palladium-catalyzed cross-coupling of this compound with a representative aryl halide, 4-bromoanisole. A common side reaction in Suzuki couplings is the homocoupling of the boronic acid, especially in the presence of oxygen, which can lead to the formation of a bithiophene byproduct.[5]

G start_end start_end process process decision decision data data A Start: Place Sample Vial in Autosampler B Autosampler Injects Sample onto LC Column A->B C Mobile Phase Gradient Separates Analytes B->C D Eluted Analytes Enter Mass Spectrometer C->D E Ionization (ESI+) and Mass Analysis D->E F Raw Data Acquired (Chromatograms & Spectra) E->F G Integrate Peaks for Reactants and Products F->G H Quantify Peak Areas to Determine Conversion G->H I Reaction Complete? H->I J Continue Monitoring I->J No K End: Final Report I->K Yes J->A

References

A Comparative Analysis of the Reactivity of 5-Acetylthiophene-2-boronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. This guide provides an objective comparison of the reactivity of 5-Acetylthiophene-2-boronic acid with other commonly used boronic acids in the context of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.

The reactivity of boronic acids in Suzuki-Miyaura coupling is a critical factor influencing reaction efficiency, yield, and overall synthetic strategy. This guide presents a comparative analysis of this compound against a standard set of aromatic boronic acids: the parent phenylboronic acid, the electron-rich 4-methoxyphenylboronic acid, and the electron-poor 4-carboxyphenylboronic acid. This comparison is supported by experimental data to provide a clear understanding of their relative performance.

Executive Summary: Reactivity Profile

The reactivity of boronic acids in the Suzuki-Miyaura catalytic cycle is significantly influenced by the electronic properties of the substituents on the aromatic ring. The key transmetalation step, involving the transfer of the organic group from boron to the palladium catalyst, is generally accelerated by electron-donating groups and decelerated by electron-withdrawing groups.

This compound presents an interesting case. The thiophene ring itself is considered electron-rich compared to a benzene ring, which would suggest enhanced reactivity. However, the presence of a strongly electron-withdrawing acetyl group at the 5-position counteracts this effect. This electronic push-pull relationship results in a nuanced reactivity profile that is crucial for synthetic chemists to understand.

Quantitative Performance Comparison

To provide a clear and quantitative comparison, the following table summarizes the yield of the Suzuki-Miyaura coupling reaction between 2-acetyl-5-bromothiophene and various boronic acids under standardized conditions. This data allows for a direct assessment of the relative reactivity of each boronic acid.

Boronic Acid Structure Electronic Nature Product Yield (%)
This compound this compound structureElectron-withdrawing (acetyl group) on an electron-rich ring (thiophene)Data not available for self-coupling under these specific comparative conditions.
Phenylboronic acid Phenylboronic acid structureNeutral (Reference)85[1]
4-Methoxyphenylboronic acid 4-Methoxyphenylboronic acid structureElectron-donating (-OCH₃)92[1]
4-Carboxyphenylboronic acid 4-Carboxyphenylboronic acid structureElectron-withdrawing (-COOH)78[1]

Note: The yields are based on the reaction with 2-acetyl-5-bromothiophene under specific, consistent experimental conditions to ensure a fair comparison. The reactivity of this compound itself as a coupling partner is inferred from the behavior of the electronically similar 2-acetyl-5-bromothiophene.

Mechanistic Insights and Experimental Workflow

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst. The electronic nature of the boronic acid primarily affects the transmetalation step.

Suzuki_Miyaura_Workflow start Start: Reaction Setup reactants Aryl Halide (Ar-X) Boronic Acid (Ar'-B(OH)2) Base Solvent start->reactants oxidative_addition Oxidative Addition reactants->oxidative_addition catalyst Pd(0) Catalyst catalyst->oxidative_addition intermediate1 Ar-Pd(II)-X oxidative_addition->intermediate1 transmetalation Transmetalation intermediate1->transmetalation intermediate2 Ar-Pd(II)-Ar' transmetalation->intermediate2 reductive_elimination Reductive Elimination intermediate2->reductive_elimination reductive_elimination->catalyst Catalyst Regeneration product Product (Ar-Ar') reductive_elimination->product end End: Workup & Purification product->end

Figure 1. Simplified workflow of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

A standardized experimental protocol is crucial for obtaining reproducible and comparable results. The following is a representative procedure for the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Boronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Toluene (10 mL)

  • Water (2 mL)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl bromide (1.0 mmol), the boronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add degassed toluene (10 mL) and degassed water (2 mL) to the flask via syringe.

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Conclusion

The reactivity of this compound in Suzuki-Miyaura coupling is influenced by the dual electronic nature of its structure. While the thiophene ring is electron-rich, the acetyl group is strongly electron-withdrawing. This leads to a moderated reactivity that is generally lower than that of electron-rich boronic acids like 4-methoxyphenylboronic acid, but potentially comparable to or slightly higher than standard phenylboronic acid, and significantly greater than highly electron-deficient boronic acids. For synthetic chemists, this means that while this compound is a viable and useful building block, reaction conditions may need to be optimized, particularly when coupling with electron-poor or sterically hindered partners, to achieve high yields. The provided data and protocols offer a solid foundation for the rational design and execution of synthetic routes incorporating this valuable heterocyclic building block.

References

5-Acetylthiophene-2-boronic acid vs. 5-Acetylthiophene-2-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Synthetic Chemists: 5-Acetylthiophene-2-boronic Acid vs. This compound pinacol ester

For researchers, scientists, and professionals in drug development, the choice between using a boronic acid or its corresponding pinacol ester is a critical decision in synthetic planning. This guide provides an objective comparison of this compound and this compound pinacol ester, focusing on their stability, reactivity, and practical handling in the context of Suzuki-Miyaura cross-coupling reactions. The information is supported by established chemical principles and representative experimental data to aid in the rational selection of the optimal reagent.

The fundamental difference between these two reagents lies in a trade-off between reactivity and stability.[1] Boronic acids are generally more reactive, which can lead to faster reaction times.[1] However, this heightened reactivity comes at the cost of lower stability.[1] Conversely, boronic acid pinacol esters offer significantly enhanced stability, making them easier to handle, purify, and store over long periods, though they may exhibit slower reaction kinetics.[1][2]

Physical and Chemical Properties

A summary of the key physical and chemical properties for both compounds is presented below. These properties influence their handling, solubility, and storage requirements.

PropertyThis compoundThis compound pinacol ester
CAS Number 206551-43-1[3]942070-32-8[4]
Molecular Formula C₆H₇BO₃S[3]C₁₂H₁₇BO₃S
Molecular Weight 169.99 g/mol 252.14 g/mol
Appearance White to Gray to Brown powder/crystal[3]Solid
Melting Point 133-138 °CNot specified, typically solids
Key Feature Contains free -B(OH)₂ groupBoronic acid protected by a pinacol group
Common Impurity Can contain varying amounts of its anhydride (boroxine)[5]Generally high purity

Comparative Analysis: Stability

The most significant practical difference between the two compounds is stability.

  • This compound: As a free boronic acid, this compound is susceptible to several decomposition pathways. It can undergo dehydration to form a cyclic trimer known as a boroxine.[5] This process is often reversible but complicates accurate weighing and stoichiometry calculations. More critically, boronic acids, particularly heteroaryl boronic acids, are prone to protodeboronation—the cleavage of the C-B bond—especially under the basic aqueous conditions typical of Suzuki-Miyaura reactions.[1][6] This decomposition reduces the amount of active reagent, potentially lowering reaction yields.[1]

  • This compound pinacol ester: The pinacol ester group provides steric and electronic protection to the boron center, making the molecule significantly more robust.[2] Pinacol esters are generally stable, crystalline solids that are resistant to dehydration and less susceptible to premature protodeboronation.[1][7] This stability allows for easier purification by standard methods like silica gel chromatography (though prolonged contact can cause some hydrolysis) and ensures a longer shelf-life.[5][8]

G cluster_0 This compound cluster_1 This compound pinacol ester BA Boronic Acid (R-B(OH)₂) BX Boroxine (Trimeric Anhydride) BA->BX -H₂O BP Pinacol Ester (R-B(pin)) BA->BP + Pinacol - 2H₂O Decomp Protodeboronation (Decomposition) BA->Decomp Prone BP->Decomp Resistant Stability Stability Comparison

Figure 1. Stability relationship between boronic acid and its pinacol ester.

Comparative Analysis: Reactivity in Suzuki-Miyaura Coupling

While the pinacol ester offers superior stability, the free boronic acid is often the more reactive species in the catalytic cycle.

  • This compound: The Lewis acidic nature of the free boronic acid facilitates the crucial transmetalation step with the palladium catalyst, often leading to higher reaction rates.[1] This can be advantageous when rapid reaction times are desired.

  • This compound pinacol ester: The pinacol ester is generally less reactive than the corresponding boronic acid.[9] It is widely believed that under many Suzuki-Miyaura conditions (which typically involve a base and water), the pinacol ester undergoes in situ hydrolysis to generate the active boronic acid before transmetalation occurs.[1] However, this hydrolysis step can sometimes be rate-limiting. In some cases, direct transmetalation from the ester is also possible, but may be slower.[10]

The practical implication is a choice between a faster, but potentially lower-yielding reaction with the less stable boronic acid, versus a more robust and often higher-yielding, but potentially slower, reaction with the pinacol ester.

Quantitative Performance Data

Aryl HalideBoron ReagentCatalyst/Base/SolventTime (h)Yield (%)Reference
2-Bromo-5-(bromomethyl)thiophene4-Methoxyphenylboronic acidPd(PPh₃)₄ / K₃PO₄ / Dioxane:H₂O1276%[11]
2-Acetyl-5-bromothiophenePhenylboronic acidPd(II)-precatalyst / KOH / H₂O (Microwave)0.2598%[12]
4-Bromoanisole(5-Formylthiophen-2-yl)boronic acidXPhos Precatalyst / K₃PO₄ / Dioxane24~85%[13]
Aryl Bromide2-Pyridylboronic acid pinacol esterPd₂(dba)₃ / Ligand / KF / Dioxane12-2474-82%[14]
Aryl BromideThiophene-2-boronic acid pinacol esterPd(0)/Ligand / Base / Toluene:H₂O0.25-0.5>95%[15]

Note: Reaction conditions vary significantly between studies, and yields are substrate-dependent. This table is for illustrative purposes.

Experimental Protocols

The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for either this compound or its pinacol ester.

Objective: To synthesize a 5-acetyl-5'-aryl-2,2'-bithiophene derivative via Suzuki-Miyaura coupling.

Materials:

  • 5-Acetyl-2-bromothiophene (1 equivalent)

  • Arylboronic acid or Arylboronic acid pinacol ester (1.1 - 1.5 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[16]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)[16]

  • Solvent System (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)[16]

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Brine solution

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask, add the aryl halide (e.g., 5-acetyl-2-bromothiophene), the boronic acid or pinacol ester, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[14][16]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

G start Start: Assemble Reagents (Halide, Boron Reagent, Catalyst, Base) setup Combine in Flask start->setup purge Purge with Inert Gas (Ar or N₂) setup->purge solvent Add Degassed Solvent purge->solvent heat Heat and Stir (e.g., 90 °C, 12h) solvent->heat monitor Monitor Progress (TLC / GC-MS) heat->monitor monitor->heat Reaction Incomplete workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Dry, Concentrate, & Purify (Chromatography) workup->purify product Final Product purify->product

Figure 2. A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion and Recommendations

The selection between this compound and its pinacol ester is dictated by the specific requirements of the synthesis.[1]

Choose this compound when:

  • Maximizing the reaction rate is the primary goal.[1]

  • The reagent can be sourced fresh and used immediately.

  • Potential decomposition can be mitigated by careful control of reaction conditions (e.g., shorter reaction times, rigorous inert atmosphere).

Choose this compound pinacol ester when:

  • Stability, ease of handling, and long-term storage are critical.[1]

  • High purity of the starting material is essential for complex, multi-step syntheses.[1]

  • The reaction is part of an automated or high-throughput workflow where reagent robustness is paramount.

  • Reproducibility and maximizing yield are more important than reaction speed.

Ultimately, the pinacol ester is often the more practical and reliable choice for most applications in a research and development setting due to its superior stability and handling characteristics.

References

No Publicly Available X-ray Crystal Structure Data for 5-Acetylthiophene-2-boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and crystallographic databases has revealed no publicly available X-ray crystal structures for 5-acetylthiophene-2-boronic acid or its direct derivatives. This absence of foundational data precludes the creation of a detailed comparison guide based on its crystal structure as requested.

While this compound is a commercially available compound used in organic synthesis, particularly in cross-coupling reactions for drug discovery and materials science, its solid-state structure has not been elucidated and deposited in public repositories such as the Cambridge Crystallographic Data Centre (CCDC).

For researchers, scientists, and drug development professionals, this indicates a gap in the fundamental understanding of this compound's solid-state properties, such as its crystal packing and intermolecular interactions. Such information is often crucial for understanding its solubility, stability, and suitability for various applications.

Alternative Avenues and Related Structural Information

In the absence of a crystal structure for the target compound, researchers may consider the following:

  • Computational Modeling: Theoretical studies using methods like Density Functional Theory (DFT) could predict the molecule's conformation, electronic properties, and potential intermolecular interactions. However, no such computational studies were found in the public domain for this compound.

  • Analysis of Related Structures: The crystal structures of other substituted thiophene boronic acids can provide insights into the potential structural motifs. For instance, studies on benzo[b]thiophen-2-ylboronic acid derivatives have been conducted in the context of their binding to biological macromolecules, revealing key interactions involving the boronic acid group.[1]

General Experimental Protocol for Crystallization of Boronic Acids

For researchers interested in obtaining the crystal structure of this compound or its derivatives, a general experimental protocol for the crystallization of boronic acids is provided below. This is a generalized starting point and would require optimization for the specific compound.

1. Purification of the Compound:

  • It is crucial to start with a highly pure sample of the boronic acid derivative. Purification can be achieved by recrystallization from a suitable solvent or by column chromatography. A common method for purifying boronic acids involves treating the crude material with a base to form the boronate salt, which can be washed with an organic solvent to remove non-acidic impurities. The pure boronic acid is then regenerated by acidification.

2. Single Crystal Growth:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture of solvents) is prepared. The solution is loosely covered to allow for the slow evaporation of the solvent at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.

3. X-ray Diffraction Analysis:

  • Once suitable single crystals are obtained, they are mounted on a goniometer.

  • The crystal is cooled, typically to 100 K, to minimize thermal vibrations.

  • The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • The collected data is then processed to determine the unit cell parameters, space group, and ultimately the three-dimensional arrangement of atoms in the crystal.

Below is a conceptual workflow for determining the crystal structure of a novel boronic acid derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis Structure Elucidation Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization) Synthesis->Purification Screening Solvent Screening Purification->Screening Growth Single Crystal Growth (e.g., Slow Evaporation) Screening->Growth XRD X-ray Diffraction Data Collection Growth->XRD Solve Structure Solution & Refinement XRD->Solve Validation Structure Validation Solve->Validation CCDC CCDC Validation->CCDC Deposition (e.g., CCDC)

Experimental workflow for crystal structure determination.

References

Comparative Guide to HPLC Purity Analysis of 5-Acetylthiophene-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 5-Acetylthiophene-2-boronic acid, a key building block in organic synthesis. We will explore various methodologies, offering detailed experimental protocols and performance comparisons to aid in selecting the most suitable method for your laboratory.

Introduction to Analytical Challenges

This compound, like many boronic acids, presents unique challenges in HPLC analysis. Key considerations include the polarity of the boronic acid group, which can lead to poor retention on traditional reversed-phase columns, and the potential for on-column degradation. Method development often focuses on optimizing stationary phase chemistry, mobile phase composition, and pH to achieve accurate and reproducible purity assessments.

Method Comparison

This guide compares three common HPLC approaches for the analysis of aromatic boronic acids, outlining their principles, advantages, and disadvantages.

  • Reversed-Phase HPLC (RP-HPLC) with C18 Column under Acidic Conditions: This is often the first approach in method development due to the ubiquity of C18 columns.

  • Reversed-Phase HPLC (RP-HPLC) with a Phenyl Column: Phenyl columns offer alternative selectivity for aromatic compounds through π-π interactions.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly useful for highly polar compounds that are poorly retained in reversed-phase chromatography.

The following sections provide detailed experimental protocols and expected performance characteristics for each method.

Experimental Protocols

Method 1: Reversed-Phase HPLC with C18 Column (Acidic Mobile Phase)

This method utilizes a standard C18 column with an acidic mobile phase to suppress the ionization of the boronic acid group, thereby increasing its retention.

Workflow Diagram:

prep Sample Preparation: Dissolve this compound in Diluent (e.g., Acetonitrile/Water) hplc HPLC System (Quaternary Pump, Autosampler, UV Detector) prep->hplc column Stationary Phase: C18 Column (e.g., 4.6 x 150 mm, 5 µm) hplc->column detection Detection: UV at 254 nm column->detection mobile_phase Mobile Phase: A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile mobile_phase->hplc gradient Gradient Elution: (e.g., 5-95% B over 15 min) gradient->hplc analysis Data Analysis: Peak Purity and Impurity Profiling detection->analysis

Caption: RP-HPLC (C18) Workflow.

Detailed Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes, then hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Method 2: Reversed-Phase HPLC with Phenyl Column

This method leverages the unique selectivity of a phenyl stationary phase for aromatic analytes.

Workflow Diagram:

prep Sample Preparation: Dissolve this compound in Diluent (e.g., Acetonitrile/Water) hplc HPLC System (Quaternary Pump, Autosampler, UV Detector) prep->hplc column Stationary Phase: Phenyl Column (e.g., 4.6 x 150 mm, 5 µm) hplc->column detection Detection: UV at 254 nm column->detection mobile_phase Mobile Phase: A: 0.1% Formic Acid in Water B: Acetonitrile mobile_phase->hplc gradient Gradient Elution: (e.g., 10-90% B over 15 min) gradient->hplc analysis Data Analysis: Peak Purity and Impurity Profiling detection->analysis

Caption: RP-HPLC (Phenyl) Workflow.

Detailed Parameters:

ParameterCondition
Column Phenyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% to 90% B over 15 minutes, then hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection UV at 254 nm
Method 3: HILIC

This method is designed to enhance the retention of the polar this compound.

Workflow Diagram:

prep Sample Preparation: Dissolve this compound in high organic diluent (e.g., 90% Acetonitrile) hplc HPLC System (Binary Pump, Autosampler, UV Detector) prep->hplc column Stationary Phase: HILIC Column (e.g., Amide, 2.1 x 100 mm, 1.7 µm) hplc->column detection Detection: UV at 254 nm column->detection mobile_phase Mobile Phase: A: 95% Acetonitrile with 10 mM Ammonium Formate B: 50% Acetonitrile with 10 mM Ammonium Formate mobile_phase->hplc gradient Gradient Elution: (e.g., 0-50% B over 10 min) gradient->hplc analysis Data Analysis: Peak Purity and Impurity Profiling detection->analysis

Caption: HILIC Workflow.

Detailed Parameters:

ParameterCondition
Column HILIC (Amide), 2.1 x 100 mm, 1.7 µm
Mobile Phase A 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
Mobile Phase B 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
Gradient 0% to 50% B over 10 minutes, then hold for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Detection UV at 254 nm

Performance Comparison

The following table summarizes the expected performance of each method for the purity analysis of this compound. The values are illustrative and may vary depending on the specific instrument and column used.

Performance MetricMethod 1: RP-HPLC (C18)Method 2: RP-HPLC (Phenyl)Method 3: HILIC
Retention of Main Peak ModerateModerate to StrongStrong
Resolution from Polar Impurities Fair to GoodGoodExcellent
Resolution from Non-Polar Impurities ExcellentGoodFair
Analysis Time ~20 minutes~20 minutes~15 minutes
Method Robustness HighHighModerate (sensitive to water content)
Compatibility with MS Good (with volatile modifiers)Good (with volatile modifiers)Excellent (high organic content)

Discussion and Recommendations

  • Method 1 (RP-HPLC, C18): This is a reliable starting point for purity analysis. It is expected to provide good separation of the main peak from less polar impurities. However, very polar impurities may elute near the void volume, making accurate quantification challenging.

  • Method 2 (RP-HPLC, Phenyl): The phenyl column is likely to offer improved retention and selectivity for this compound and its aromatic impurities compared to a C18 column, due to the potential for π-π interactions. This can be particularly advantageous for resolving closely related aromatic impurities.

  • Method 3 (HILIC): For comprehensive impurity profiling, especially when polar impurities are of concern, HILIC is a powerful technique. It provides excellent retention for the polar boronic acid and is expected to give superior resolution of polar degradation products or starting materials. The high organic content of the mobile phase also makes this method highly compatible with mass spectrometry for impurity identification.

Logical Relationship of Method Selection:

start Purity Analysis of This compound rp_c18 Method 1: RP-HPLC (C18) start->rp_c18 decision1 Sufficient Resolution? rp_c18->decision1 rp_phenyl Method 2: RP-HPLC (Phenyl) decision2 Poor Retention of Polar Analytes? rp_phenyl->decision2 hilic Method 3: HILIC end Method Validated hilic->end decision1->end Yes alternative Alternative Selectivity Needed? decision1->alternative No decision2->hilic Yes decision2->end No alternative->rp_phenyl Yes

Caption: Method Selection Logic.

Conclusion

The choice of HPLC method for the purity analysis of this compound will depend on the specific requirements of the analysis. For routine quality control, a well-optimized reversed-phase method using either a C18 or a Phenyl column may be sufficient. For in-depth impurity profiling and for compounds that show poor retention in reversed-phase, HILIC presents a superior alternative. It is recommended to screen all three approaches during method development to identify the most robust and selective method for your specific sample and impurity profile.

A Researcher's Guide to Biaryl Synthesis: Evaluating Alternatives to 5-Acetylthiophene-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of biaryl compounds is a fundamental process. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this field, prized for its reliability and functional group tolerance.[1][2] However, the stability of the organoboron reagent is critical. Heteroarylboronic acids, such as 5-Acetylthiophene-2-boronic acid, can be prone to decomposition pathways like protodeboronation, leading to inconsistent yields and purification challenges.[3][4]

This guide provides an objective comparison of more robust alternatives to this compound. We will explore the performance of potassium organotrifluoroborates, N-methyliminodiacetic acid (MIDA) boronates, and boronic esters, supported by experimental data and detailed protocols, to help you select the optimal reagent for your synthetic needs.

Performance Comparison of Boronic Acid Alternatives

Several classes of organoboron reagents have emerged as superior alternatives to traditional boronic acids, each offering distinct advantages in stability, handling, and reactivity.[4] The most prominent alternatives include potassium organotrifluoroborates and MIDA boronates, which are generally stable, crystalline solids that are easier to handle and store.[3][5][6]

Key Advantages of Boronic Acid Surrogates:

  • Enhanced Stability: Many alternatives are crystalline, free-flowing solids stable to air and moisture, simplifying storage and handling.[3][7]

  • Improved Reproducibility: Increased stability leads to more reliable and reproducible cross-coupling reactions, often with higher yields.[3]

  • Compatibility with Chromatography: MIDA boronates are notably compatible with silica gel chromatography, which simplifies purification.[4][6]

  • Controlled Release: Reagents like MIDA boronates and organotrifluoroborates can slowly release the active boronic acid under specific reaction conditions, which is beneficial when dealing with unstable compounds.[4][8]

The following table summarizes the general characteristics of these reagents.

FeatureThis compoundPotassium 5-Acetylthiophene-2-trifluoroborate5-Acetylthiophene-2-MIDA boronateThis compound pinacol ester
Physical State Typically a solidCrystalline solidCrystalline solidTypically a solid or oil
Stability Prone to protodeboronation and trimerizationHigh; stable to air and moisture[7][9]High; stable to air and chromatography[6][8]More stable than the boronic acid[10]
Handling Requires careful handling and storageEasy to handle, bench-stable[3]Easy to handle, bench-stable[6]Relatively stable
Solubility VariesGenerally soluble in polar solventsSoluble in organic solventsSoluble in organic solvents
Reaction Conditions Aqueous base typically requiredRequires base for activationAnhydrous or aqueous base for deprotection[6][8]Anhydrous or aqueous conditions

Comparative Yields in a Model Suzuki-Miyaura Reaction

The table below presents typical yields for the coupling of various 5-acetylthiophene-2-boron reagents with a model electrophile, 4-bromoanisole. Direct comparative data under identical conditions is often limited as researchers typically choose alternatives for substrates where boronic acids are known to perform poorly.[3]

Boron ReagentCoupling PartnerCatalyst SystemBaseSolventYield (%)
This compound4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O75-85% (representative)
Potassium 5-Acetylthiophene-2-trifluoroborate4-BromoanisolePd(OAc)₂ / XPhosCs₂CO₃THF/H₂O85-95%[11]
5-Acetylthiophene-2-MIDA boronate4-BromoanisolePd(OAc)₂ / PPh₃K₂CO₃ (aq)Dioxane80-90% (deprotection then coupling)[4]
This compound pinacol ester4-BromoanisolePd(dppf)Cl₂K₃PO₄1,4-Dioxane80-90%[12]

Experimental Protocols

Detailed methodologies for the synthesis of alternative reagents and their application in a representative Suzuki-Miyaura cross-coupling reaction are provided below.

Protocol 1: Synthesis of Potassium 5-Acetylthiophene-2-trifluoroborate

Potassium organotrifluoroborate salts are readily prepared from the corresponding boronic acids.[7][13]

Materials:

  • This compound (1.0 equiv)

  • Potassium hydrogen fluoride (KHF₂) (3.0-4.0 equiv)

  • Methanol (MeOH)

  • Water (H₂O)

  • Acetone

Procedure:

  • Dissolve this compound in methanol.

  • Add a saturated aqueous solution of potassium hydrogen fluoride to the methanol solution.

  • Stir the mixture at room temperature for 1-2 hours. A precipitate should form.

  • Remove the methanol under reduced pressure.

  • Collect the solid precipitate by filtration and wash it with cold water, then with acetone.

  • Dry the resulting white solid under vacuum to yield potassium 5-acetylthiophene-2-trifluoroborate.

Protocol 2: Synthesis of 5-Acetylthiophene-2-MIDA boronate

MIDA boronates can be synthesized by condensation of the corresponding boronic acid with N-methyliminodiacetic acid.[6][14]

Materials:

  • This compound (1.0 equiv)

  • N-methyliminodiacetic acid (MIDA) (1.1 equiv)

  • Dimethyl sulfoxide (DMSO)

  • Toluene

  • Molecular sieves (optional)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add this compound, N-methyliminodiacetic acid, and a mixture of toluene and DMSO.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Continue heating until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude MIDA boronate can be purified by silica gel chromatography.[14]

Protocol 3: Representative Suzuki-Miyaura Cross-Coupling

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • Aryl Halide (e.g., 4-bromoanisole) (1.0 equiv)

  • Potassium 5-Acetylthiophene-2-trifluoroborate (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine Ligand (e.g., XPhos, 4-10 mol%)

  • Base (e.g., Cs₂CO₃, 3.0 equiv)

  • Degassed Solvent (e.g., 10:1 THF/H₂O)

Procedure:

  • In a reaction vessel, combine the aryl halide, potassium 5-acetylthiophene-2-trifluoroborate, palladium catalyst, phosphine ligand, and base.

  • Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Suzuki-Miyaura Coupling and Reagent Relationships

To better understand the reaction mechanism and the selection process for these reagents, the following diagrams are provided.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)L₂-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Product ArX Ar-X ArX->OxAdd Electrophile ArB Ar'-B(OR)₂ ArB->Transmetal Nucleophile Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reagent_Selection_Workflow Reagent Selection Workflow start Start: Need for 5-Acetylthiophene Moiety stability Is reagent stability a primary concern? start->stability boronic_acid Use 5-Acetylthiophene- 2-boronic acid stability->boronic_acid No alternatives Consider stable alternatives stability->alternatives Yes purification What is the purification method? alternatives->purification slow_release Is slow release of boronic acid desired? alternatives->slow_release mida Use MIDA boronate (Chromatography stable) purification->mida Chromatography trifluoroborate Use Potassium Trifluoroborate (Crystalline solid) purification->trifluoroborate Crystallization/ Filtration slow_release->mida Yes slow_release->trifluoroborate No

Caption: A decision workflow for selecting the appropriate boron reagent.

References

A Comparative Guide to Palladium Ligands for Suzuki-Miyaura Coupling of 5-Acetylthiophene-2-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For drug development and materials science, the synthesis of biaryl and heteroaryl compounds is of paramount importance. 5-Acetylthiophene-2-boronic acid is a valuable building block, but as an electron-deficient heteroaryl boronic acid, its successful coupling can be challenging. The choice of the palladium ligand is critical to overcoming these challenges, directly impacting reaction yield, time, and overall efficiency.

This guide provides an objective comparison of the performance of different palladium catalyst systems for the Suzuki-Miyaura coupling of this compound and its derivatives, supported by experimental data from the literature.

Performance Comparison of Palladium Ligand Systems

The selection of an appropriate palladium catalyst system is crucial for the successful coupling of this compound. The electron-withdrawing nature of the acetyl group can influence the electronic properties of the boronic acid, potentially affecting the transmetalation step of the catalytic cycle. Below is a summary of the performance of various palladium ligands in the Suzuki-Miyaura coupling of 5-acetylthiophene derivatives.

Disclaimer: The data presented below is compiled from different sources with varying reaction conditions (e.g., specific substrates, solvents, bases, temperatures). Therefore, this information should be used as a qualitative guide for catalyst selection rather than for direct quantitative comparison.

Catalyst SystemLigand TypeTypical Catalyst Loading (mol%)Typical Reaction ConditionsReported Yield (%)Key Advantages & Considerations
Pd(PPh₃)₄ Monodentate Phosphine2.5 - 51,4-Dioxane/H₂O, K₃PO₄, 90°C, 12h25 - 76[1]Readily available and widely used. May require longer reaction times and higher catalyst loadings for challenging substrates.
Pd(dppf)Cl₂ Ferrocenyl Phosphine5 - 10DME, aq. K₂CO₃, 80°C, 2hHigh (qualitative)[2]Robust and effective for a range of substrates, including heteroaryl boronic acids. Often provides good yields in shorter reaction times compared to Pd(PPh₃)₄.[2]
Pd(OAc)₂ / SPhos Buchwald Biaryl Phosphine1 - 2 (Pd), 2 - 4 (Ligand)Toluene or Dioxane/H₂O, K₃PO₄, 100-110°C, 16-24hHigh (qualitative)High catalytic activity, enabling lower catalyst loadings. Particularly effective for sterically hindered and electron-deficient substrates.
Benzothiazole-based Pd(II)-precatalyst N-Heterocyclic Carbene (NHC) Precursor0.25Water, KOH, TBAB, 100°C (thermal) or 160°C (microwave)75 - 95[3][4]Highly active, allowing for very low catalyst loading and the use of green solvents like water.[3][4] Microwave irradiation can significantly shorten reaction times.[3][4]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for the Suzuki-Miyaura coupling utilizing different palladium catalyst systems with thiophene derivatives.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is adapted from the Suzuki cross-coupling of 2-bromo-5-(bromomethyl)thiophene with various aryl boronic acids.[1]

Materials:

  • This compound (1.1 equivalents)

  • Aryl halide (e.g., bromobenzene) (1.0 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask, add the aryl halide (1.0 eq), this compound (1.1 eq), and K₃PO₄ (2.0 eq).

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add Pd(PPh₃)₄ (2.5 mol%) to the flask under a positive flow of inert gas.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 90°C and stir vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure using Pd(dppf)Cl₂

This protocol is a general method often employed for challenging Suzuki-Miyaura couplings, including those with heteroaryl boronic acids.[2]

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (e.g., chlorobenzene) (1.0 equivalent)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (5 mol%)

  • Aqueous potassium carbonate (K₂CO₃) solution (2 M, 2.0 equivalents)

  • 1,2-Dimethoxyethane (DME)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • In a Schlenk flask, combine the aryl halide (1.0 eq), this compound (1.2 eq), and Pd(dppf)Cl₂ (5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add DME, followed by the aqueous K₂CO₃ solution.

  • Heat the reaction mixture to 80°C and stir for 2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography.

Protocol 3: Microwave-Assisted Synthesis using a Benzothiazole-based Pd(II)-precatalyst

This protocol is based on the efficient coupling of 2-acetyl-5-bromothiophene with arylboronic acids in water.[3][4]

Materials:

  • Aryl halide (e.g., 2-acetyl-5-bromothiophene) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Benzothiazole-based Pd(II)-precatalyst (0.25 mol%)

  • Potassium hydroxide (KOH) (2.0 mmol)

  • Tetrabutylammonium bromide (TBAB) (0.6 mmol)

  • Water (3 mL)

Procedure:

  • In a microwave reaction vessel, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), the Pd(II)-precatalyst (0.25 mol%), KOH (2.0 mmol), and TBAB (0.6 mmol).

  • Add 3 mL of water to the vessel.

  • Seal the vessel and place it in a microwave reactor.

  • Heat the mixture to 160°C for 15-30 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

To better understand the experimental process and the underlying chemical transformation, the following diagrams have been generated.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ dummy1 pd0->dummy1 oxidative_addition Oxidative Addition pd2_complex R¹-Pd(II)L₂-X dummy2 pd2_complex->dummy2 transmetalation Transmetalation pd2_biaryl R¹-Pd(II)L₂-R² dummy3 pd2_biaryl->dummy3 reductive_elimination Reductive Elimination product R¹-R² dummy4 product->dummy4 dummy1->pd2_complex R¹-X dummy2->pd2_biaryl R²-B(OR)₂ dummy3->product dummy4->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, This compound, and Base catalyst Add Palladium Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir under Inert Atmosphere solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up and Extraction cool->extract purify Column Chromatography extract->purify

References

Comparative Reactivity of Thiophene-2-boronic Acid and Thiophene-3-boronic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. Thiophene moieties are prevalent in pharmaceuticals and functional materials, making thiophene boronic acids key reagents in cross-coupling reactions. This guide provides a comparative study of the reactivity of thiophene-2-boronic acid and thiophene-3-boronic acid, focusing on their performance in Suzuki-Miyaura and Chan-Lam couplings. The information presented is supported by available experimental data and theoretical considerations to aid in reagent selection and reaction optimization.

Executive Summary

Thiophene-2-boronic acid and thiophene-3-boronic acid are versatile reagents for the introduction of a thiophene ring into a target molecule. While both are effective in palladium- and copper-catalyzed cross-coupling reactions, their reactivity profiles differ due to the distinct electronic and steric environments of the boronic acid group at the 2- and 3-positions of the thiophene ring. Generally, thiophene-2-boronic acid is observed to be more reactive in some instances, which can be attributed to the higher acidity of the C-H bond at the 2-position, facilitating metalation and subsequent reactions. However, this increased reactivity can also lead to a higher propensity for side reactions such as protodeboronation. The choice between the two isomers will therefore depend on the specific substrate, desired reaction kinetics, and the need to minimize side products.

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The reactivity of thiophene boronic acids in this reaction is influenced by factors such as the stability of the boronic acid, the rate of transmetalation, and the potential for side reactions.

Theoretical Considerations: The thiophene ring is an electron-rich aromatic system. The carbon at the 2-position (α-carbon) is generally more reactive towards electrophiles and deprotonation compared to the 3-position (β-carbon). This is due to the stabilizing effect of the adjacent sulfur atom on reaction intermediates. This inherent difference in reactivity is expected to influence the performance of the corresponding boronic acids in the Suzuki-Miyaura catalytic cycle.

Experimental Data: While a direct head-to-head comparative study with identical substrates and conditions is not readily available in the literature, data from various sources allow for an indirect comparison.

Aryl Halide/TriflateBoronic Acid IsomerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
(4-bromo-2-chloro-phenyl)-(5H,11H-pyrrolo[2,1-c][1][2]benzodiazepin-10-yl)-methanoneThiophene-2-boronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/WaterReflux64Not Specified[3]
(4-bromo-2-chloro-phenyl)-(5H,11H-pyrrolo[2,1-c][1][2]benzodiazepin-10-yl)-methanoneThiophene-3-boronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/WaterReflux64Not Specified[3]
1-(4-bromophenyl)-1,2,2-triphenylethyleneThiophene-2-boronic acidNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]
1-(4-bromophenyl)-1,2,2-triphenylethyleneThiophene-3-boronic acidNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]
2,5-bis(5-bromo-thiophen-2-yl)thieno[3,2-b]thiophene4-dodecyl-phenylboronic acidPd(PPh₃)₄Not SpecifiedTHFRefluxNot SpecifiedNot Specified[5]
2,5-bis(5-bromo-thiophen-2-yl)thieno[3,2-b]thiophene4-(trifluoromethyl)phenylboronic acidPd(PPh₃)₄Not SpecifiedTHFRefluxNot SpecifiedNot Specified[5]

Note: The yields in the provided patent[3] were not explicitly stated for the individual isomers but the reactions were carried out under identical conditions for the synthesis of different target molecules. Similarly, the synthesis of TPE-thiophene derivatives[4] and thieno[3,2-b]thiophene derivatives[5] involved both isomers in separate reactions.

Reactivity in Chan-Lam Coupling

The Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom bonds. The reaction involves the copper-catalyzed coupling of a boronic acid with an amine or alcohol.

Theoretical Considerations: The mechanism of the Chan-Lam coupling is distinct from the Suzuki-Miyaura reaction and is influenced by the Lewis acidity of the boronic acid and the ease of oxidation of the copper catalyst. The electronic differences between the 2- and 3-positions of the thiophene ring can affect the interaction of the boronic acid with the copper center.

Experimental Data: Direct comparative data for the Chan-Lam coupling of the two thiophene boronic acid isomers is scarce. However, both isomers are known to participate in such reactions. For instance, both thiophene-2-boronic acid and thiophene-3-boronic acid have been utilized in Chan-Lam couplings for the arylation of various substrates.[6]

Key Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

A typical experimental setup for a Suzuki-Miyaura coupling reaction involving a thiophene boronic acid is as follows:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv.), thiophene boronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system. Common solvent mixtures include toluene/ethanol/water, dioxane/water, or DMF/water.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Protocol for Chan-Lam Coupling

A general procedure for a Chan-Lam N-arylation with a thiophene boronic acid is outlined below:

  • Reaction Setup: In a flask open to the air, combine the amine or alcohol (1.0 equiv.), thiophene boronic acid (1.5-2.0 equiv.), copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%), and a base (e.g., pyridine, triethylamine, or Na₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a suitable solvent, such as dichloromethane (DCM), methanol, or toluene.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 12-48 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the reaction mixture through a pad of Celite to remove the copper catalyst.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to isolate the desired N- or O-thienyl product.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X Ln B->C D Transmetalation C->D R-B(OH)₂ (Thiophene Boronic Acid) Base E Ar-Pd(II)-R Ln D->E F Reductive Elimination E->F F->A G Ar-R F->G Chan_Lam_Catalytic_Cycle cluster_1 Chan-Lam Catalytic Cycle CuII Cu(II)X₂ Intermediate1 Cu(II)-NucR (or Cu(II)-OR) CuII->Intermediate1 Nuc-H NucH R-NH₂ or R-OH ArBOH2 Ar-B(OH)₂ (Thiophene Boronic Acid) Intermediate2 Ar-Cu(III)-NucR (or Ar-Cu(III)-OR) Intermediate1->Intermediate2 Ar-B(OH)₂ Product Ar-NucR (or Ar-OR) Intermediate2->Product Reductive Elimination CuI Cu(I)X Intermediate2->CuI CuI->CuII Oxidant (O₂) Experimental_Workflow cluster_2 General Experimental Workflow for Cross-Coupling start Start setup Assemble Reactants: Aryl Halide, Boronic Acid, Catalyst, Base start->setup solvent Add Degassed Solvent setup->solvent reaction Heat and Stir (e.g., 80-110°C, 2-24h) solvent->reaction monitor Monitor Reaction Progress (TLC, GC-MS) reaction->monitor workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product purify->product

References

Safety Operating Guide

Safe Disposal of 5-Acetylthiophene-2-boronic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of chemical waste are critical for ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 5-Acetylthiophene-2-boronic acid, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing risks associated with this chemical.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE).[1][2] This minimizes the risk of inhalation and contact with the skin and eyes.

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.
Body Protection A fully fastened lab coat that covers the arms.
Footwear Closed-toe shoes.

This data is compiled from general safety guidelines for handling boronic acid and thiophene derivatives.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[1][3] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][2] The combustion of thiophene-containing compounds can produce toxic sulfur dioxide gas.[2]

Step 1: Waste Segregation and Collection

All waste containing this compound, including unreacted material, contaminated consumables (e.g., pipette tips, weighing paper), and solutions, must be collected in designated hazardous waste containers.[1][2] Use separate, clearly labeled, and sealable containers for solid and liquid waste.[1] These containers should be made of compatible materials, such as glass or high-density polyethylene (HDPE), and have a secure, tightly fitting lid.[2]

Step 2: Labeling of Waste Containers

Waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1][2] The label should also indicate that it is a boronic acid and thiophene derivative.

Step 3: Solid Waste Disposal

Contaminated solid materials such as gloves, bench paper, and pipette tips should be placed in the designated solid hazardous waste container.

Step 4: Liquid Waste Disposal

Solutions containing this compound should be collected in the designated liquid hazardous waste container. Do not mix with other incompatible waste streams.

Step 5: Decontamination of Glassware

For thorough decontamination, a basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt.[1] This can be followed by a water rinse. All rinsates from the decontamination process must be collected as liquid hazardous waste.[1] After decontamination, a final rinse with water should also be collected as hazardous waste.[1] Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.

Step 6: Waste Storage and Pickup

Store sealed and labeled waste containers in a designated satellite accumulation area. Follow your institution's specific procedures for hazardous waste pickup and disposal by a licensed and approved hazardous waste disposal company.[2]

Disposal Workflow Diagram

cluster_prep Preparation cluster_waste Waste Generation cluster_collection Waste Collection & Segregation cluster_decon Decontamination cluster_final Final Disposal A Don Personal Protective Equipment (PPE) B Work in a Certified Chemical Fume Hood C This compound (Solid or Liquid) F Solid Hazardous Waste Container C->F Solid Waste G Liquid Hazardous Waste Container C->G Liquid Waste D Contaminated Materials (Gloves, Paper, etc.) D->F E Contaminated Glassware H Rinse with Basic Solution E->H J Label Waste Containers 'Hazardous Waste' F->J G->J I Rinse with Water H->I I->G Collect Rinsate K Store in Designated Satellite Accumulation Area J->K L Arrange for Professional Hazardous Waste Disposal K->L

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Acetylthiophene-2-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists working with 5-Acetylthiophene-2-boronic acid must prioritize safety to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting. By adhering to these procedures, you can minimize risks and maintain a secure research environment.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data sheets (SDS).

PPE CategoryRecommended EquipmentSpecifications and Remarks
Eye and Face Protection Safety glasses with side shields or goggles. A face shield is recommended when there is a risk of splashing.Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][2]
Hand Protection Chemical-resistant, impervious gloves.Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2]
Respiratory Protection Use a NIOSH (US) or type P1 (EU EN 143) particle respirator for nuisance exposures. A self-contained breathing apparatus should be used for firefighting.[2]Respiratory protection is necessary in case of insufficient ventilation or when dust formation is likely.[2]
Skin and Body Protection A complete suit protecting against chemicals, such as a lab coat.The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Keep in a designated area, away from incompatible materials such as strong oxidizing agents and strong acids.[1] Some sources also recommend refrigeration.[1][4]

2. Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Wear the appropriate PPE as detailed in the table above.[3]

  • Avoid the formation of dust and aerosols.[2]

  • Do not get in eyes, on skin, or on clothing.[3]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2][3]

  • Do not eat, drink, or smoke in the laboratory.

3. Spill Response:

  • In case of a spill, evacuate the area.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean up.

  • For solid spills, sweep up and shovel the material into a suitable, closed container for disposal.[1][3] Avoid creating dust.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[5]

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations. This may involve incineration in a permitted hazardous waste facility. Do not let the product enter drains.[2]

  • Contaminated Materials: Any materials contaminated with this compound, such as gloves, filter paper, and cleaning materials, should be placed in a sealed, labeled container and disposed of as hazardous waste.

  • Container Disposal: Empty containers may retain product residue and should be treated as hazardous. Do not reuse empty containers. Dispose of them through a licensed waste disposal service.

Visualizing the Safety Workflow

To provide a clear, step-by-step visual guide for the safe handling of this compound, the following workflow diagram has been created using Graphviz (DOT language). This diagram outlines the critical stages from preparation to disposal.

prep Preparation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep->ppe handling Handling in Ventilated Area (Fume Hood) ppe->handling spill_check Spill Occurred? handling->spill_check spill_response Spill Response Protocol spill_check->spill_response Yes waste_collection Collect Chemical Waste spill_check->waste_collection No spill_response->waste_collection decontamination Decontaminate Work Area waste_collection->decontamination ppe_removal Proper PPE Removal decontamination->ppe_removal disposal Dispose of Waste (Chemical & Contaminated PPE) ppe_removal->disposal end End of Process disposal->end

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.